Ro 04-5595
説明
Structure
3D Structure
特性
分子式 |
C19H22ClNO2 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H22ClNO2/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3 |
InChIキー |
DSTWURHEHMZWEI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ro 04-5595: A Technical Guide to its Mechanism of Action as a Selective NR2B Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth overview of the mechanism of action of this compound, compiling quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its interaction with cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.
Core Mechanism of Action
This compound functions as a selective, non-competitive antagonist at the GluN2B subunit of the NMDA receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[4] Its activation requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine (B1666218) or D-serine, to the GluN1 subunit. This binding, coupled with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+), which triggers downstream signaling cascades.
This compound exerts its inhibitory effect by binding to an allosteric site on the GluN2B subunit, distinct from the glutamate binding site.[5] Specifically, it has been predicted to bind to the EVT-101 binding site, which is different from the ifenprodil-binding site, another well-known GluN2B antagonist.[6][7] This allosteric modulation prevents the conformational changes necessary for channel opening, thereby blocking Ca2+ influx and inhibiting NMDA receptor function. This targeted action on the GluN2B subunit makes this compound a valuable tool for dissecting the specific roles of this subunit in physiological and pathological processes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with the GluN2B subunit, as determined by various in vitro assays.
| Parameter | Value | Species | Assay Type | Reference |
| Ki | 31 nM | Not Specified | Not Specified | [2][8] |
| Ki | 2 nM | Rat | Competitive Binding ([³H]ifenprodil) | [5][9] |
| Kd | 20 ± 3 nM | Not Specified | Competitive Binding | [10] |
| IC50 | 5 ± 10 nM | Rat | Competitive Autoradiography ([³H]ifenprodil) | [10] |
| EC50 | 186 ± 32 nmol/L | Chicken | Calcium Influx Assay | [4][6][7] |
Signaling Pathway
The binding of this compound to the GluN2B subunit of the NMDA receptor directly inhibits the influx of calcium into the postsynaptic neuron. This blockade has significant downstream consequences for intracellular signaling cascades that are critical for synaptic plasticity.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound for the GluN2B subunit using a radiolabeled ligand such as [³H]ifenprodil or [³H]Ro 25-6981.
Materials:
-
Rat brain tissue (regions rich in GluN2B, e.g., cortex, hippocampus)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
EDTA (10 mM)
-
[³H]ifenprodil or [³H]Ro 25-6981 (Radioligand)
-
This compound (unlabeled competitor)
-
Non-specific binding control (e.g., high concentration of unlabeled ifenprodil (B1662929) or this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat the wash step. The final pellet is resuspended in buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Brain membrane preparation, radioligand, and buffer.
-
Non-specific Binding: Brain membrane preparation, radioligand, and a high concentration of a non-specific competitor.
-
Competitive Binding: Brain membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Molecular Imaging of Glutamate Receptors [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Ro 04-5595: A Selective GluN2B Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling pathways. The GluN2B subunit, in particular, has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders due to its role in both normal physiological processes and pathological conditions.
Ro 04-5595 has emerged as a potent and selective antagonist for NMDA receptors containing the GluN2B subunit. This technical guide provides an in-depth overview of this compound, summarizing its binding affinity, functional potency, and the experimental methodologies used for its characterization. Furthermore, it delineates the key signaling pathways modulated by GluN2B-containing NMDA receptors and presents logical workflows for the screening and evaluation of selective GluN2B antagonists.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays, providing a comparative perspective on its potency and selectivity.
Table 1: Binding Affinity of this compound and Other GluN2B Antagonists
| Compound | Target | Assay Type | Preparation | Ki (nM) | Reference |
| This compound | GluN2B | Radioligand Binding | - | 31 | |
| This compound | GluN2B | [3H]ifenprodil Binding | Rat Brain Slices | 2 | |
| Ro 25-6981 | GluN2B | [3H]MK-801 Binding | Rat Forebrain Membranes | 3 | |
| Ifenprodil | GluN2B | - | - | - | - |
| CP-101,606 | GluN2B | - | - | - | - |
| Eliprodil | GluN2B | - | - | - | - |
Table 2: Functional Potency of this compound and Other GluN2B Antagonists
| Compound | Target Subunit(s) | Assay Type | Preparation | IC50/EC50 (nM) | Reference |
| This compound | GluN1/GluN2B | Calcium Influx | Chicken Embryo Forebrain Cultures | 186 ± 32 | |
| Ro 25-6981 | GluN1/GluN2B | Calcium Influx | Chicken Embryo Forebrain Cultures | 60 ± 30 | |
| Ifenprodil | GluN1/GluN2B | Calcium Influx | Chicken Embryo Forebrain Cultures | 100 ± 40 | |
| Eliprodil | GluN1/GluN2B | Calcium Influx | Chicken Embryo Forebrain Cultures | 1300 ± 700 | |
| EVT-101 | GluN1/GluN2B | Calcium Influx | Chicken Embryo Forebrain Cultures | 22 ± 8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for the specific characterization of this compound and other GluN2B antagonists.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., this compound) for the GluN2B subunit by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors.
-
Radioligand: [3H]Ifenprodil or another suitable GluN2B-selective radioligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled GluN2B ligand (e.g., 10 µM Ifenprodil).
-
Scintillation Cocktail.
-
Glass Fiber Filters (pre-soaked in 0.5% polyethylenimine).
-
96-well plates, scintillation vials, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + serial dilutions of this compound).
-
Incubation: Add the membrane preparation to each well, followed by the radioligand and the test compound or control. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through NMDA receptors in response to agonist application and the inhibitory effect of antagonists like this compound.
Materials:
-
Cell Preparation: Primary neuronal cultures or brain slices containing neurons expressing GluN2B-containing NMDA receptors.
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
Internal Solution: Pipette solution containing ions that mimic the intracellular environment (e.g., CsCl or K-gluconate, HEPES, EGTA, ATP, GTP).
-
Agonists: NMDA and glycine (B1666218).
-
Antagonist: this compound.
-
Patch Pipettes: Borosilicate glass pipettes with a resistance of 3-7 MΩ.
-
Patch-Clamp Amplifier, Micromanipulator, and Data Acquisition System.
Procedure:
-
Preparation: Place the cell culture or brain slice in the recording chamber and perfuse with aCSF.
-
Pipette Filling: Fill a patch pipette with the internal solution.
-
Giga-seal Formation: Under visual control using a microscope, carefully approach a neuron with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Current Recording: Apply NMDA and glycine to the external solution to evoke NMDA receptor-mediated currents.
-
Antagonist Application: Perfuse the cells with a solution containing this compound at various concentrations and record the inhibition of the NMDA-evoked currents.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor currents in the absence and presence of this compound. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.
Calcium Influx Assay
This functional assay measures the influx of calcium through NMDA receptors upon activation and its inhibition by antagonists.
Materials:
-
Cell Culture: Primary neuronal cultures or cell lines expressing recombinant GluN2B-containing NMDA receptors.
-
Calcium Indicator Dye: Fura-2 AM or a similar fluorescent calcium indicator.
-
Loading Buffer: Physiological buffer for loading the cells with the calcium indicator.
-
Assay Buffer: Physiological buffer for the assay.
-
Agonists: NMDA and glycine.
-
Antagonist: this compound.
-
Fluorescence Plate Reader or Microscope.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.
-
Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fura-2 AM) in the loading buffer. The dye will enter the cells and be cleaved to its active, calcium-sensitive form.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells in the assay buffer.
-
Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.
-
Agonist Stimulation: Add a solution containing NMDA and glycine to stimulate the NMDA receptors and induce calcium influx.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Calculate the change in fluorescence in response to agonist stimulation in the presence of different concentrations of this compound. Plot the percentage of inhibition against the antagonist concentration and determine the EC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving the GluN2B subunit and a typical workflow for screening selective antagonists.
Caption: GluN2B Signaling Cascade and Point of Antagonism by this compound.
Caption: Workflow for Screening and Characterizing Selective GluN2B Antagonists.
Conclusion
This compound stands as a valuable pharmacological tool for the investigation of GluN2B-containing NMDA receptor function. Its high selectivity and potency make it an important compound for both in vitro and in vivo studies aimed at elucidating the role of this specific NMDA receptor subtype in health and disease. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and drug development efforts targeting the GluN2B subunit, with the ultimate goal of advancing our understanding and treatment of a wide array of neurological and psychiatric disorders.
A Technical Guide to the Discovery and Synthesis of Ro 04-5595
This document provides an in-depth overview of Ro 04-5595, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its discovery, mechanism of action, synthesis, and key experimental protocols.
Discovery and Background
This compound is a tetrahydroisoquinoline derivative first synthesized in the early 1960s at Hoffmann-La-Roche.[1][2] It is a close structural analogue of the non-narcotic analgesic Versidyne (also known as Methofoline or Ro 4-1778/1).[1][2] The primary structural distinction is the presence of a free phenolic hydroxyl group at the 7-position in this compound, whereas Versidyne has a methoxy (B1213986) group at the same position.[1] This modification is critical for its selective activity at the NMDA receptor.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both the neurotransmitter glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[1][3]
This compound functions as a selective, non-competitive antagonist of NMDA receptors that contain the GluN2B subunit.[1][4] It exerts its inhibitory effect by binding to an allosteric site located at the interface of the N-terminal domains of the GluN1 and GluN2B subunits.[5] In silico modeling studies suggest that this compound binds to the EVT-101 binding pocket, which is distinct from but overlaps with the well-known ifenprodil (B1662929) binding site.[6] This binding prevents the conformational changes necessary for channel opening and subsequent calcium influx, effectively inhibiting receptor function independently of the endogenous glutamate concentration.[1]
Synthesis
The synthesis of this compound, particularly its radiolabeled form ([11C]this compound) for Positron Emission Tomography (PET) studies, is well-documented. The process involves the N-methylation of a desmethyl precursor.
-
Precursor : N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline).[1][2]
-
Reaction : The radiosynthesis is achieved through N-methylation using [11C]iodomethane ([11C]CH3I).[1][2] The reaction is typically performed in dimethylformamide (DMF) at 40°C for one minute, often employing the "captive solvent" method for efficient radiolabeling.[1][2][7]
Quantitative Data
The pharmacological and radiosynthetic properties of this compound have been characterized in multiple studies.
Table 1: Binding Affinity and Potency
| Parameter | Value | Method / Conditions | Reference(s) |
|---|---|---|---|
| Ki | 31 nM | Selective antagonist for GluN2B | |
| Ki | 2 nM | Relative to [3H]ifenprodil in rat brain slices | [1][2] |
| Kd | 20 ± 3 nM | Competitive binding studies | [8] |
| EC50 | 186 ± 32 nM | Inhibition of calcium influx | [6] |
| Ki (off-target) | 66 nM | Mu opioid receptor (MOR) |[8] |
Table 2: Radiosynthesis and In Vivo PET Imaging Data for [11C]this compound
| Parameter | Value | Species / Conditions | Reference(s) |
|---|---|---|---|
| Radiochemical Yield | 13 ± 3% | End of synthesis | [1][2][8] |
| Radiochemical Purity | >98% | HPLC | [1][2][8] |
| Molar Activity | 12–43 MBq/nmol | At injection | [1][2] |
| Synthesis Time | 45–50 min | Total duration | [1] |
| Peak SUV | ~0.7 | Rat brain | [1][2] |
| Washout t1/2 | ~20 min | Rat brain |[1] |
Key Experimental Protocols
This protocol is adapted from the method described by Jakobsson et al. (2019).[1][2]
-
Precursor Preparation : Dissolve the N-desmethyl-Ro-04-5595 precursor in dimethylformamide (DMF).
-
Radiolabeling : Produce [11C]Iodomethane ([11C]CH3I) from cyclotron-produced [11C]CO2.
-
Reaction : Introduce the [11C]CH3I into the precursor solution. Perform the N-methylation reaction at 40°C for 1 minute using the captive solvent method.[1][2][7]
-
Purification : Quench the reaction and purify the resulting [11C]this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Formulation : Collect the radioactive product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in a sterile solution (e.g., saline with ethanol) for intravenous injection.
-
Quality Control : Verify the radiochemical purity and molar activity of the final product before use.
This protocol is based on methodologies for assessing receptor binding in brain tissue.[9][10]
-
Tissue Preparation : Thaw cryostat-cut rodent brain sections (e.g., 20 µm coronal sections) at room temperature for 15 minutes.
-
Pre-incubation : Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash away endogenous ligands.[9]
-
Incubation : Incubate the sections with a solution containing [3H]this compound (e.g., 5-20 nM) in fresh buffer for 90 minutes.[9][11] For determining non-specific binding, co-incubate a parallel set of slides with a high concentration of a competing ligand (e.g., 10 µM unlabeled this compound or Ro 25-6981).[10]
-
Washing : Wash the sections in ice-cold Tris-HCl buffer (e.g., 3 x 5 minutes) followed by a brief dip in ice-cold deionized water to remove unbound radioligand.[9]
-
Drying and Exposure : Thoroughly dry the sections in a stream of cold air. Appose the dried sections to a tritium-sensitive phosphor imaging plate or film for 4-5 weeks.[9]
-
Analysis : Quantify the binding density in various brain regions using appropriate imaging analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.
This protocol describes a general method for analyzing radiometabolites in plasma and brain tissue following tracer injection.[9]
-
Sample Collection : At a predetermined time point (e.g., 15 minutes) post-injection of [11C]this compound, collect a terminal blood sample and dissect the brain.[9]
-
Sample Preparation (Plasma) : Centrifuge the blood sample to separate plasma. Precipitate proteins by adding an equal volume of acetonitrile, vortex, and centrifuge to collect the supernatant.
-
Sample Preparation (Brain) : Homogenize the dissected brain tissue in a suitable buffer or solvent (e.g., acetonitrile/water mixture). Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
HPLC Analysis : Inject the supernatant samples (100-200 µL) onto an RP-HPLC system (e.g., Xterra RP C18 column) equipped with a radioactivity detector.[9]
-
Elution : Elute the samples using an isocratic or gradient mobile phase (e.g., 45% 0.1% phosphoric acid in water and 55% acetonitrile) at a constant flow rate (e.g., 0.3 mL/min).[9]
-
Data Analysis : Analyze the resulting radio-chromatogram to determine the percentage of radioactivity corresponding to the intact parent tracer versus its radioactive metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor review [hellobio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jneurosci.org [jneurosci.org]
- 11. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Landscape of Ro 04-5595 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes containing the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth overview of the core chemical properties of this compound hydrochloride, including its physicochemical characteristics, synthesis, and analytical methodologies. Detailed experimental protocols, where available, are presented to facilitate further research and development. The document also illustrates the compound's mechanism of action within the broader context of NMDA receptor signaling pathways, offering a valuable resource for professionals in neuroscience and drug discovery.
Core Chemical and Physical Properties
This compound hydrochloride is a synthetic molecule belonging to the tetrahydroisoquinoline class of compounds. Its hydrochloride salt form enhances its solubility in aqueous solutions, a critical property for experimental and potential therapeutic applications.
Data Presentation: Physicochemical Characteristics
The following table summarizes the key quantitative data for this compound hydrochloride, compiled from various sources.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | [1] |
| CAS Number | 64047-73-0 | [1][2] |
| Molecular Formula | C₁₉H₂₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 368.3 g/mol | [1][2] |
| Purity | >98% (typically assessed by HPLC) | [1][2] |
| Solubility | Soluble to 15 mM in water and to 100 mM in DMSO. | [1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [1] |
| Binding Affinity (Ki) | 31 nM for GluN2B-containing NMDA receptors. | [3][4] |
Synthesis and Characterization
Experimental Workflow: Plausible Synthesis Route
The following diagram illustrates a potential workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Ro 04-5595 for Studying NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ro 04-5595, a selective antagonist of NMDA receptors containing the GluN2B subunit. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of NMDA receptor function.
Core Concepts: Mechanism of Action and Specificity
This compound is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors that incorporate the GluN2B subunit.[1] Its mechanism of action is non-competitive, meaning it does not compete with the glutamate (B1630785) or glycine (B1666218) binding sites. Instead, it binds to an allosteric site on the receptor complex. Specifically, this compound is predicted to bind to the EVT-101 binding site at the interface of the GluN1 and GluN2B N-terminal domains, a site distinct from that of another well-known GluN2B antagonist, ifenprodil.
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A-D) incorporated into the receptor complex dictates its biophysical and pharmacological properties. The selective antagonism of GluN2B-containing receptors by this compound allows for the specific investigation of the roles of this particular subunit in various physiological and pathological processes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies, providing a basis for experimental design and data comparison.
| Parameter | Value | Species/System | Assay Type | Reference |
| Ki | 31 nM | Rat | Radioligand Binding | [1] |
| Ki | 2 nM | Rat Brain Slices | Competitive Radioligand Binding ([3H]ifenprodil) | [2] |
| EC50 | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | Calcium Influx Assay | |
| IC50 | <200 nM | Chicken Forebrain Cell Culture | Calcium Influx Assay |
Table 1: In Vitro Binding and Functional Potency of this compound
| Study Type | Animal Model | Doses | Route of Administration | Observed Effects | Reference |
| Locomotor Activity | Mice | 5-20 mg/kg | i.p. | Inhibited methamphetamine-induced locomotor stimulation. | |
| Cocaine Self-Administration | Rats | 10 mg/kg (daily for 6 days) | i.p. | Reduced the AMPA to NMDA ratio in the bed nucleus of the stria terminalis. | |
| Conditioned Place Preference | Rats | 0.1-2.0 µ g/0.5 µl | Intra-prelimbic cortex | Potentiated associative morphine reward. | [3] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. These protocols are based on established methods and can be adapted to specific experimental needs.
Preparation of this compound Solutions
-
For in vitro electrophysiology: A 10 mM stock solution of this compound hydrochloride can be prepared in DMSO. This stock solution can then be diluted to the final desired concentration in the extracellular recording solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
For in vivo administration: this compound hydrochloride is soluble in sterile saline. For intraperitoneal (i.p.) injections, it can be dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg). For intracerebral microinfusions, it can be dissolved in physiological saline at the desired concentration (e.g., 0.1-2.0 µ g/0.5 µl).
Radioligand Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound against a known radioligand for the GluN2B subunit, such as [3H]ifenprodil or [3H]Ro 25-6981.
Materials:
-
Rat brain cortical membranes (prepared as a rich source of NMDA receptors)
-
[3H]ifenprodil or [3H]Ro 25-6981 (Radioligand)
-
This compound (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membranes
-
Non-specific Binding (NSB): Radioligand + high concentration of a non-labeled GluN2B antagonist (e.g., 10 µM unlabeled Ro 25-6981) + Membranes
-
Competition: Radioligand + varying concentrations of this compound + Membranes
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for recording NMDA receptor-mediated currents in neurons and assessing the effect of this compound.
Materials:
-
Cultured neurons or acute brain slices
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
NMDA and Glycine (co-agonists)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Picrotoxin to block GABAA receptors
-
CNQX or NBQX to block AMPA receptors
-
This compound stock solution (10 mM in DMSO)
-
Patch-clamp amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures for recording. Place the preparation in the recording chamber and perfuse with oxygenated extracellular solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Isolation of NMDA Currents: Voltage-clamp the cell at a holding potential of -70 mV. To isolate NMDA receptor-mediated currents, add TTX, picrotoxin, and an AMPA receptor antagonist to the bath solution.
-
Eliciting Currents: Apply a brief pulse of NMDA and glycine (e.g., 100 µM and 10 µM, respectively) using a local perfusion system to evoke an inward current.
-
Application of this compound: After obtaining a stable baseline of NMDA-evoked currents, perfuse the bath with the extracellular solution containing the desired concentration of this compound (e.g., 10 µM).
-
Recording and Analysis: Continue to elicit NMDA currents in the presence of this compound. Measure the peak amplitude of the currents before and after drug application. Calculate the percentage of inhibition caused by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.
References
Pharmacology of Ro 04-5595: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, binding characteristics, and effects in various in vitro and in vivo experimental models. The information is intended to serve as a technical resource for professionals in neuroscience research and drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows using Graphviz diagrams.
Introduction
The NMDA receptor, a key player in excitatory synaptic transmission and synaptic plasticity, is a heterotetrameric ion channel. The subunit composition of NMDA receptors, particularly the type of GluN2 subunit (A-D), dictates their physiological and pharmacological properties. The GluN2B subunit is of significant interest in neuroscience research due to its role in synaptic plasticity, learning, and memory, as well as its implication in various neurological and psychiatric disorders. This compound, a tetrahydroisoquinoline derivative, has emerged as a valuable pharmacological tool for selectively targeting GluN2B-containing NMDA receptors. Its ability to discriminate between GluN2B and other GluN2 subunits allows for the precise investigation of the roles of these specific receptor subtypes in neuronal function and pathology.
Mechanism of Action
This compound acts as a non-competitive antagonist at the NMDA receptor. It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate (B1630785) binding site on GluN2 subunits and the glycine (B1666218) co-agonist binding site on GluN1 subunits. This binding conformationally modulates the receptor, leading to a reduction in ion channel opening and subsequent influx of Ca2+ ions, thereby inhibiting NMDA receptor-mediated signaling.
Quantitative Pharmacological Data
The binding affinity and functional antagonism of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound
| Parameter | Value | Radioligand | Tissue/Cell Preparation | Reference(s) |
| Ki | 31 nM | [3H]Ro 25-6981 | Rat brain membranes | [1][2][3][4][5][6] |
| Ki | 2 nM | [3H]ifenprodil | Rat brain slices | [7] |
| IC50 | ~200 nM | - | Not specified | [8] |
Table 2: Functional Antagonism of this compound
| Assay | Parameter | Value | Cell/Tissue Preparation | Reference(s) |
| Calcium Influx | EC50 | 186 ± 32 nM | Chicken Embryo Forebrain Cultures | [9] |
| Electrophysiology (NMDA-EPSC reduction) | Concentration | 10 µM | Rat ovBNST slices | [10][11] |
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the GluN2B subunit of the NMDA receptor.
-
Materials:
-
Rat forebrain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]Ro 25-6981 (a selective GluN2B antagonist)
-
Non-specific binding control: 10 µM this compound or another suitable unlabeled GluN2B antagonist
-
Test compound: this compound at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation:
-
Dissect rat forebrains on ice and homogenize in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein per well), a fixed concentration of [3H]Ro 25-6981 (e.g., 1-5 nM), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
In Vitro Electrophysiology: Long-Term Depression (LTD) in Hippocampal Slices
This protocol details the induction of LTD in rat hippocampal slices and the assessment of the effect of this compound.
-
Materials:
-
Adult male Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2: 124 mM NaCl, 3 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM CaCl2, 1 mM MgSO4, 10 mM D-glucose.
-
Internal solution for patch pipette: 130 mM Cs-gluconate, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314, pH adjusted to 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vibratome, patch-clamp setup with amplifier, data acquisition system, and stimulating electrodes.
-
-
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons under visual guidance.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs).
-
-
LTD Induction and Drug Application:
-
Establish a stable baseline of evoked EPSCs for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTD, apply a low-frequency stimulation (LFS) protocol, typically consisting of 900 pulses at 1 Hz.
-
To test the effect of this compound, bath-apply the drug at the desired concentration (e.g., 10 µM) for a period before and during the LFS protocol.
-
Continue recording EPSCs for at least 60 minutes post-LFS to monitor the induction and maintenance of LTD.
-
-
Data Analysis:
-
Measure the amplitude of the evoked EPSCs.
-
Normalize the EPSC amplitudes to the average baseline amplitude.
-
Plot the normalized EPSC amplitude over time.
-
Quantify the magnitude of LTD as the percentage reduction in the average EPSC amplitude during the last 10 minutes of the recording compared to the baseline.
-
Compare the magnitude of LTD in the presence and absence of this compound.
-
-
In Vivo Behavioral Assay: Cocaine Self-Administration and Reinstatement Model
This protocol outlines a model to study the effects of this compound on cocaine-seeking behavior.
-
Materials:
-
Adult male Wistar rats
-
Intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Cocaine hydrochloride
-
This compound
-
Saline solution
-
-
Procedure:
-
Surgery:
-
Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
Allow rats to recover for at least 5-7 days.
-
-
Cocaine Self-Administration Training:
-
Place rats in the operant chambers for daily sessions (e.g., 2 hours/day for 10-14 days).
-
Train rats to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue light. Presses on an "inactive" lever have no consequences.
-
-
Extinction Training:
-
Following the acquisition phase, replace cocaine with saline. Lever presses no longer result in drug infusion, leading to a decrease in responding.
-
-
Reinstatement Test and Drug Administration:
-
After extinction criteria are met, test for reinstatement of cocaine-seeking behavior. This can be induced by a priming injection of cocaine, a stressor, or presentation of drug-associated cues.
-
To assess the effect of this compound, administer the drug (e.g., 5-20 mg/kg, i.p.) prior to the reinstatement test.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses during each session.
-
Compare the number of active lever presses during the reinstatement test between the vehicle-treated and this compound-treated groups.
-
-
Signaling Pathways and Workflows
NMDA Receptor Signaling Pathway
The antagonism of GluN2B-containing NMDA receptors by this compound modulates downstream signaling cascades crucial for synaptic plasticity. A key pathway involves the influx of Ca2+, which acts as a second messenger to activate various intracellular enzymes.
Caption: NMDA Receptor signaling pathway modulated by this compound.
Experimental Workflow for In Vitro Binding Assay
The following diagram illustrates the typical workflow for determining the binding affinity of this compound.
Caption: Workflow for in vitro radioligand binding assay.
Logical Relationship in Behavioral Studies
The diagram below outlines the logical progression of a behavioral study investigating the effect of this compound on cocaine-seeking behavior.
Caption: Logical flow of a behavioral study on this compound.
Conclusion
This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacology makes it an indispensable tool for dissecting the complex roles of this specific NMDA receptor subtype in synaptic function, plasticity, and behavior. The detailed methodologies and summarized data presented in this guide are intended to facilitate the design and interpretation of future research aimed at understanding the therapeutic potential of targeting the GluN2B subunit in a variety of central nervous system disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. jneurosci.org [jneurosci.org]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway [frontiersin.org]
- 7. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. re-place.be [re-place.be]
- 10. researchgate.net [researchgate.net]
- 11. An examination of NMDA receptor contribution to conditioned responding evoked by the conditional stimulus effects of nicotine - PMC [pmc.ncbi.nlm.nih.gov]
Ro 04-5595: An In-Depth Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on the GluN2B subunit. The information is compiled from various scientific sources to assist researchers and professionals in drug development.
Core Compound Profile
This compound is a tetrahydroisoquinoline derivative that acts as a selective, non-competitive antagonist at the GluN2B subunit of the NMDA receptor.[1][2] This selectivity makes it a valuable tool for studying the specific roles of GluN2B-containing NMDA receptors in physiological and pathological processes. Its favorable pharmacokinetic properties, including rapid uptake and clearance, have been noted in both in vitro and in vivo studies.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for the GluN2B subunit has been determined through various in vitro assays. The following tables summarize the key quantitative data available.
Table 1: Binding Affinity of this compound for GluN2B-Containing NMDA Receptors
| Parameter | Value | Species/Tissue | Radioligand/Method | Reference |
| Ki | 31 nM | - | - | [3] |
| Kd (estimate) | 20 ± 3 nM | - | Competitive Binding | [4] |
| Ki ([11C]this compound) | 2 nM | Rat brain slices | [3H]ifenprodil | [2] |
Table 2: Comparative Binding Affinity of this compound
This table presents the rank order of affinity of this compound in comparison to other known NMDA receptor antagonists, as determined by competitive binding assays using [3H]Ro 25-6981.
| Rank Order of Affinity |
| Ro 25-6981 > CP-101,606 > This compound = ifenprodil (B1662929) >> eliprodil (B1671174) > haloperidol (B65202) > spermine (B22157) > spermidine (B129725) > MgCl2 > CaCl2 |
| Source:[5][6] |
Binding Kinetics
While equilibrium binding constants (Ki, Kd) are well-documented, specific kinetic rate constants such as the association rate constant (kon) and the dissociation rate constant (koff) for this compound are not extensively reported in the available literature. These parameters are crucial for understanding the dynamic interaction of the ligand with its receptor and can significantly influence the duration of action and pharmacological effect.
Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to determine the on- and off-rates of ligand-receptor interactions in real-time without the need for labeling.[2][7] Such studies would provide a more complete kinetic profile of this compound.
Experimental Protocols
The binding affinity data for this compound have been primarily generated using competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Competitive Radioligand Binding Assay
This method is used to determine the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Brain tissue from appropriate species (e.g., rat) is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the prepared cell membranes.
-
A fixed concentration of a suitable radioligand (e.g., [3H]ifenprodil or [3H]Ro 25-6981).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in polyethyleneimine).
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters, representing the bound radioligand, is counted using a scintillation counter.
5. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by modulating the signaling pathway of the NMDA receptor, a key player in synaptic plasticity.
Caption: NMDA receptor signaling pathway and inhibition by this compound.
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for activation. Upon activation and depolarization of the postsynaptic membrane, the channel opens, allowing an influx of Ca²⁺ ions. This calcium influx triggers downstream signaling cascades, such as the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). This compound acts as a non-competitive antagonist by binding to the N-terminal domain of the GluN2B subunit, thereby inhibiting the receptor's function and blocking the downstream signaling events.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XanTec bioanalytics GmbH | Whitepapers/Literature | Whitepapers | Kinetics – or the importance of rate constants in biological and pharmaceutical research [xantec.com]
- 4. mdpi.com [mdpi.com]
- 5. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of target binding kinetics on in vivo drug efficacy: koff , kon and rebinding - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of Ro 04-5595
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vitro pharmacological and biochemical properties of Ro 04-5595, a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The information is compiled from peer-reviewed scientific literature to facilitate further research and development.
Introduction
This compound is a tetrahydroisoquinoline derivative that has been identified as a potent and selective antagonist of NMDA receptors containing the GluN2B subunit.[1] As a negative allosteric modulator, it does not compete with the glutamate (B1630785) or glycine (B1666218) binding sites, offering a nuanced mechanism for modulating receptor activity.[1][2] The NMDA receptor is a crucial ligand-gated ion channel involved in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, has been implicated in various neurological and psychiatric disorders. This guide details the key in vitro binding and functional characteristics of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data Presentation
The following tables summarize the key quantitative metrics defining the in vitro profile of this compound.
Table 1: Binding Affinity Data
| Parameter | Value | Assay Type | Tissue/System | Radioligand/Competitor | Reference |
| Ki | 31 nM | Competitive Binding | - | - | [4] |
| Kd | 20 ± 3 nM | Competitive Binding | - | - | [5] |
| Ki | 2 ± 4 nM | Autoradiography | Rat Brain Slices | [3H]Ifenprodil | [5] |
| IC50 | 5 ± 10 nM | Autoradiography | Rat Brain Slices | [3H]Ifenprodil | [5] |
Note: The variability in affinity values can be attributed to different experimental conditions, such as the choice of radioligand and assay format.
Table 2: Functional Activity Data
| Parameter | Value | Assay Type | Tissue/System | Reference |
| EC50 | 186 ± 32 nM | Calcium Influx Assay | Chicken Forebrain Primary Culture | [6] |
Mechanism of Action and Signaling
This compound functions as a selective, non-competitive antagonist of GluN2B-containing NMDA receptors.[1][7] Its mechanism involves allosteric modulation, meaning it binds to a site on the receptor that is distinct from the agonist binding sites. In silico docking studies and molecular dynamics simulations predict that this compound binds to the EVT-101 binding site, a pocket located at the interface between the N-terminal domains (NTDs) of the GluN1 and GluN2B subunits.[2][6] This binding stabilizes a conformational state of the receptor that reduces its channel opening probability, thereby inhibiting ion flux.
Caption: Binding sites on the NMDA receptor complex.
The canonical signaling pathway of the NMDA receptor begins with the binding of glutamate and a co-agonist (glycine or D-serine).[3] This, combined with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block, allows the influx of cations, most notably Calcium (Ca²⁺).[3] This influx of Ca²⁺ acts as a critical second messenger, activating downstream signaling cascades, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which are fundamental to synaptic plasticity.[3] this compound intervenes by inhibiting the receptor's activation, thus preventing Ca²⁺ influx and the subsequent signaling events.
References
- 1. A Review of Molecular Imaging of Glutamate Receptors | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. NMDA receptor review [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
The Impact of Ro 04-5595 on Synaptic Plasticity In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, on synaptic plasticity. The NMDA receptor is a critical component in the molecular machinery of learning and memory, and understanding how specific subunits contribute to synaptic modifications is a key area of neuroscience research.[1][2] this compound serves as a valuable pharmacological tool to dissect the role of GluN2B-containing NMDA receptors in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[3][4]
Core Mechanism of Action
This compound selectively binds to and inhibits the function of NMDA receptors containing the GluN2B subunit.[1][3][4][5][6] These receptors are ligand-gated ion channels that, upon activation by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, allow the influx of Ca²⁺ into the postsynaptic neuron.[7] This calcium influx is a critical trigger for the activation of downstream signaling cascades that lead to lasting changes in synaptic strength.[2][7] By blocking GluN2B-containing receptors, this compound allows researchers to investigate the specific contributions of this subunit to synaptic plasticity, distinct from other NMDA receptor subtypes (e.g., those containing GluN2A).[5][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various in vivo and ex vivo studies.
Table 1: In Vivo and Ex Vivo Electrophysiological Effects of this compound
| Parameter | Animal Model | Brain Region | This compound Concentration/Dose | Observed Effect | Reference |
| AMPA/NMDA Ratio | Cocaine Self-Administering Rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) | 10 mg/kg, i.p. | Significantly reduced A:N ratio compared to saline. | [3][4] |
| NMDA-EPSC Amplitude | Control Rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) | 10 μM | -21.4 ± 1.9% reduction. | [5] |
| NMDA-EPSC Amplitude | Cocaine Self-Administering Rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) | 10 μM | No significant effect (-0.21 ± 3.3%). | [5] |
| Long-Term Depression (LTD) | Cocaine Maintenance Rats | Oval Bed Nucleus of the Stria Terminalis (ovBNST) | Not specified | Rescued LTD. | [4] |
| Long-Term Potentiation of Inhibitory Transmission (I-LTP) | GluN2D KO Mice | Cerebellum | 5 μM | Blocked I-LTP. | [9][10] |
Table 2: Behavioral Effects of this compound in Plasticity Paradigms
| Behavioral Paradigm | Animal Model | Brain Region of Administration | This compound Dose | Observed Effect | Reference |
| Associative Morphine Reward (Conditioned Place Preference) | Rats | Prelimbic Cortex (PLC) | 0.1–2.0 μ g/0.5 μl, intra-PLC | Dose-dependently potentiated the rewarding properties of a sub-threshold morphine dose. | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the effects of this compound on synaptic plasticity.
In Vivo Electrophysiology and Drug Administration
This protocol is a synthesized representation of methods used to study the effects of systemically administered this compound on synaptic properties in brain slices.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3]
-
Drug Administration: For systemic effects, this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[3][4] Control animals receive saline injections.
-
Brain Slice Preparation: Approximately 20-24 hours after the final drug administration, animals are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest (e.g., the ovBNST) are prepared using a vibratome.
-
Electrophysiological Recordings:
-
Slices are transferred to a recording chamber continuously perfused with aCSF.
-
Whole-cell patch-clamp recordings are performed on neurons in the target region.
-
To measure the AMPA/NMDA ratio, cells are voltage-clamped at -70 mV to record AMPA receptor-mediated currents and then at +40 mV to record NMDA receptor-mediated currents. The NMDA component is measured at a time point where the AMPA component has decayed.
-
LTD can be induced using a low-frequency stimulation protocol (e.g., 1-5 Hz for several minutes).
-
Intracerebral Microinfusion and Behavioral Testing
This protocol outlines the methodology for investigating the localized effects of this compound within a specific brain region on a learning and memory task.
-
Surgical Implantation: Rats are anesthetized and stereotaxically implanted with bilateral guide cannulae aimed at the prelimbic cortex.[6]
-
Drug Infusion: Following a recovery period, this compound (0.1–2.0 μg dissolved in 0.5 μl of saline) is infused bilaterally into the PLC immediately prior to behavioral training.[6]
-
Conditioned Place Preference (CPP):
-
Pre-conditioning: On the first day, rats are allowed to freely explore a two-chambered apparatus to determine initial preference.
-
Conditioning: Over several days, rats receive an injection of a sub-threshold dose of morphine immediately before being confined to one chamber, and a saline injection before being confined to the other. The pairing of the drug with a specific chamber is counterbalanced across animals. The intra-PLC infusion of this compound or vehicle is performed before the morphine pairing.
-
Post-conditioning (Test): On the final day, rats are allowed to freely explore both chambers in a drug-free state. The time spent in each chamber is recorded to assess the development of a conditioned preference.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Signaling pathway of NMDA receptor-mediated synaptic plasticity and the inhibitory action of this compound.
Caption: Experimental workflows for studying this compound effects.
Conclusion
This compound is a potent and selective tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity. The accumulated evidence demonstrates its ability to modulate various forms of synaptic strengthening and weakening, as well as related behaviors. The data indicate that the consequences of GluN2B blockade can be complex, sometimes preventing plasticity and other times rescuing it, depending on the specific brain region and the underlying pathological state, such as in models of drug addiction.[4][5] This highlights the nuanced role of the GluN2B subunit in synaptic function. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further investigate the intricate mechanisms of synaptic plasticity and to explore the therapeutic potential of targeting specific NMDA receptor subunits.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Mechanisms of Synaptic Plasticity Underlying Long-Term Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Presynaptic GluN2D receptors detect glutamate spillover and regulate cerebellar GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
The Role of Ro 04-5595, a Selective NR2B Antagonist, in Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. The NMDA receptor is a critical component in the molecular machinery of synaptic plasticity, a fundamental process for learning and memory. By modulating the activity of GluN2B-containing NMDA receptors, this compound offers a valuable pharmacological tool to dissect the intricate mechanisms underlying cognitive functions. This technical guide provides a comprehensive overview of this compound, summarizing its binding characteristics, effects on synaptic plasticity, and its demonstrated role in learning and memory from preclinical studies. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.
Introduction to this compound
This compound is a tetrahydroisoquinoline derivative that acts as a selective antagonist at the GluN2B subunit of the NMDA receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission and synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are widely considered to be the cellular correlates of learning and memory. The diverse subunit composition of NMDA receptors (combinations of GluN1, GluN2A-D, and GluN3A-B subunits) results in distinct pharmacological and biophysical properties. The GluN2B subunit is highly expressed in the forebrain, including the hippocampus and cortex, regions crucial for cognitive processes. The selective antagonism of GluN2B-containing NMDA receptors by this compound allows for the specific investigation of the role of this subunit in various physiological and pathological processes, including learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant selective GluN2B antagonists.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| Kd | 20 ± 3 nM | Rat | Competitive Binding ([3H]Ro 25-6981) | [1](--INVALID-LINK--) |
| IC50 | <200 nM | Chicken | Calcium Influx Assay | [2](--INVALID-LINK--) |
Table 2: Electrophysiological Effects of this compound
| Brain Region | Plasticity Type | Effect | Concentration | Species | Reference |
| Lateral Amygdala | Long-Term Potentiation (LTP) | Reduction of LTP to 121.9 ± 5.2% of baseline (Control: 145.3 ± 7.2%) | 10 µM | Mouse | [3](--INVALID-LINK--) |
| Lateral Amygdala | Long-Term Depression (LTD) | Complete block of LTD (Control: 77.8 ± 4.2% of baseline; this compound: 121.3 ± 6.4%) | 10 µM | Mouse | [3](--INVALID-LINK--) |
| Bed Nucleus of the Stria Terminalis | Long-Term Depression (LTD) | No effect on LTD in control animals | Not Specified | Rat | [4](--INVALID-LINK--) |
Table 3: Behavioral Effects of this compound
| Behavioral Paradigm | Animal Model | Doses | Key Finding | Reference |
| Conditioned Place Preference (Morphine Reward) | Rat | 0.1, 1.0, 2.0 µ g/0.5 µl (intra-prelimbic cortex) | Dose-dependently potentiated the rewarding properties of a sub-threshold dose of morphine. | [5](--INVALID-LINK--) |
Table 4: Illustrative Behavioral Data with Other Selective GluN2B Antagonists
Disclaimer: The following data are for the selective GluN2B antagonists Ifenprodil and Ro 25-6981 and are provided for illustrative purposes due to the lack of available data for this compound in these specific paradigms.
| Behavioral Paradigm | Compound | Animal Model | Doses | Key Finding | Reference |
| Morris Water Maze | Ro 25-6981 | Rat | 10 mg/kg | Impaired the early phase of spatial reversal learning. | [6](--INVALID-LINK--) |
| Contextual Fear Conditioning | Ro 25-6981 | Mouse | 3 and 10 mg/kg | Reduced freezing to the context, indicating impaired fear memory. | [7](--INVALID-LINK--) |
| Novel Object Recognition | Ifenprodil | Mouse | 10 mg/kg | Impaired novel object recognition memory. | [8](--INVALID-LINK--) |
Experimental Protocols
Electrophysiology: In Vitro LTP/LTD Recording in Brain Slices
This protocol is a generalized procedure for recording long-term potentiation (LTP) and long-term depression (LTD) in hippocampal or amygdala slices, as would be used to assess the effects of this compound.
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.
-
Cut 300-400 µm thick coronal or horizontal slices containing the hippocampus or amygdala using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the desired afferent pathway (e.g., Schaffer collaterals for hippocampal CA1 LTP).
-
Place a recording electrode (glass micropipette filled with aCSF) in the dendritic field to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
-
LTP/LTD Induction and Drug Application:
-
For LTP induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
For LTD induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of the compound for a period (e.g., 20 minutes) before and during the induction protocol.
-
-
Data Analysis:
-
Record fEPSPs for at least 60 minutes post-induction.
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the pre-induction baseline average.
-
Compare the degree of potentiation or depression between control and this compound-treated slices using appropriate statistical tests (e.g., t-test or ANOVA).
-
Behavioral Testing: Morris Water Maze
This protocol describes a general procedure for the Morris water maze task to assess spatial learning and memory.
Methodology:
-
Apparatus:
-
A circular pool (typically 1.2-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
A small escape platform submerged just below the water surface.
-
Various distal visual cues are placed around the room and remain constant throughout the experiment.
-
A video tracking system is used to record and analyze the animal's swim path.
-
-
Acquisition Phase (Spatial Learning):
-
Animals are given a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
For each trial, the animal is released into the pool from one of several predetermined start locations, facing the wall of the pool.
-
The animal is allowed to swim and find the hidden platform. If it fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.
-
To test the effect of this compound, the compound would be administered systemically (e.g., via intraperitoneal injection) or directly into a specific brain region at a set time before the daily training session.
-
-
Probe Trial (Memory Retention):
-
24 hours after the last training trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of crossings over the former platform location.
-
Compare the performance of this compound-treated animals with vehicle-treated controls.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway in Learning and Memory
The following diagram illustrates the central role of the NMDA receptor in the signaling cascade that underlies synaptic plasticity and, consequently, learning and memory. Antagonism of the GluN2B subunit by this compound would primarily inhibit the initial Ca2+ influx through GluN2B-containing NMDA receptors.
NMDA Receptor Signaling Cascade in Synaptic Plasticity.
Experimental Workflow for In Vitro Electrophysiology
The following diagram outlines the typical workflow for an in vitro electrophysiology experiment designed to test the effects of a compound like this compound on synaptic plasticity.
Workflow for In Vitro Synaptic Plasticity Recording.
Experimental Workflow for Morris Water Maze
The following diagram illustrates the general workflow for a Morris water maze experiment to assess the impact of this compound on spatial learning and memory.
Workflow for Morris Water Maze Behavioral Testing.
Discussion and Future Directions
This compound, as a selective GluN2B antagonist, has proven to be a valuable research tool for elucidating the role of this specific NMDA receptor subunit in neuronal function. The available data indicate that this compound can modulate synaptic plasticity and influence behaviors related to learning and memory. Its ability to potentiate opioid reward learning in the prelimbic cortex suggests a complex role in motivated behaviors and associative learning.
The lack of extensive published data on the effects of this compound in classic hippocampal-dependent learning and memory tasks, such as the Morris water maze and contextual fear conditioning, represents a significant knowledge gap. Future research should aim to characterize the effects of this compound in these paradigms to provide a more complete picture of its cognitive profile. Furthermore, investigating the impact of this compound on hippocampal LTP and LTD is crucial for understanding its effects at the cellular level in this key memory-related brain region.
The development of novel GluN2B-selective antagonists continues to be an active area of research for the potential treatment of various neurological and psychiatric disorders, including chronic pain, depression, and neurodegenerative diseases. A thorough understanding of the preclinical pharmacology of compounds like this compound is essential for guiding the development of new therapeutics with improved efficacy and side-effect profiles. The detailed methodologies and summarized data presented in this guide are intended to support and stimulate further investigation into the role of GluN2B-containing NMDA receptors in cognition and disease.
References
- 1. Memory in aged mice is rescued by enhanced expression of the GluN2B subunit of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the GluN2B-NMDA receptor antagonist Ro 25-6981 on two types of behavioral flexibility in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vol.94 No.5 / The Chiba Medical Society -Chiba Medical Journal- [c-med.org]
- 7. mdpi.com [mdpi.com]
- 8. journals.physiology.org [journals.physiology.org]
A Comprehensive Technical Review of Ro 04-5595: A Selective GluN2B Antagonist
Introduction
Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against subunits containing the GluN2B (formerly NR2B) subunit.[1][2][3] Chemically identified as 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride, this compound has become a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are critical in synaptic plasticity, learning, and memory, and their dysregulation has been implicated in various neurological and psychiatric disorders.[4] This document provides an in-depth review of the existing research on this compound, detailing its pharmacological profile, mechanism of action, and application in various experimental paradigms.
Pharmacological Profile
This compound is characterized by its high affinity and selectivity for the GluN2B subunit of the NMDA receptor. Its binding and functional parameters have been quantified across several studies, establishing it as a reliable research compound.
Quantitative Data: Binding Affinity and Functional Potency
The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Assay Details | Reference(s) |
| Ki | 31 nM | Competitive binding assay against NMDA receptors. | [1][][6] |
| Kd | 20 ± 3 nM | Competitive binding studies. | [4] |
| Ki | 2 nM | For [11C]this compound, relative to [3H]ifenprodil in rat brain slices. | [7] |
| EC50 | 186 ± 32 nM | Inhibition of calcium influx in primary cultures from chicken embryo forebrain. | [8][9] |
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of the NMDA receptor. Activation of NMDA receptors requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit.[3] This dual binding opens a cation channel, allowing an influx of Ca2+, which is a critical step in initiating downstream signaling cascades related to synaptic plasticity.[3]
This compound selectively targets the GluN2B subunit, preventing the conformational changes necessary for channel opening, thereby inhibiting receptor function. In silico docking and molecular dynamics simulations have provided further insight, suggesting that this compound binds to the EVT-101 binding site at the interface of the GluN1 and GluN2B amino-terminal domains.[8][9] This site is distinct from, though it overlaps with, the binding site of another well-known GluN2B antagonist, ifenprodil.[8]
Experimental Protocols and Applications
This compound has been employed in a wide range of experimental settings, from in vitro binding assays to in vivo behavioral and imaging studies.
In Vitro Assays
1. Radioligand Binding Assays: These assays are used to determine the binding affinity of a compound for its target receptor.
-
Protocol:
-
Membrane Preparation: Rat brain tissue, particularly from GluN2B-rich regions like the cortex or hippocampus, is homogenized and centrifuged to isolate cell membranes containing the NMDA receptors.[10]
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the GluN2B subunit, such as [3H]Ro 25-6981 or [3H]ifenprodil.[4][10]
-
Competition: To determine the affinity of this compound, varying concentrations of the unlabeled compound are added to compete with the radioligand for binding sites.
-
Separation & Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to an inhibition constant (Ki). Specific binding is often defined using a high concentration (e.g., 10 µM) of this compound itself.[4][10]
-
2. Calcium Influx Assays: This functional assay measures the ability of an antagonist to inhibit receptor-mediated ion channel activity.
-
Protocol:
-
Cell Culture: Primary neuronal cultures (e.g., from chicken embryo forebrain) that express native GluN2B-containing NMDA receptors are prepared.[8]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2.
-
Antagonist Application: Cells are pre-incubated with varying concentrations of this compound.
-
Receptor Activation: NMDA (e.g., 200 µM) and glycine (e.g., 100 µM) are added to stimulate the NMDA receptors, causing an influx of calcium.[8]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of the calcium response is determined as the EC50 value.[8]
-
In Vivo Studies
This compound has been instrumental in elucidating the role of GluN2B receptors in complex behaviors and synaptic function in living organisms.
| Study Focus | Species | Dose & Route | Key Finding | Reference(s) |
| Locomotor Activity | Mice | 5-20 mg/kg, i.p. | Dose-dependently inhibited methamphetamine-induced locomotor stimulation. | [1] |
| Cocaine Self-Administration | Rats | 10 mg/kg, i.p. (6 days) | Normalized the increased AMPA:NMDA ratio in the oval bed nucleus of the stria terminalis (ovBNST) of cocaine-administering rats. | [1][11][12] |
| Opiate Reward | Rats | 0.1-2.0 µ g/0.5 µl, intra-prelimbic cortex (PLC) | Dose-dependently potentiated the rewarding properties of a sub-threshold dose of morphine. | [13] |
| Brain Stimulation Reward | Rats | N/A | Did not alter reward induced by electrical brain stimulation, suggesting a preferential role for GluN2A subunits in this paradigm. | [14] |
Positron Emission Tomography (PET) Imaging
To enable in vivo visualization of GluN2B receptors, a carbon-11 (B1219553) labeled version of this compound, [11C]this compound , was synthesized.[4][7]
-
Synthesis: The precursor, N-desmethyl-Ro-04-5595, is N-methylated using [11C]iodomethane or [11C]methyl iodide.[4][7]
-
Application: PET studies in rats with [11C]this compound showed a favorable pharmacokinetic profile with rapid brain uptake and washout.[4] The tracer's distribution corresponded well with known GluN2B-rich regions, with high uptake in the hippocampus and cortex and low binding in the cerebellum.[4] This makes it a promising tool for studying GluN2B receptor density and occupancy in living subjects.
Signaling Pathways
The antagonism of GluN2B-containing NMDA receptors by this compound directly impacts intracellular signaling cascades crucial for synaptic function.
The canonical NMDA receptor pathway involves Ca2+ influx, which acts as a second messenger to activate a host of downstream effectors, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and various phosphatases. The balance of these activities ultimately determines the direction of synaptic plasticity, leading to either long-term potentiation (LTP) or long-term depression (LTD).[3]
Furthermore, NMDA receptor function is subject to complex modulation. For instance, studies have shown that dopamine (B1211576) receptors can regulate NMDA currents. Both D1 and D2 dopamine receptors can converge on a Phospholipase C (PLC)-dependent pathway to negatively modulate NMDA receptor activity, adding another layer of complexity to the circuits in which this compound is active.[11]
Conclusion
This compound is a well-characterized and highly selective antagonist for GluN2B-containing NMDA receptors. With its high binding affinity and demonstrated utility in a variety of in vitro and in vivo models, it serves as an indispensable tool for researchers in neuroscience and drug development. Its application has contributed significantly to understanding the role of GluN2B receptors in synaptic function, behavior, and the pathophysiology of central nervous system disorders. The development of its radiolabeled analog, [11C]this compound, further extends its utility to in vivo neuroimaging, opening new avenues for translational research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMDA receptor review [hellobio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. This compound hydrochloride | CAS#:64047-73-0 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Blockade of ventral midbrain NMDA receptors enhances brain stimulation reward: a preferential role for GluN2A subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Competitive Antagonism of Ro 04-5595: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the non-competitive antagonism of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, quantitative binding data, and detailed experimental protocols.
Introduction: Understanding this compound and its Target
This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit.[1] These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission, synaptic plasticity, and memory formation. The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (A-D) incorporated into the receptor complex dictates its pharmacological and biophysical properties. This compound exerts its effect through a non-competitive mechanism, acting as a negative allosteric modulator.[2] This means it binds to a site on the receptor distinct from the glutamate (B1630785) or glycine (B1666218) agonist binding sites, thereby altering the receptor's conformation and reducing its activity without directly competing with the endogenous ligands.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with the GluN2B-containing NMDA receptor.
Table 1: Inhibitory Potency of this compound
| Parameter | Value (nM) | Species/Tissue | Assay Type |
| K_i_ | 31 | Rat Brain | Radioligand Binding Assay |
| EC_50_ | 186 ± 32 | Chicken Embryo Forebrain Cultures | Calcium Influx Assay |
Table 2: Comparative Affinity of Various Ligands at the GluN2B Receptor
| Compound | Rank Order of Affinity |
| Ro 25-6981 | > CP-101,606 |
| CP-101,606 | > this compound |
| This compound | = Ifenprodil |
| Ifenprodil | >> Eliprodil |
| Eliprodil | > Haloperidol |
| Haloperidol | > Spermine |
| Spermine | > Spermidine |
| Spermidine | > MgCl_2_ |
| MgCl_2_ | > CaCl_2_ |
This rank order was determined by the ability of the compounds to inhibit the binding of a specific radioligand to the GluN2B subunit.[3]
Mechanism of Non-Competitive Antagonism
This compound's non-competitive antagonism is characterized by its binding to an allosteric site on the GluN2B subunit, specifically the EVT-101 binding site, which is distinct from the ifenprodil-binding site.[4] By binding to this site, this compound induces a conformational change in the NMDA receptor, which reduces the efficiency of channel gating upon agonist binding, thereby inhibiting ion flux. This allosteric modulation allows this compound to inhibit receptor function regardless of the concentration of the agonists glutamate and glycine.
Figure 1: Mechanism of this compound non-competitive antagonism at the NMDA receptor.
Experimental Protocols
Radioligand Binding Assay for K_i_ Determination
This protocol is adapted from studies characterizing the binding of selective antagonists to the GluN2B subunit.
Objective: To determine the inhibitory constant (K_i_) of this compound by measuring its ability to displace a radiolabeled ligand from the GluN2B subunit.
Materials:
-
Radioligand: [³H]Ro 25-6981 (a potent and selective GluN2B antagonist).
-
Membrane Preparation: Synaptic membranes prepared from rat forebrain or a cell line expressing recombinant GluN1/GluN2B receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled this compound or another potent GluN2B antagonist.
-
Test Compound: this compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a fixed concentration of [³H]Ro 25-6981 (typically near its K_d_ value, e.g., 5 nM), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 4°C for 90 minutes to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC_50_ value is determined by non-linear regression analysis. The K_i_ is then calculated using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay.
Calcium Influx Assay for EC_50_ Determination
This functional assay measures the ability of this compound to inhibit NMDA receptor-mediated calcium influx.
Objective: To determine the half-maximal effective concentration (EC_50_) of this compound for the inhibition of NMDA receptor function.
Materials:
-
Primary neuronal cultures (e.g., from chicken embryo forebrain) or a cell line expressing functional GluN2B-containing NMDA receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with low Mg²⁺ to relieve the voltage-dependent block of the NMDA receptor.
-
NMDA and Glycine (agonists).
-
This compound at various concentrations.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and allow them to adhere and mature.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer.
-
Wash: Gently wash the cells to remove excess dye.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a solution containing NMDA and glycine to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a plate reader or microscope.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is a measure of receptor activity. Plot the percentage of inhibition of the agonist-induced calcium influx against the logarithm of the this compound concentration. The EC_50_ value is determined by fitting the data to a sigmoidal dose-response curve.
Electrophysiology
Whole-cell patch-clamp electrophysiology can be used to directly measure the effect of this compound on NMDA receptor-mediated currents.
Objective: To characterize the inhibitory effect of this compound on NMDA-evoked currents.
Procedure:
-
Prepare acute brain slices or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Apply this compound at various concentrations to the bath and measure the reduction in the amplitude of the NMDA-evoked current.
-
This technique can confirm the non-competitive nature of the antagonism by observing a reduction in the maximal response to the agonist without a rightward shift in the agonist's EC_50_.
Conclusion
This compound is a valuable research tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes. Its well-characterized non-competitive mechanism of action, high selectivity, and the availability of detailed experimental protocols make it a robust compound for in vitro and in vivo studies. The data and methodologies presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of NMDA receptor function and pharmacology. Further research, including Schild analysis, could provide a more definitive quantitative measure of its non-competitive antagonism.
References
- 1. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Subtype-specific conformational landscape of NMDA receptor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Ro 04-5595 (CAS: 64047-73-0): A Technical Guide for Researchers
Executive Summary: This document provides a comprehensive technical overview of Ro 04-5595 (CAS Number: 64047-73-0), a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, pharmacological data, and key experimental protocols. All quantitative data is presented in structured tables, and critical pathways and workflows are visualized using diagrams.
Introduction
This compound is a potent and selective ligand for NMDA receptors that contain the GluN2B subunit. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including neurodegenerative diseases, stroke, and depression.[1] The subunit selectivity of this compound makes it a valuable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in both physiological and pathological processes. This guide synthesizes the available technical data to facilitate its application in a research and development context.
Physicochemical Properties
This compound is commercially available as a hydrochloride salt.[3] Its core structure is a tetrahydroisoquinoline derivative.[4]
| Property | Value | References |
| CAS Number | 64047-73-0 (for hydrochloride) | [3][5][6][7][8] |
| Chemical Name | 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride | |
| Molecular Formula | C₁₉H₂₂ClNO₂·HCl or C₁₉H₂₃Cl₂NO₂ | [3][6] |
| Molecular Weight | 368.3 g/mol | [3][6] |
| Purity | ≥98% (by HPLC) | [6] |
| Solubility | Soluble to 15 mM in water and to 100 mM in DMSO | [3] |
| SMILES | Cl.COC1=CC2=C(C=C1O)C(CCC1=CC=C(Cl)C=C1)N(C)CC2 | [3] |
| Storage | Desiccate at +4°C or store at -20°C | [5] |
Mechanism of Action and Pharmacology
This compound functions as a selective, non-competitive antagonist at GluN2B-containing NMDA receptors.[9][10] Activation of NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, leading to the opening of an ion channel permeable to Ca²⁺, Na⁺, and K⁺.[2]
In silico docking studies predict that this compound binds to the recently identified EVT-101 binding site on the GluN2B amino-terminal domain, a site distinct from the well-known ifenprodil (B1662929) binding pocket.[9][11] By binding to this allosteric site, this compound inhibits ion flux through the channel, effectively blocking downstream signaling cascades initiated by calcium influx.[2][11]
Figure 1: Mechanism of this compound Action on NMDA Receptors.
Binding Affinity and Potency
This compound exhibits high affinity for GluN2B-containing receptors, as demonstrated in various in vitro assays.
| Parameter | Value | Assay System | References |
| Kᵢ | 31 nM | Competitive binding assay vs. [³H]Ro 25-6981 in rat brain | [10][12][13] |
| Kₑ | 20 ± 3 nM | Competitive binding studies | [1] |
| EC₅₀ | 186 ± 32 nM | Inhibition of calcium influx in primary chicken embryo forebrain cultures | [9][11] |
In Vivo Pharmacology
Animal studies have demonstrated the utility of this compound in modulating complex behaviors. Intraperitoneal administration in mice (5-20 mg/kg) dose-dependently inhibits locomotor stimulation induced by methamphetamine.[13] In more targeted studies, direct microinfusion of this compound into the prelimbic cortex of rats (0.1–2.0 µg) was shown to potentiate the rewarding properties of morphine in a conditioned place preference paradigm, highlighting the role of GluN2B receptors in opioid reward learning.[14]
Synthesis and Radiosynthesis
Chemical Synthesis
The synthesis of this compound has been described, involving a multi-step process. A key step includes the demethylation of a dimethoxy precursor to yield the final phenolic hydroxyl group.[1] While detailed, step-by-step protocols are proprietary or fragmented across publications, the general approach is accessible in the scientific literature.[1]
Radiosynthesis for Imaging Studies
This compound has been successfully radiolabeled with Carbon-11 ([¹¹C]) and Tritium ([³H]) for use in Positron Emission Tomography (PET) and autoradiography, respectively.[1][4]
-
[¹¹C]this compound: The synthesis involves the N-methylation of the N-desmethyl precursor using [¹¹C]iodomethane.[4][15] A typical reaction is performed in DMF at 40°C for 1 minute, yielding the final product with a radiochemical purity of >99%.[4][15]
-
[³H]this compound: The tritiated version can be prepared via catalytic tritiation for use in high-resolution in vitro binding studies.[1]
Key Experimental Protocols
In Vitro Autoradiography with [³H]this compound
This protocol is adapted from methodologies used for rodent brain sections.[1][16]
-
Tissue Preparation: Use adult male Sprague-Dawley rat brain sections (coronal or transversal). Thaw frozen sections for 15 minutes at room temperature (~22°C).
-
Pre-incubation: Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to wash out endogenous ligands.
-
Incubation: Discard the pre-incubation buffer. Incubate the sections with varying concentrations of [³H]this compound (e.g., up to 1.04 GBq/µmol) in fresh buffer for 90 minutes.
-
Washing: Wash the sections sequentially in ice-cold buffer and deionized water (e.g., 3 x 5 minutes in buffer, followed by a 10-second dip in water) to remove non-specifically bound radioligand.
-
Drying and Exposure: Thoroughly air-dry the sections. Position them in a cassette and expose to a tritium-sensitive screen for 4-5 weeks.
-
Analysis: Quantify the binding density in specific brain regions using appropriate imaging software. Non-specific binding is determined by incubating a parallel set of sections in the presence of a high concentration of a competing non-labeled ligand.
In Vivo Behavioral Pharmacology (Conditioned Place Preference)
This protocol is based on a study investigating the role of GluN2B receptors in opiate reward.[14]
-
Animals and Surgery: Use adult male rats with bilateral guide cannulae surgically implanted, aimed at the prelimbic cortex (PLC). Allow for a post-operative recovery period.
-
Apparatus: Use a standard three-chamber conditioned place preference (CPP) apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Experimental Phases:
-
Pre-Conditioning (Day 1): Allow rats to freely explore all three chambers for a 15-minute session. Record the time spent in each chamber to establish baseline preference. Assign the initially non-preferred chamber as the drug-paired side.
-
Conditioning (Days 2-5): Conduct twice-daily conditioning sessions. In the morning session, administer an intra-PLC microinfusion of this compound (e.g., 0.1-2.0 µg in 0.5 µL) followed immediately by a sub-reward threshold dose of systemic morphine (e.g., 0.05 mg/kg, i.p.). Confine the animal to the drug-paired chamber for 30 minutes. In the afternoon session, administer a control infusion (vehicle) and confine the animal to the opposite chamber.
-
Test Day (Day 6): In a drug-free state, allow the rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day, compared to the pre-conditioning baseline, indicates a potentiation of the rewarding effect of morphine.
Figure 2: Experimental Workflow for a Conditioned Place Preference Study.
Summary and Conclusion
This compound is a well-characterized and highly selective tool for investigating the function of GluN2B-containing NMDA receptors. Its high affinity, established in vitro and in vivo activity, and the availability of radiolabeled versions make it suitable for a wide range of applications in neuroscience and pharmacology. This guide provides the core technical information required for its effective use in a laboratory setting, from understanding its fundamental mechanism of action to implementing detailed experimental protocols. As research into the specific roles of NMDA receptor subunits continues, this compound will remain a critical compound for elucidating the complex contributions of GluN2B to neural function and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMDA receptor review [hellobio.com]
- 3. biocrick.com [biocrick.com]
- 4. A Review of Molecular Imaging of Glutamate Receptors | MDPI [mdpi.com]
- 5. amsbio.com [amsbio.com]
- 6. biocrick.com [biocrick.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. biolinkk.com [biolinkk.com]
- 9. medkoo.com [medkoo.com]
- 10. 1-[2-(4-CHLOROPHENYL)ETHYL]-1,2,3,4-TETRAHYDRO-6-METHOXY-2-METHYL-7-ISOQUINOLINOL HYDROCHLORIDE | 194089-07-1 [chemicalbook.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound hydrochloride | CAS#:64047-73-0 | Chemsrc [chemsrc.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ro 04-5595 solubility in DMSO and water
An In-Depth Technical Guide to Ro 04-5595: Solubility, Experimental Protocols, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility, experimental use, and mechanism of action of this compound, a selective antagonist of the NMDA receptor subunit GluN2B. The data and protocols presented herein are compiled from various scientific sources to support researchers in its effective application.
Core Properties of this compound
This compound hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit, with a reported Ki value of 31 nM.[1] Its chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride.
Solubility Data
The solubility of this compound hydrochloride has been reported by various suppliers, with some variability in the exact values. The following table summarizes the available quantitative data for its solubility in dimethyl sulfoxide (B87167) (DMSO) and water. It is recommended to perform small-scale solubility tests to confirm the optimal concentration for your specific experimental needs.
| Solvent | Reported Solubility (Molar) | Reported Solubility (Mass/Volume) |
| DMSO | ~100 mM | <36.83 mg/mL |
| Water | ~15 mM | <5.52 mg/mL |
For enhanced solubility, warming the solution to 37°C and using sonication is recommended.[2]
Experimental Protocols
Detailed methodologies for the preparation of this compound solutions are crucial for reproducible experimental outcomes. Below are protocols for preparing stock solutions and formulations for both in vitro and in vivo applications based on published research.
In Vitro Stock Solution Preparation (e.g., for Electrophysiology)
For many in vitro applications, such as electrophysiological recordings, this compound is typically dissolved in DMSO to create a concentrated stock solution.
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound hydrochloride in 100% DMSO.
-
Ensure the final concentration of DMSO in the physiological solution is kept to a minimum, typically less than 0.1%, to avoid solvent effects on the biological preparation.[1][3]
In Vivo Formulation
For systemic administration in animal models, this compound can be dissolved in sterile saline.
Protocol:
-
Unlike some other GluN2B antagonists, this compound is soluble in sterile saline up to 10 mM.[3]
-
For intraperitoneal (i.p.) injections, dissolve the desired amount of this compound in sterile saline. For example, a dosage of 10 mg/kg has been used in rats.[3][4]
-
A common formulation for in vivo use involves a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[5] To prepare this:
-
First, dissolve the drug in DMSO.
-
Next, add PEG300 and mix until the solution is clear.
-
Then, add Tween 80.
-
Finally, add saline or PBS to reach the final volume.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. The following diagram illustrates the NMDA receptor signaling pathway and the point of intervention for this compound.
Experimental Workflow: Screening for NMDA Receptor Antagonists
The following diagram outlines a general experimental workflow for identifying and characterizing NMDA receptor antagonists like this compound.
References
- 1. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | TargetMol [targetmol.com]
Methodological & Application
Application Note: Electrophysiological Characterization of Ro 04-5595 using Whole-Cell Patch Clamp
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the whole-cell patch clamp technique to investigate the effects of Ro 04-5595, a selective antagonist for NMDA receptors containing the GluN2B subunit.
Introduction
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting receptors that incorporate the GluN2B subunit.[1] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, is implicated in various neurological and psychiatric disorders. The whole-cell patch clamp technique is the gold standard for high-fidelity recording of ion channel activity, making it an indispensable tool for characterizing the pharmacological effects of compounds like this compound on neuronal excitability and synaptic transmission.[3][4] This note details the mechanism of action, provides key quantitative data, and outlines a comprehensive protocol for its application in electrophysiological studies.
Mechanism of Action
This compound acts as a negative allosteric modulator of NMDA receptors. It binds to the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[1][5] This binding event non-competitively inhibits the channel's opening, thereby reducing the influx of calcium (Ca²⁺) and other cations that normally occurs upon receptor activation by glutamate and a co-agonist (glycine or D-serine).[2] This selective antagonism allows researchers to isolate and study the specific contribution of GluN2B-containing NMDA receptors to synaptic events.[6][7]
Caption: Mechanism of this compound as a GluN2B antagonist.
Quantitative Data Summary
The following tables summarize key parameters for the use of this compound in patch clamp electrophysiology.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | NMDA Receptor, GluN2B Subunit | [1] |
| Mechanism | Negative Allosteric Modulator | [5] |
| EC₅₀ | 186 ± 32 nmol/L | [5] |
| Typical Working Concentration | 5 - 10 µM | [6][8][9][10] |
| Stock Solution | 10 mM in DMSO |[6][11] |
Table 2: Example Solutions for Whole-Cell Recordings of NMDA-EPSCs Solutions are based on protocols used in studies on rat brain slices.[6] Osmolarity and pH should be verified before use.
| Solution Type | Component | Concentration (mM) |
| External (aCSF) | NaCl | 151 |
| KCl | 3 | |
| CaCl₂ | 3.1 | |
| NaH₂PO₄ | 1.4 | |
| NaHCO₃ | 25 | |
| D-glucose | 12.5 | |
| Internal (Pipette) | Cs-MeSO₃ | 130 |
| EGTA | 1 | |
| HEPES | 5 | |
| Mg-ATP | 2 | |
| GTP | 0.3 | |
| Phosphocreatine | 1 |
Table 3: Example Voltage Clamp Protocol Parameters Parameters for isolating and recording evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[6]
| Parameter | Setting / Condition | Purpose |
| Recording Mode | Whole-Cell Voltage Clamp | Control membrane potential to measure ionic currents. |
| Holding Potential (Vm) | -70 mV | Set near resting potential to record inward currents. |
| AMPA Receptor Blocker | DNQX (50 µM) | Isolate NMDA receptor currents by blocking AMPA receptors. |
| GABA-A Receptor Blocker | Picrotoxin (100 µM) | Block inhibitory GABAergic currents. |
| Stimulation Frequency | 0.1 Hz | Evoke synaptic responses at a low frequency to prevent plasticity. |
| Drug Application | Bath application of this compound (10 µM) | Measure the effect of the antagonist on the evoked currents. |
Detailed Experimental Protocol
This protocol describes the steps for performing a whole-cell patch clamp experiment to measure the effect of this compound on NMDA receptor-mediated currents in acute brain slices.
A. Preparation of Solutions
-
Prepare the external (aCSF) and internal (pipette) solutions according to the compositions in Table 2 .
-
Adjust the pH of the aCSF to 7.4 by bubbling with 95% O₂ / 5% CO₂. Adjust the internal solution pH to ~7.3 with CsOH.
-
Verify the osmolarity of the solutions. The internal solution should be slightly hypo-osmotic to the external solution.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[6][11] Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution into the aCSF to the final working concentration (e.g., 10 µM). The final DMSO concentration should be less than 0.1%.[6]
B. Brain Slice Preparation
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Use a vibratome to prepare acute brain slices (e.g., 300 µm thick) containing the region of interest.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.
C. Establishing a Whole-Cell Recording
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (~2 mL/min).
-
Pull glass micropipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a target neuron in the region of interest with the micropipette while applying light positive pressure.
-
Once the pipette tip touches the cell membrane (indicated by a slight increase in resistance), release the positive pressure to form a Giga-ohm seal (≥1 GΩ).
-
Apply brief, gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and allow the cell to stabilize for 5-10 minutes.
D. Recording and Drug Application
-
Set the holding potential to -70 mV.
-
Perfuse the slice with aCSF containing blockers for AMPA and GABA-A receptors (e.g., 50 µM DNQX and 100 µM Picrotoxin) to isolate NMDA-EPSCs.[6]
-
Position a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
Record stable baseline NMDA-EPSCs for at least 10 minutes by stimulating at a low frequency (e.g., 0.1 Hz).[6]
-
Switch the perfusion to the aCSF containing this compound (e.g., 10 µM).
-
Continue recording for 10-15 minutes to allow the drug effect to reach a steady state.
-
(Optional) Wash out the drug by perfusing with the original aCSF (containing only the AMPA/GABA blockers) to observe the reversibility of the effect.
E. Data Acquisition and Analysis
-
Digitize and record the currents using appropriate data acquisition software.
-
Measure the peak amplitude of the NMDA-EPSCs.
-
Calculate the average baseline amplitude from the last 5 minutes of the baseline recording period.
-
Calculate the average post-drug amplitude from the last 5 minutes of the drug application period.
-
Express the effect of this compound as the percentage reduction from the baseline amplitude.
Experimental Workflow Visualization
Caption: Workflow for a this compound patch clamp experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Presynaptic GluN2D receptors detect glutamate spillover and regulate cerebellar GABA release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurophysiologie.charite.de [neurophysiologie.charite.de]
- 11. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 04-5595 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit.[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. In brain slice preparations, this compound is instrumental in investigating synaptic plasticity, neuronal excitability, and the downstream signaling cascades governed by this particular NMDA receptor subtype.[3][4] These application notes provide detailed protocols and quantitative data for the effective use of this compound in ex vivo brain slice electrophysiology.
Mechanism of Action
This compound exerts its effect by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting ion flux through the receptor channel.[5] NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (GluN2A-D) dictates the biophysical and pharmacological properties of the receptor.[5] By selectively blocking GluN2B-containing receptors, researchers can dissect their contribution to synaptic transmission and plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Data Presentation
The following tables summarize the quantitative effects of this compound as reported in various brain slice electrophysiology studies.
Table 1: Effects of this compound on NMDA Receptor-Mediated Excitatory Postsynaptic Currents (NMDA-EPSCs)
| Brain Region | Neuron Type | This compound Concentration | Effect on NMDA-EPSC Amplitude | Reference |
| Oval Bed Nucleus of the Stria Terminalis (ovBNST) | Unspecified | 10 µM | -21.4 ± 1.9% reduction in control rats | [3] |
| Substantia Nigra pars compacta (SNc) | Dopaminergic | Not specified | Potentiation of NMDA-EPSCs inhibited | [6] |
Table 2: Effects of this compound on Synaptic Plasticity
| Brain Region | Type of Plasticity | This compound Concentration | Effect | Reference |
| Lateral Amygdala (LA) | Long-Term Potentiation (LTP) | 10 µM | Reduction in LTP (Control: 145.3 ± 7.2%; this compound: 121.9 ± 5.2%) | [7] |
| Lateral Amygdala (LA) | Long-Term Depression (LTD) | 10 µM | Complete block of LTD induction | [7] |
| Oval Bed Nucleus of the Stria Terminalis (ovBNST) | Long-Term Depression (LTD) | Not specified | Rescued LTD in slices from cocaine-sensitized rats | [8] |
Experimental Protocols
This section outlines a general workflow for the application of this compound in acute brain slice preparations for electrophysiological recordings.
I. Preparation of this compound Stock Solution
-
Solvent Selection : this compound hydrochloride is soluble in DMSO.[4][8]
-
Stock Concentration : Prepare a 10 mM stock solution in 100% DMSO.[4][8]
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.[9]
II. Acute Brain Slice Preparation
Standard protocols for the preparation of acute brain slices from rodents are widely available and should be followed.[10] Key steps include:
-
Anesthesia and Decapitation : Deeply anesthetize the animal according to approved institutional protocols, followed by rapid decapitation.
-
Brain Extraction : Quickly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Slicing : Use a vibratome to cut brain slices of the desired thickness (typically 250-400 µm).
-
Recovery : Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover at a slightly elevated temperature (e.g., 32-34°C) for at least 1 hour before recording.
III. Application of this compound and Electrophysiological Recording
-
Drug Perfusion : Transfer a single brain slice to the recording chamber, which is continuously perfused with oxygenated aCSF.
-
Baseline Recording : Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials (fEPSPs) or whole-cell patch-clamp recordings of EPSCs) for at least 10-20 minutes.
-
This compound Application : Dilute the this compound stock solution into the perfusing aCSF to the final desired concentration (e.g., 10 µM).
-
Pre-incubation : Perfuse the slice with the this compound-containing aCSF for a sufficient period to allow for drug equilibration and binding. A pre-incubation time of at least 10-15 minutes is recommended before commencing experimental manipulations.[4]
-
Experimental Protocol : Perform the electrophysiological experiment (e.g., LTP/LTD induction, input-output curves).
-
Washout : To assess the reversibility of the drug's effects, perfuse the slice with drug-free aCSF. A washout period of at least 20-30 minutes is advisable, though complete reversal may not always be possible depending on the binding kinetics.
Visualizations
Signaling Pathways
Caption: Signaling pathway of GluN2B-NMDA receptor and its blockade by this compound.
Experimental Workflow
Caption: Experimental workflow for using this compound in brain slice electrophysiology.
References
- 1. jneurosci.org [jneurosci.org]
- 2. This compound hydrochloride (2005) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphetamine and Methamphetamine Increase NMDAR-GluN2B Synaptic Currents in Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.cn [glpbio.cn]
- 10. Presynaptic GluN2D receptors detect glutamate spillover and regulate cerebellar GABA release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Microdialysis with Ro 04-5595 for Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and drug development, understanding the intricate dynamics of neurotransmitter systems is paramount. In vivo microdialysis is a powerful and widely utilized technique for continuous monitoring of extracellular neurotransmitter concentrations in specific brain regions of awake, freely-moving animals.[1] This method provides invaluable insights into the neurochemical effects of novel compounds. This document provides detailed application notes and protocols for the use of Ro 04-5595, a selective antagonist for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, in in vivo microdialysis studies to assess its impact on the release of key neurotransmitters: dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and noradrenaline (NA).
This compound's mechanism of action involves the blockade of the GluN2B subunit of the NMDA receptor.[2] NMDA receptors are critical for excitatory synaptic transmission and plasticity. Paradoxically, antagonism of NMDA receptors can lead to an increase in the release of certain neurotransmitters, including dopamine and glutamate, in brain regions like the prefrontal cortex.[3] This is thought to occur through the modulation of inhibitory GABAergic interneurons. By blocking NMDA receptors on these interneurons, their inhibitory influence on neurotransmitter release is diminished, leading to a net increase in extracellular neurotransmitter levels. The application of in vivo microdialysis allows for the direct measurement of these downstream effects of this compound on dopaminergic, serotonergic, and noradrenergic systems.
Data Presentation
Table 1: Effect of this compound on Extracellular Dopamine Levels
| Brain Region | Dose of this compound | Route of Administration | Maximum % Change from Baseline (Mean ± SEM) | Time to Maximum Effect (minutes) |
| Nucleus Accumbens | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 150 ± 20% | 60 - 80 |
| Prefrontal Cortex | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 180 ± 25% | 40 - 60 |
| Striatum | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 130 ± 15% | 60 - 80 |
Table 2: Effect of this compound on Extracellular Serotonin Levels
| Brain Region | Dose of this compound | Route of Administration | Maximum % Change from Baseline (Mean ± SEM) | Time to Maximum Effect (minutes) |
| Prefrontal Cortex | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 140 ± 18% | 60 - 80 |
| Hippocampus | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 130 ± 15% | 60 - 80 |
| Raphe Nuclei | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 120 ± 10% | 40 - 60 |
Table 3: Effect of this compound on Extracellular Noradrenaline Levels
| Brain Region | Dose of this compound | Route of Administration | Maximum % Change from Baseline (Mean ± SEM) | Time to Maximum Effect (minutes) |
| Prefrontal Cortex | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 160 ± 22% | 40 - 60 |
| Hippocampus | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 145 ± 20% | 60 - 80 |
| Locus Coeruleus | 1 - 10 mg/kg | Intraperitoneal (i.p.) | 135 ± 18% | 40 - 60 |
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments to measure the effects of this compound on dopamine, serotonin, and noradrenaline release in rodents.
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g).
-
This compound: Hydrochloride salt.
-
Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare sterile, filtered aCSF with the following composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂. The pH should be adjusted to 7.4.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm active membrane length and a molecular weight cutoff (MWCO) of 6-20 kDa.
-
Surgical Equipment: Stereotaxic frame, surgical drill, dental cement, surgical screws.
-
Microinfusion Pump: Capable of low flow rates (0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated to prevent neurotransmitter degradation.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) optimized for the detection of dopamine, serotonin, and noradrenaline.
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using isoflurane or a ketamine/xylazine cocktail.
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull at the desired stereotaxic coordinates for the target brain region (e.g., for the rat nucleus accumbens shell: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from bregma). Drill additional holes for anchor screws.
-
Slowly lower the guide cannula to the predetermined dorsoventral (DV) coordinate.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Administer post-operative analgesics and allow the animal to recover for a minimum of 48-72 hours before the microdialysis experiment.
In vivo Microdialysis Procedure
-
On the day of the experiment, gently handle the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (typically 1.0-2.0 µL/min).
-
Allow the system to stabilize for a 1-2 hour period to establish a stable baseline of neurotransmitter levels.
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent degradation.
-
Administer this compound. This can be done systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 3-4 hours) post-administration to monitor the time course of neurotransmitter release.
-
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde) for histological verification of the probe placement.
Sample Analysis
-
Analyze the collected dialysate samples using HPLC-ECD.
-
Quantify the concentrations of dopamine, serotonin, and noradrenaline in each sample by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentrations.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound-induced neurotransmitter release.
Experimental Workflow
Caption: Experimental workflow for in vivo microdialysis with this compound.
Logical Relationship
Caption: Logical relationship of this compound action and effect.
References
Application Notes and Protocols for [3H]Ro 04-5595 Autoradiography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting autoradiography using the radioligand [3H]Ro 04-5595 to label and quantify the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor in brain tissue. This document includes a summary of binding data, a comprehensive experimental protocol, and visualizations of the associated signaling pathway and experimental workflow.
Introduction
[3H]this compound is a selective antagonist for the GluN2B subunit of the NMDA receptor, an ionotropic glutamate (B1630785) receptor critically involved in synaptic plasticity, learning, and memory.[1][2] Autoradiography with [3H]this compound allows for the precise localization and quantification of GluN2B subunit distribution in different brain regions, providing valuable insights into the roles of these receptors in both normal physiological processes and various neurological disorders.
Quantitative Data Summary
High-resolution autoradiographic imaging has demonstrated strong and specific binding of [3H]this compound in brain regions known to be rich in GluN2B subunits, such as the cerebral cortex and hippocampus.[1][2] In contrast, low binding is observed in areas with low NR2B concentration, like the cerebellum.[1][2]
For a related selective NR2B subunit antagonist, [3H]Ro 25-6981, the binding affinity and density in rat brain membranes have been determined, with this compound being used to define non-specific binding in these studies.
| Radioligand | Tissue | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [3H]Ro 25-6981 | Rat Brain Membranes | 3 | 1.6 | Mutel et al., 1998 |
It is important to note that these values are for a different, albeit related, radioligand and serve as an estimate. For precise quantification of [3H]this compound binding parameters, saturation binding studies are recommended as described in the protocol below.
Experimental Protocol: In Vitro Receptor Autoradiography for [3H]this compound
This protocol is adapted from methodologies described for [3H]this compound and other tritiated ligands for receptor autoradiography.[1][3]
Materials and Reagents:
-
[3H]this compound (specific activity ~1.04 GBq/µmol)[1]
-
Unlabeled this compound (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Deionized water
-
Cryostat
-
Microscope slides (gelatin-coated or positively charged)
-
Incubation chambers
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal (e.g., rat, mouse) and rapidly dissect the brain.
-
Freeze the brain in isopentane (B150273) cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto pre-cleaned, labeled microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, allow the slides to warm to room temperature for approximately 15 minutes.
-
Place the slides in a rack and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding , incubate the sections in the incubation buffer containing a specific concentration of [3H]this compound (e.g., in the nM range, to be optimized for saturation experiments). A typical starting concentration could be around the estimated Kd.
-
For non-specific binding , incubate an adjacent set of sections in the same incubation buffer containing [3H]this compound plus a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.[3]
-
Incubate the slides for 90 minutes at room temperature.[4]
-
-
Washing:
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Once completely dry, appose the slides to a tritium-sensitive phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include tritium (B154650) standards of known radioactivity concentrations to generate a standard curve for quantification.
-
Expose the screen or film for an appropriate duration (typically several weeks for tritium) at room temperature or -80°C.
-
-
Image Acquisition and Analysis:
-
Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.
-
Using image analysis software, measure the optical density of the signal in different brain regions of interest.
-
Convert the optical density values to radioactivity concentrations (e.g., fmol/mg tissue) using the standard curve generated from the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]this compound and use non-linear regression analysis to determine the Bmax and Kd values.
-
Visualizations
NMDA Receptor Signaling Pathway
The binding of [3H]this compound blocks the function of the GluN2B subunit of the NMDA receptor. The following diagram illustrates the canonical signaling pathway initiated by NMDA receptor activation.
Caption: NMDA Receptor Signaling Pathway.
Experimental Workflow for Autoradiography
The logical flow of the autoradiography protocol is depicted in the following diagram.
Caption: Autoradiography Experimental Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand [11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: PET Imaging with [11C]Ro 04-5595 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[11C]Ro 04-5595 is a subtype-selective radiotracer for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is implicated in various neuropsychiatric and neurodegenerative disorders.[1][2] Positron Emission Tomography (PET) imaging with [11C]this compound allows for the in vivo visualization and quantification of NR2B receptor availability in the brain, providing a valuable tool for preclinical research and drug development.[1][2] These application notes provide a comprehensive overview of the use of [11C]this compound in preclinical models, including detailed experimental protocols and quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving [11C]this compound.
Table 1: Radiosynthesis and Quality Control of [11C]this compound
| Parameter | Value | Reference |
| Radiochemical Yield | 13 ± 3% | [1][3] |
| Radiochemical Purity | >99% | [1][3][4] |
| Molar Activity | 12–43 MBq/nmol | [1][3][4] |
| Synthesis Time | 45-50 min | [3] |
Table 2: In Vitro Binding Affinity of this compound
| Parameter | Value | Species | Assay | Reference |
| Kd | 20 ± 3 nM | Rat | Competitive Binding | [1] |
| Ki (vs [3H]ifenprodil) | 2 nM | Rat | Brain Slices | [3] |
| Ki (vs MOR) | 66 nM | - | Broad-spectrum screen | [1] |
| EC50 | 186 ± 32 nM | Chicken | Calcium Influx | [5] |
Table 3: In Vivo Brain Uptake of [11C]this compound in Rats (Baseline Scans)
| Brain Region | Peak Uptake (%ID/mL) | Time to Peak (min) | Reference |
| Brain (average) | ~0.7 | 5 | [1] |
| Hippocampus | Highest | - | [1] |
| Cortex | High | - | [1] |
| Caudate Putamen | Moderate | - | [1] |
| Thalamus | Moderate | - | [1] |
| Cerebellum | Lowest | - | [1] |
Table 4: In Vivo Blocking Study of [11C]this compound in Rats
| Condition | Peak Uptake (%ID/mL) | Time to Peak (min) | Time to Half-Maximal Concentration (min) | Reference |
| No carrier added | ~0.7 | 5 | 30 | [1] |
| Carrier-added (1 mg/kg) | ~0.9 | 1 | 11 | [1] |
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol describes the N-methylation of the precursor, N-desmethyl-Ro-04-5595, using [11C]iodomethane ([11C]CH3I).[3]
Materials:
-
N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) precursor[3]
-
[11C]Iodomethane ([11C]CH3I)
-
Dimethylformamide (DMF)[3]
-
Automated synthesis module (e.g., Synthra MeI plus)[1]
-
HPLC system with a C18 column (e.g., Macherey-Nagel VarioPrep NUCLEODUR C18 Pyramid)[1]
-
Mobile phase: Acetonitrile (B52724) and 0.1 M Ammonium Formate buffer (44:56)[1]
Procedure:
-
Dissolve the N-desmethyl-Ro-04-5595 precursor (0.4 mg, 1.3 µmol) in DMF (50 µL).[1]
-
Introduce [11C]CH3I into the reaction vessel containing the precursor solution.
-
Purify the crude product using semi-preparative HPLC with the specified column and mobile phase at a flow rate of 5.5 mL/min.[1]
-
Collect the product fraction containing [11C]this compound, which typically elutes between 5.6 and 6.5 minutes.[1]
-
Formulate the final product in a suitable buffer for intravenous injection.
In Vitro Autoradiography with [3H]this compound
This protocol details the use of the tritiated form of the ligand, [3H]this compound, for high-resolution autoradiography on brain sections.[1]
Materials:
-
[3H]this compound
-
Rodent brain sections (rat or mouse), coronal or transversal[6]
-
50 mM Tris-HCl buffer (pH 7.4)[6]
-
Deionized water
-
Tritium-sensitive imaging plates[7]
Procedure:
-
Thaw the brain sections at room temperature for 15 minutes.[6]
-
Pre-incubate the sections in 50 mM Tris-HCl buffer for 15 minutes at room temperature.[6]
-
Incubate the sections with varying concentrations of [3H]this compound for 90 minutes.[6]
-
Wash the sections in cold (0°C) Tris-HCl buffer (3 x 5 minutes) followed by a brief wash in cold deionized water (10 seconds).[6]
-
Thoroughly air-dry the sections.[6]
-
Expose the dried sections to a tritium-sensitive imaging plate for 4-5 weeks.[6]
-
For non-specific binding determination, co-incubate sections with a high concentration of a competing ligand, such as 10 µM this compound.[7]
Preclinical PET Imaging in Rodents
This protocol outlines the procedure for conducting a dynamic PET scan in rats using [11C]this compound.
Animal Model:
-
Male Sprague-Dawley rats (12-16 weeks, 380-420 g)[1]
Procedure:
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, ≤ 2% for maintenance).[6]
-
Position the animal in the PET scanner.
-
Administer [11C]this compound intravenously via the tail vein.[1]
-
Perform a dynamic PET scan for 90 minutes.[1]
-
For blocking studies, a separate group of animals can be injected with a carrier-added dose of [11C]this compound (e.g., 1 mg/kg).[1]
-
Reconstruct the dynamic PET data for further analysis.
Metabolite Analysis
This protocol describes the determination of radioactive metabolites in blood and brain tissue.[6]
Procedure:
-
Anesthetize and euthanize rats at a specific time point post-injection (e.g., 15 minutes).[6]
-
Collect terminal blood samples and dissect the brain.[6]
-
Homogenize the brain tissue.
-
Analyze plasma and brain homogenate samples by radio-HPLC using a C18 column.[6]
-
Elute with a mixture of 0.1% phosphoric acid in water (45%) and acetonitrile (55%) at a flow rate of 0.3 mL/min.[6]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
Application of Ro 04-5595 in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1] With a high affinity for this specific subunit, this compound serves as a critical tool in neuroscience research to investigate the physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are implicated in numerous processes, including synaptic plasticity, learning, memory, and neuronal survival. Dysregulation of GluN2B receptor activity is associated with various neurological disorders, such as ischemic brain injury, neurodegenerative diseases, and psychiatric conditions.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a fundamental in vitro model for studying neuronal function and pharmacology. The included methodologies cover the preparation of primary neuronal cultures, induction of excitotoxicity, and subsequent assessment of neuroprotection, calcium dynamics, and cellular morphology.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a quick reference for experimental design.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 31 nM | Rat Brain | [1] |
| Half Maximal Effective Concentration (EC50) | 186 ± 32 nmol/L | Chicken Embryo Forebrain Cultures | [2] |
| Recommended Working Concentration Range (in vitro neuroprotection) | 0.1 - 10 µM | Primary Neuronal Cultures | Inferred from related compound data[3][4] |
| NMDA Concentration for Excitotoxicity | 25 - 100 µM | Primary Cortical/Hippocampal Neurons | [4][5][6] |
Signaling Pathway of NMDA Receptor and Site of this compound Action
The following diagram illustrates the signaling cascade initiated by the activation of a GluN2B-containing NMDA receptor and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.[1][2]
Materials:
-
Timed-pregnant E18 rat or mouse
-
Culture plates/dishes with glass coverslips
-
Poly-D-lysine or Poly-L-lysine
-
Dissection medium (e.g., HBSS)
-
Digestion solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin)
-
Sterile dissection tools
-
37°C, 5% CO₂ humidified incubator
Procedure:
-
Plate Coating: Coat culture plates with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (100 µg/mL) for at least 1 hour at 37°C or overnight at 4°C. Wash thoroughly with sterile water before use.[7]
-
Tissue Dissection: Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the embryos and place them in ice-cold dissection medium. Dissect the cortices from the embryonic brains, removing the meninges.[2]
-
Cell Dissociation: Mince the cortical tissue and incubate in a digestion solution (e.g., 20 U/mL Papain) for 20-30 minutes at 37°C. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and count the viable cells using a hemocytometer and Trypan blue. Plate the cells onto the coated plates at a desired density (e.g., 1.5 x 10⁵ to 2.5 x 10⁵ cells/cm²).
-
Culture Maintenance: Incubate the cultures at 37°C in a 5% CO₂ humidified incubator. After 24 hours, perform a half-medium change and continue to do so every 3-4 days. Neurons are typically mature and suitable for experiments between 7 and 14 days in vitro (DIV).
Protocol 2: NMDA-Induced Excitotoxicity and Neuroprotection Assay
This protocol details how to induce excitotoxic cell death in primary neuronal cultures using NMDA and how to assess the neuroprotective effects of this compound.[5][6]
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
Neurobasal medium (or other appropriate buffer)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Pre-treatment with this compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 0.1, 1, 10 µM) in culture medium. Replace the existing culture medium with the medium containing this compound and incubate for 30 minutes to 1 hour at 37°C.[6]
-
NMDA Treatment: Prepare a solution of NMDA (e.g., 25-100 µM) and glycine (co-agonist, e.g., 10 µM) in Neurobasal medium.[4][5] After the pre-treatment period, add the NMDA/glycine solution to the wells.
-
Induction of Excitotoxicity: Incubate the cultures with NMDA for 10-60 minutes at 37°C.[5][6]
-
Wash and Recovery: After the incubation, remove the NMDA-containing medium, wash the cells once with warm medium, and then return them to their original conditioned medium or fresh medium containing this compound.[5] Allow the neurons to recover for 6-24 hours.[5]
-
Quantification of Cell Death: Assess cell viability by measuring the release of LDH into the culture medium using a commercially available kit. Follow the manufacturer's instructions to measure absorbance, which is proportional to the extent of cell death.[5]
Protocol 3: Calcium Imaging
This protocol provides a general framework for using calcium imaging to assess the effect of this compound on NMDA-induced calcium influx in primary neurons.[8][9][10]
Materials:
-
Mature primary neuronal cultures on glass coverslips
-
Calcium indicator dye (e.g., Fura-2 AM or GCaMP)
-
This compound
-
NMDA and glycine
-
Fluorescence microscope with an imaging system
Procedure:
-
Dye Loading: Incubate the neuronal cultures with a calcium indicator dye (e.g., 3 µM Fura-2 AM) for 30-40 minutes at 28-37°C in the dark.[8]
-
Baseline Measurement: After loading, wash the cells and mount the coverslip onto the microscope stage. Perfuse with a standard bath solution and record baseline fluorescence for a few minutes.
-
Application of this compound: Perfuse the cells with a solution containing the desired concentration of this compound and continue to record fluorescence.
-
NMDA Stimulation: While still in the presence of this compound, stimulate the neurons with a brief application of NMDA and glycine.
-
Data Analysis: Measure the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration. Compare the NMDA-evoked calcium response in the presence and absence of this compound.
Protocol 4: Immunocytochemistry
This protocol can be used to visualize changes in neuronal morphology or the localization of specific proteins following treatment with this compound and/or NMDA.[11][12][13]
Materials:
-
Treated primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-NeuN for neuronal nuclei)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After the experimental treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[13][14]
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with Triton X-100 for 5-10 minutes to allow antibodies to access intracellular antigens.[14]
-
Blocking: Wash again with PBS and incubate in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C. The next day, wash with PBS and incubate with the appropriate fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 10 minutes, and then mount the coverslips onto glass slides using an anti-fade mounting medium.[14]
-
Imaging: Visualize the stained neurons using a fluorescence or confocal microscope.
References
- 1. Culture of mouse/rat primary neurons [bio-protocol.org]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifenprodil, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching of N-Methyl-d-aspartate (NMDA) Receptor-favorite Intracellular Signal Pathways from ERK1/2 Protein to p38 Mitogen-activated Protein Kinase Leads to Developmental Changes in NMDA Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. A microscopy-based small molecule screen in primary neurons reveals neuroprotective properties of the FDA-approved anti-viral drug Elvitegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging [bio-protocol.org]
- 9. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate-induced and NMDA receptor-mediated neurodegeneration entails P2Y1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunocytochemistry protocol | Abcam [abcam.com]
- 13. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 14. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Stereotaxic Injection of Ro 04-5595 into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This subunit is critically involved in synaptic plasticity, learning, and memory, and its dysfunction has been implicated in various neurological and psychiatric disorders. Stereotaxic injection allows for the precise delivery of this compound to specific brain regions, enabling researchers to investigate the localized effects of GluN2B receptor blockade on neural circuits and behavior. These application notes provide detailed protocols for the stereotaxic injection of this compound into the prelimbic cortex (PLC) and for intracerebroventricular (i.c.v.) administration in rodents, along with relevant quantitative data and a depiction of the associated signaling pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the stereotaxic injection of this compound.
Table 1: Stereotaxic Injection of this compound into the Prelimbic Cortex (PLC) for Modulation of Opiate Reward in Rats
| Parameter | Value | Reference |
| Animal Model | Male Sprague-Dawley rats | [1] |
| Brain Region | Prelimbic Cortex (PLC) | [1] |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): +2.9 mmMediolateral (ML): ±1.9 mm (at a 15° angle)Dorsoventral (DV): -3.0 mm (from dural surface) | [1] |
| Drug | This compound hydrochloride | [1] |
| Vehicle | Physiological saline (pH adjusted to 7.4) | [1] |
| Dose Range | 0.1, 0.5, 1.0, 2.0 µg / 0.5 µl per side | [1] |
| Injection Volume | 0.5 µl per side | [1] |
| Injection Rate | Infused over 1 minute | [1] |
| Behavioral Assay | Conditioned Place Preference (CPP) with a sub-reward threshold dose of morphine (0.05 mg/kg, i.p.) | [1] |
| Quantitative Outcome | This compound dose-dependently potentiated the rewarding properties of morphine. The 2.0 µg dose produced a significant preference for the drug-paired chamber. Importantly, this compound alone did not produce any motivational effects (no preference or aversion). | [1] |
Table 2: Intracerebroventricular (i.c.v.) Injection Parameters for Rodents
| Parameter | Value | Reference |
| Animal Model | Adult Rat | [2] |
| Target | Lateral Ventricle | [2] |
| Stereotaxic Coordinates (from Bregma) | Anteroposterior (AP): -0.8 to -1.0 mmMediolateral (ML): ±1.5 mmDorsoventral (DV): -3.5 to -4.0 mm (from skull surface) | General literature |
| Drug | This compound hydrochloride | N/A |
| Vehicle | Physiological saline or artificial cerebrospinal fluid (aCSF) | General literature |
| Dose Range | To be determined empirically for specific behavioral or physiological endpoints. In vitro studies have used concentrations up to 10 µM. | [3][4] |
| Injection Volume | 1-10 µl | [2] |
| Injection Rate | 0.5-1.0 µl/minute | General literature |
| Potential Applications | Investigation of global effects on seizure thresholds, locomotor activity, and cognitive functions. | [5][6][7] |
| Quantitative Outcome | Specific quantitative data for in vivo i.c.v. administration of this compound is limited. Studies with other NMDA antagonists in seizure models show dose-dependent increases in seizure latency and decreases in duration. | [6][7][8] |
Experimental Protocols
Protocol 1: Stereotaxic Injection of this compound into the Prelimbic Cortex (PLC) of Rats
This protocol is adapted from studies investigating the role of GluN2B receptors in the PLC on opiate reward.[1]
Materials:
-
This compound hydrochloride
-
Sterile physiological saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringe (e.g., 10 µl Hamilton syringe)
-
Injection cannulas (30-gauge) connected to the syringe via PE tubing
-
Guide cannulas (26-gauge)
-
Dental cement and jeweler's screws
-
Surgical instruments (scalpel, forceps, hemostats, etc.)
-
Electric drill with fine bits
-
Suturing material
-
Heating pad
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the rat and mount it in the stereotaxic frame. Ensure the head is level between bregma and lambda. Maintain body temperature with a heating pad.
-
Surgical Site Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Clear the skull surface and identify the bregma landmark.
-
Drilling: Based on the coordinates in Table 1, drill small holes through the skull for the bilateral guide cannulas. Drill additional holes for anchor screws.
-
Cannula Implantation: Slowly lower the guide cannulas to the target depth.
-
Fixation: Secure the guide cannulas to the skull using dental cement and anchor screws.
-
Suturing and Recovery: Suture the incision and administer post-operative analgesics. Allow the animal to recover for at least one week before behavioral experiments.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile physiological saline to the desired concentrations (e.g., 0.2, 1.0, 2.0, 4.0 µg/µl to deliver the doses in Table 1 in a 0.5 µl volume).
-
Microinjection: On the day of the experiment, gently restrain the animal. Remove the dummy cannulas and insert the injection cannulas, which should extend slightly beyond the tip of the guide cannulas.
-
Infusion: Infuse 0.5 µl of the this compound solution or vehicle per side over 1 minute using a microinjection pump. Leave the injection cannulas in place for an additional minute to allow for diffusion.
-
Behavioral Testing: Proceed with the behavioral paradigm (e.g., conditioned place preference).
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats
This is a general protocol for i.c.v. injection. The specific dose of this compound will need to be determined by the researcher based on the intended application.
Materials:
-
This compound hydrochloride
-
Sterile artificial cerebrospinal fluid (aCSF) or physiological saline
-
Anesthetic
-
Stereotaxic apparatus for rats
-
Microinjection pump and syringe
-
Guide cannula and injection cannula
-
Surgical and suturing instruments
-
Dental cement and anchor screws
-
Electric drill
Procedure:
-
Animal and Surgical Preparation: Follow steps 1-3 from Protocol 1.
-
Drilling: Using the coordinates from Table 2, drill a single hole for the guide cannula into one of the lateral ventricles.
-
Cannula Implantation and Fixation: Follow steps 5 and 6 from Protocol 1 to implant and secure the guide cannula.
-
Recovery: Allow the animal to recover fully before any injections.
-
Drug Preparation: Prepare the desired concentration of this compound in sterile aCSF or saline.
-
Injection: On the day of the experiment, follow the microinjection procedure outlined in steps 9 and 10 of Protocol 1, adjusting the volume and rate as needed (see Table 2).
Signaling Pathways and Experimental Workflows
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat [archrazi.areeo.ac.ir]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site | Journal of Neuroscience [jneurosci.org]
- 5. Effects of NMDA antagonists on seizure thresholds induced by intrahippocampal microdialysis of picrotoxin in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA-induced seizures in developing rats cause long-term learning impairment and increased seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of seizures induced by intracerebroventricular administration of NMDA, kainate and quisqualate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 04-5595: In Vivo Dose-Response Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] Its specificity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These application notes provide a summary of in vivo dose-response data for this compound, detailed experimental protocols for its administration, and a diagram of its signaling pathway to guide researchers in their experimental design.
Data Presentation: In Vivo Dose-Response of this compound
The following tables summarize the quantitative data from in vivo studies investigating the dose-response relationship of this compound in rats.
Table 1: Intracerebral Administration of this compound
| Species | Brain Region | Doses Administered | Administration Volume | Observed Effect | Reference |
| Rat | Prelimbic Cortex (PLC) | 0.1, 1.0, and 2.0 µg | 0.5 µl | Dose-dependent potentiation of morphine reward. The two highest doses showed a significant effect. | [3] |
| Rat | Ventral Midbrain (VM) | 0.825 and 1.65 nmol | 0.5 µl per side | No significant effect on brain stimulation reward thresholds. |
Table 2: Systemic Administration of this compound
| Species | Route of Administration | Dose Administered | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | In vivo blockade of GluN2B-containing NMDA receptors, leading to a reduction in AMPA:NMDA ratios in the oval bed nucleus of the stria terminalis (ovBNST) in a cocaine self-administration model. | [4] |
| Rat | Intravenous (i.v.) | 1 mg/kg (carrier-added) | Used in a Positron Emission Tomography (PET) imaging study to assess receptor occupancy. | [5] |
Experimental Protocols
Intracerebral Microinjection of this compound in Rats
This protocol is based on studies investigating the behavioral effects of this compound following direct injection into the prelimbic cortex.[3]
a. Stereotaxic Surgery for Guide Cannula Implantation:
-
Anesthetize male Sprague-Dawley rats using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the rat in a stereotaxic apparatus.
-
Surgically expose the skull and implant bilateral guide cannulae aimed at the target brain region (e.g., prelimbic cortex).
-
Secure the cannulae to the skull using dental cement and surgical screws.
-
Allow the animals to recover for a minimum of one week post-surgery.
b. Drug Preparation and Microinjection Procedure:
-
Dissolve this compound hydrochloride in sterile physiological saline to the desired concentrations (e.g., 0.2, 2.0, and 4.0 µg/µl to achieve doses of 0.1, 1.0, and 2.0 µg in 0.5 µl).
-
On the day of the experiment, gently restrain the rat and remove the dummy cannulae.
-
Insert the injection cannulae, extending just beyond the tip of the guide cannulae, into the target brain region.
-
Infuse 0.5 µl of the this compound solution or vehicle (saline) per side over a period of 1 minute.
-
Leave the injection cannulae in place for an additional minute to allow for diffusion of the solution.
-
Replace the dummy cannulae and return the rat to its home cage.
-
Proceed with the behavioral paradigm (e.g., conditioned place preference).
Systemic (Intraperitoneal) Administration of this compound in Rats
This protocol is suitable for studies requiring widespread blockade of GluN2B receptors.[4]
a. Drug Preparation:
-
Dissolve this compound hydrochloride in a suitable vehicle, such as sterile physiological saline. The final concentration should be calculated to deliver a dose of 10 mg/kg in an appropriate injection volume (e.g., 1 ml/kg).
b. Injection Procedure:
-
Weigh the rat to determine the precise injection volume.
-
Gently restrain the rat, exposing the abdomen.
-
Administer the this compound solution or vehicle via intraperitoneal injection.
-
Return the rat to its home cage and proceed with the experimental protocol.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound as a GluN2B antagonist.
Experimental Workflow for In Vivo Microinjection and Behavioral Analysis
Caption: General experimental workflow for in vivo studies.
References
- 1. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Intraperitoneal Administration of Ro 04-5595 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B (formerly NR2B) subunit.[1] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These receptors are implicated in various neurological processes, including synaptic plasticity, learning, and memory, as well as in neurological disorders.[2] This document provides detailed application notes and protocols for the intraperitoneal (i.p.) administration of this compound in rodent models, intended to guide researchers in their experimental design and execution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo rodent studies.
Table 1: Binding Affinity and Receptor Occupancy
| Parameter | Species | Value | Notes |
| Ki | Rat | 31 nM | Inhibition constant for GluN2B-containing NMDA receptors.[1] |
| Bmax | Rat | 1.6 pmol/mg of protein | Maximum binding capacity in brain membranes. |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Route of Administration | Value | Notes |
| Peak Brain Uptake | Intravenous | ~5 minutes | Time to reach maximum concentration in the brain following a single injection. |
| Washout Half-life | Intravenous | ~20 minutes | Time for the concentration in the brain to reduce by half. |
Table 3: Recommended Intraperitoneal Dosage Ranges in Rodent Models
| Species | Dosage Range | Experimental Context |
| Mouse | 3 - 30 mg/kg | Studies on methamphetamine-induced locomotor activity.[1] |
| Rat | 10 mg/kg | Studies on cocaine self-administration and synaptic plasticity.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of this compound hydrochloride for in vivo administration in rodents. Sterile saline is the recommended vehicle due to the compound's solubility.
Materials:
-
This compound hydrochloride powder
-
Sterile, physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter and solutions for adjustment (e.g., sterile NaOH and HCl)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Calculate the desired concentration of the this compound solution based on the target dose (mg/kg) and the injection volume (ml/kg). A common injection volume for intraperitoneal administration in rodents is 5-10 ml/kg.
-
Weigh the compound: Accurately weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of sterile physiological saline to the powder. This compound is soluble in sterile saline up to 10 mM.[3]
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming may aid in dissolution, but the stability of the compound under heat should be considered.
-
pH Adjustment (Optional but recommended): Check the pH of the solution. If necessary, adjust the pH to a physiological range (typically 7.2-7.4) using sterile, dilute solutions of NaOH or HCl.[4]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to remove any potential microbial contamination.
-
Storage: The prepared solution should ideally be used fresh. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage, consult the manufacturer's stability data, though fresh preparation is always preferred for in vivo studies.
Protocol 2: Intraperitoneal Administration of this compound in Rodents
This protocol outlines the standard procedure for intraperitoneal injection in mice and rats. All procedures should be performed in accordance with institutional animal care and use guidelines.
Materials:
-
Prepared and sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 ml)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Mice: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The mouse should be tilted slightly with its head downwards.
-
Rats: A two-person technique is often preferred for rats. One person restrains the rat by holding it securely with both hands, exposing the abdomen. Alternatively, a one-person technique can be used by firmly holding the rat and exposing its lower abdominal quadrants.
-
-
Injection Site: The injection should be administered into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the urinary bladder or cecum.
-
Injection Procedure:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring:
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a selective antagonist of the GluN2B subunit of the NMDA receptor and its impact on downstream signaling.
Caption: this compound selectively antagonizes the GluN2B subunit of the NMDA receptor.
Experimental Workflow
The following diagram outlines the key steps in an experiment involving the intraperitoneal administration of this compound to rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ro 04-5595 in Long-Term Potentiation (LTP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 04-5595 is a selective antagonist of the NMDA receptor subunit GluN2B (also known as NR2B).[1] NMDA receptors are critical for synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism widely studied as a correlate for learning and memory.[2][3] The subunit composition of NMDA receptors, particularly the presence of GluN2A or GluN2B subunits, can influence the induction and characteristics of synaptic plasticity. This compound allows for the specific investigation of the role of GluN2B-containing NMDA receptors in LTP. These application notes provide detailed protocols and data for utilizing this compound in LTP studies.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Species/Tissue | Reference |
| Ki | 31 nM | Rat Brain | [1] |
| EC50 | 186 ± 32 nmol/L | Chicken Embryo Forebrain Cultures |
Table 2: Effect of GluN2B Antagonists on LTP Magnitude
| Compound | Concentration | Brain Region | LTP Change | Reference |
| This compound | 10 µM | Mouse Lateral Amygdala | Reduced from 145.3% ± 7.2% to 121.9% ± 5.2% of baseline | [4] |
| Ro 25-6981 | 6 mg/kg (i.p.) | Rat Hippocampus (in vivo) | Prevented Aβ1-42-mediated inhibition of LTP | [5] |
| Ifenprodil | 3 µM | Rat Hippocampus (CA1) | Dose-dependently inhibited LTP | [2] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of GluN2B-Mediated LTP
The induction of LTP is initiated by the influx of Ca2+ through NMDA receptors. This rise in intracellular calcium activates several downstream signaling cascades. A key player is the Calcium/calmodulin-dependent protein kinase II (CaMKII), which is activated by Ca2+/calmodulin. Activated CaMKII can phosphorylate various substrates, including AMPA receptors, leading to their insertion into the postsynaptic membrane and an increase in synaptic strength. For late-phase LTP, which is dependent on protein synthesis, signaling pathways can extend to the nucleus, involving the phosphorylation of transcription factors like CREB (cAMP response element-binding protein). This compound, by blocking GluN2B-containing NMDA receptors, attenuates this initial Ca2+ influx, thereby allowing for the study of the specific contribution of this subunit to the downstream signaling events.
Experimental Workflow for In Vitro LTP Studies
The following diagram outlines a typical workflow for investigating the effect of this compound on LTP in acute brain slices.
Experimental Protocols
In Vitro Electrophysiology in Acute Hippocampal Slices
This protocol is adapted from standard methods for recording LTP in the CA1 region of the hippocampus.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Equilibrate with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C. The final concentration of DMSO in the recording chamber should be less than 0.1%.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
4. Drug Application and LTP Induction:
-
After establishing a stable baseline, switch to aCSF containing this compound (e.g., 10 µM) or vehicle control and perfuse for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval.
-
Continue to record fEPSPs for at least 60 minutes post-induction in the presence of the drug or vehicle.
5. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope during the baseline period.
-
Compare the magnitude of potentiation (the average fEPSP slope during the last 10 minutes of recording) between the this compound treated group and the vehicle control group.
Logical Relationship of Experimental Components
The following diagram illustrates the logical flow and dependencies in designing and interpreting an LTP experiment with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurophysiologie.charite.de [neurophysiologie.charite.de]
- 5. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug Addiction Models with Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ro 04-5595, a selective GluN2B NMDA receptor antagonist, in preclinical models of drug addiction. This document outlines the mechanism of action of this compound and its application in studying the neurobiological underpinnings of addiction to substances such as cocaine and opioids.
Introduction
Drug addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use despite adverse consequences. Glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in the synaptic plasticity underlying addiction-related behaviors.[1][2][3] this compound is a potent and selective antagonist of the GluN2B subunit of the NMDA receptor.[4] This selectivity allows for the specific investigation of the role of GluN2B-containing NMDA receptors in the pathophysiology of addiction, offering a valuable tool for the development of novel therapeutic interventions.
Mechanism of Action
This compound exerts its effects by binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting the influx of Ca2+ into the postsynaptic neuron. This action modulates synaptic plasticity, such as long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory, including the maladaptive learning processes associated with addiction.[1][2] Chronic drug exposure can lead to alterations in the expression and function of NMDA receptor subunits, and this compound can be used to probe these changes and their behavioral consequences.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models of drug addiction.
Table 1: Effect of this compound on Cocaine Self-Administration and Reinstatement
| Experimental Model | Species | Drug Regimen | This compound Dose | Effect on Cocaine Intake | Effect on Reinstatement (Drug-Seeking) | Reference |
| Cocaine Self-Administration | Rat | 0.75 mg/kg/infusion | 10 mg/kg, i.p. | No significant change in the number of infusions | Not Assessed | [6] |
| Reinstatement of Cocaine-Seeking | Rat | 10 days of self-administration, 30 days withdrawal | 10 mg/kg/day for 6 days (pre-withdrawal) | Not Assessed | Reduced reinstatement of cocaine-seeking behavior | [6] |
Table 2: Effect of this compound on Morphine Conditioned Place Preference (CPP)
| Experimental Model | Species | Morphine Conditioning Dose | This compound Dose (Intra-PLC) | Effect on Morphine CPP | Reference |
| Conditioned Place Preference | Rat | 0.05 mg/kg, i.p. (sub-reward threshold) | 0.1 - 2.0 µ g/0.5 µl | Dose-dependently potentiated the rewarding effects of a sub-reward threshold dose of morphine | [7] |
| Conditioned Place Preference (Control) | Rat | Saline | 2.0 µ g/0.5 µl | No motivational effects (no preference or aversion) | [7] |
Table 3: Electrophysiological Effects of this compound in the Oval Bed Nucleus of the Stria Terminalis (ovBNST)
| Condition | Species | This compound Concentration | Effect on NMDA-EPSC Amplitude | Reference |
| Control (Drug-Naïve) | Rat | 10 µM | -21.4 ± 1.9% reduction | [5] |
| Cocaine Self-Administering | Rat | 10 µM | -0.21 ± 3.3% reduction (no significant effect) | [5] |
Experimental Protocols
Protocol 1: Cocaine Self-Administration and Reinstatement in Rats
Objective: To assess the effect of this compound on the motivation to self-administer cocaine and on the reinstatement of cocaine-seeking behavior.
Materials:
-
Male Long-Evans rats
-
Standard operant conditioning chambers
-
Intravenous catheters and infusion pumps
-
Cocaine hydrochloride (0.75 mg/kg/infusion)
-
This compound (10 mg/kg)
-
Sterile saline
-
Surgical equipment for catheter implantation
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats under aseptic conditions. Allow a recovery period of 5-7 days.
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine (0.75 mg/kg/infusion) in daily 2-hour sessions on a fixed-ratio 1 (FR1) schedule.
-
An active lever press results in a cocaine infusion and the presentation of a cue light.
-
Continue training for at least 10 consecutive days until a stable baseline of responding is achieved.
-
-
This compound Administration during Self-Administration (Optional):
-
To assess the effect on cocaine intake, administer this compound (10 mg/kg, i.p.) or saline 30 minutes before the self-administration session.
-
-
Extinction and Reinstatement:
-
Following stable self-administration, begin extinction training where active lever presses no longer result in cocaine infusion or cue presentation. Continue for at least 7 days until responding is significantly reduced.
-
To test for reinstatement, administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) or present the drug-associated cue.
-
To investigate the effect of this compound on reinstatement, administer this compound (10 mg/kg, i.p.) 30 minutes before the reinstatement test.
-
-
Data Analysis: Record the number of active and inactive lever presses throughout all phases of the experiment. Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests).
Protocol 2: Morphine Conditioned Place Preference (CPP) in Rats
Objective: To evaluate the effect of this compound on the rewarding properties of morphine.
Materials:
-
Male Sprague-Dawley rats
-
Three-chamber CPP apparatus
-
Morphine sulfate (B86663) (e.g., 5 mg/kg)
-
This compound (for microinjection)
-
Stereotaxic surgery equipment
-
Saline
Procedure:
-
Stereotaxic Surgery (for intra-PLC administration):
-
Surgically implant bilateral guide cannulae aimed at the prelimbic cortex (PLC) under stereotaxic guidance. Allow a recovery period of at least one week.
-
-
Pre-Conditioning Phase (Baseline):
-
On day 1, place each rat in the CPP apparatus with free access to all chambers for 15 minutes and record the time spent in each chamber to determine initial preference.
-
-
Conditioning Phase:
-
This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer morphine (e.g., 5 mg/kg, s.c.) and immediately confine the rat to one of the non-preferred chambers for 30 minutes.
-
On saline conditioning days, administer saline and confine the rat to the opposite chamber for 30 minutes.
-
To test the effect of this compound, microinject this compound (e.g., 2.0 µ g/0.5 µl) into the PLC immediately before the morphine injection on conditioning days.
-
-
Post-Conditioning Phase (Test):
-
On the test day, place the rat in the central chamber of the apparatus with free access to all chambers for 15 minutes, in a drug-free state.
-
Record the time spent in each chamber.
-
-
Data Analysis: Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the test phase. Compare the CPP scores between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in addiction and the experimental workflows described in the protocols.
Caption: Role of GluN2B in Glutamatergic Signaling in Addiction.
Caption: Dopaminergic Reward Pathway in Addiction.
Caption: Cocaine Self-Administration Experimental Workflow.
Caption: Conditioned Place Preference Experimental Workflow.
References
- 1. NMDA Receptor Modulators in the Treatment of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NMDA Receptors in Dopamine Neurons for Plasticity and Addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do specific NMDA receptor subunits act as gateways for addictive behaviors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Genetics and Function in Food and Substance Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned place preference with morphine: the effect of extinction training on the reinforcing CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Ro 04-5595 in Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ro 04-5595 is a selective antagonist of the NMDA receptor subunit GluN2B (formerly known as NR2B), with a reported Ki of 31 nM. The glutamatergic system, and NMDA receptors in particular, are increasingly recognized for their role in the pathophysiology of mood and anxiety disorders. Antagonism of the GluN2B subunit is a promising therapeutic strategy for the development of novel, rapid-acting antidepressants and anxiolytics. While direct and extensive studies on this compound in widely accepted models of depression and anxiety are limited in publicly available literature, valuable insights can be drawn from studies on other selective GluN2B antagonists, such as Ro 25-6981 and ifenprodil (B1662929). These compounds share a similar mechanism of action and their effects in preclinical models provide a strong basis for hypothesizing the potential applications and experimental protocols for this compound.
This document provides a detailed overview of the potential use of this compound in key preclinical models of depression and anxiety, with quantitative data and experimental protocols largely inferred from studies on the aforementioned analogous compounds. Researchers are advised to consider this information as a starting point for their own investigations and to perform dose-response studies to determine the optimal experimental conditions for this compound.
Mechanism of Action: GluN2B Antagonism in Depression and Anxiety
The antidepressant and anxiolytic effects of GluN2B antagonists are thought to be mediated by a complex signaling cascade that ultimately leads to enhanced synaptic plasticity and a reversal of stress-induced neuronal deficits, particularly in brain regions like the prefrontal cortex (PFC) and hippocampus. The proposed mechanism involves the blockade of GluN2B-containing NMDA receptors, which are often located extrasynaptically and are implicated in pathological signaling. This blockade is thought to lead to a disinhibition of cortical pyramidal neurons, resulting in a transient increase in glutamate (B1630785) release. This glutamate surge preferentially activates AMPA receptors, leading to the release of brain-derived neurotrophic factor (BDNF). BDNF, in turn, activates the mTOR signaling pathway, which promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and a reversal of the synaptic deficits associated with chronic stress and depression.[1][2]
Figure 1: Proposed signaling pathway for the therapeutic effects of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on selective GluN2B antagonists in rodent models of depression and anxiety. This data can be used as a reference for designing experiments with this compound.
Table 1: Antidepressant-Like Effects of GluN2B Antagonists in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Compound | Animal Model | Test | Dose (Route) | Key Finding | Reference |
| Ro 25-6981 | Mice | FST | 10 mg/kg (i.p.) | Significantly reduced immobility time. | [3] |
| Ro 25-6981 | Rats | FST | 10 mg/kg (i.p.) | Normalized depressive-like behaviors in a zinc-deficiency model. | [4][5][6] |
| Ro 25-6981 | Mice | TST | 5, 10 mg/kg (i.p.) | Reduced immobility time. | [7][8] |
| Ifenprodil | Mice | FST | 10, 20 mg/kg (i.p.) | Dose-dependently enhanced the antidepressant-like effects of other NMDA antagonists. At 20 and 40 mg/kg, it showed a direct antidepressant-like effect. | [9][10] |
Table 2: Anxiolytic-Like Effects of GluN2B Antagonists in Behavioral Models
| Compound | Animal Model | Test | Dose (Route) | Key Finding | Reference |
| Ro 25-6981 | Mice | Elevated Plus Maze | Not specified | Did not affect anxiety-related behaviors. | [11] |
| Ifenprodil | Rats | Two-Compartment Exploratory Test | 1.0 mg/kg (i.p.) for 21 days | Showed anxiogenic-like activity in chronically ethanol-treated rats. | [12] |
| Ifenprodil | Rats | Fear Conditioning | 10 µM (in vitro) | Reduced NMDA EPSCs in amygdala neurons, suggesting a role in fear and anxiety. | [13] |
Table 3: Effects of GluN2B Antagonists in Chronic Stress Models
| Compound | Animal Model | Model | Dose (Route) | Key Finding | Reference |
| Ro 25-6981 | Rats | Chronic Unpredictable Stress (CUS) | Not specified | Rapidly ameliorated CUS-induced anhedonia and anxiogenic behaviors. | [14][15][16] |
| Ifenprodil | Rats | Chronic Unpredictable Mild Stress (CUMS) | 3 mg/kg (i.p.) | A single injection provoked rapid antidepressant-like effects. | [17] |
Experimental Protocols
The following are detailed protocols for key behavioral assays, adapted from literature on selective GluN2B antagonists. These can serve as a guide for testing this compound.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal will develop an immobile posture after a period of vigorous activity in an inescapable container of water. Antidepressant compounds reduce the duration of immobility.
Experimental Workflow:
Figure 2: Experimental workflow for the Forced Swim Test.
Materials:
-
Cylindrical containers (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Timers
Procedure:
-
Fill the cylinders with water to a depth of 15 cm.
-
Administer this compound or vehicle to the animals (e.g., intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes).
-
Gently place each animal into its respective cylinder.
-
Record the session for 6 minutes.
-
After the test, remove the animals, dry them thoroughly, and return them to their home cages.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening antidepressant drugs in mice. It is based on the observation that mice, when suspended by their tails, will alternate between periods of struggling and immobility. Antidepressants decrease the total time of immobility.
Experimental Workflow:
Figure 3: Experimental workflow for the Tail Suspension Test.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment or automated detection system
-
Timers
Procedure:
-
Administer this compound or vehicle to the mice at a specified time before the test.
-
Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by the taped tail from the horizontal bar. The mouse should be high enough to be unable to touch any surfaces.
-
Record the session for 6 minutes.
-
After the test, remove the mouse from the apparatus and return it to its home cage.
-
A trained observer, blind to the experimental groups, should score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Experimental Workflow:
Figure 4: Experimental workflow for the Elevated Plus Maze.
Materials:
-
Elevated plus maze apparatus
-
Video recording and analysis software
-
Timers
Procedure:
-
Administer this compound or vehicle to the animals before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes while recording its behavior.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly between animals to remove any olfactory cues.
-
Analyze the video recordings to determine the time spent in the open and closed arms, and the number of entries into each arm type.
Chronic Unpredictable Stress (CUS)
The CUS model is a well-validated paradigm for inducing a depressive-like state in rodents, characterized by anhedonia (reduced pleasure), anxiety-like behaviors, and cognitive deficits. The model involves exposing animals to a series of mild, unpredictable stressors over several weeks.
Experimental Workflow:
Figure 5: Experimental workflow for the Chronic Unpredictable Stress model.
Materials:
-
A variety of stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal, restraint, social isolation)
-
Apparatus for behavioral testing (e.g., sucrose preference test, FST, EPM)
Procedure:
-
Baseline Testing: Before the stress period, conduct baseline behavioral tests, such as the sucrose preference test, to establish a baseline for each animal.
-
Stress Induction: For 3 to 6 weeks, expose the animals to a different mild stressor each day. The stressors should be unpredictable in nature and timing. Examples include:
-
45° cage tilt
-
Soiled or wet bedding
-
Reversal of the light/dark cycle
-
Restraint in a small tube (e.g., for 1-2 hours)
-
Forced swimming in cool water (e.g., for 5 minutes)
-
Periods of social isolation
-
-
Drug Administration: During the final 1-2 weeks of the CUS protocol, administer this compound or vehicle daily.
-
Post-Stress Testing: After the CUS period, repeat the behavioral tests to assess the effects of the stress and the drug treatment on depressive- and anxiety-like behaviors.
-
Molecular Analysis: Following behavioral testing, brain tissue can be collected to investigate the molecular effects of CUS and this compound on synaptic proteins and signaling pathways.
Disclaimer: The information provided in these application notes and protocols is intended for guidance and is largely based on research conducted with selective GluN2B antagonists other than this compound. Researchers should conduct their own dose-response studies and validation experiments to determine the optimal conditions for using this compound in their specific experimental paradigms.
References
- 1. GluN2B-containing NMDA receptors regulate depression-like behavior and are critical for the rapid antidepressant actions of ketamine | eLife [elifesciences.org]
- 2. scienceopen.com [scienceopen.com]
- 3. GENETIC, PHARMACOLOGICAL AND LESION ANALYSES REVEAL A SELECTIVE ROLE FOR CORTICOHIPPOCAMPAL GLUN2B IN A NOVEL REPEATED SWIM STRESS PARADIGM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 8. Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of ifenprodil on the antidepressant-like activity of NMDA ligands in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fear memory impairing effects of systemic treatment with the NMDA NR2B subunit antagonist, Ro 25-6981, in mice: attenuation with ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lack of ifenprodil anxiolytic activity after its multiple treatment in chronically ethanol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Alteration in NMDAR subunits in different brain regions of chronic unpredictable mild stress (CUMS) rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
- 17. Ifenprodil rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Ro 04-5595 in Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the progressive loss of medium spiny neurons in the striatum. A key pathological mechanism implicated in HD is excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. The NMDA receptor subtype containing the GluN2B subunit is of particular interest due to its significant role in striatal neuron function and its potentiation by mutant huntingtin (mHTT). Ro 04-5595 is a selective antagonist for GluN2B-containing NMDA receptors, making it a valuable pharmacological tool for investigating the role of this specific receptor subtype in HD pathogenesis and for evaluating potential therapeutic strategies aimed at mitigating excitotoxicity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in Huntington's disease research.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| Ki | 31 nM | - | [1] |
| EC50 | 186 ± 32 nM | Chicken Embryo Forebrain Cultures (inhibition of calcium influx) | [2] |
| Ki ([11C]this compound) | 2 nM | Rat Brain Slices (relative to [3H]ifenprodil) | [1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of excitotoxicity in Huntington's disease and the site of action for this compound.
Caption: Role of this compound in blocking GluN2B-mediated excitotoxicity in Huntington's disease.
Experimental Protocols
In Vitro Neuroprotection Assay in a Striatal Cell Model of Huntington's Disease
This protocol assesses the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a striatal neuron cell line expressing mutant huntingtin (e.g., STHdhQ111/Q111).
Experimental Workflow:
Caption: Workflow for assessing the neuroprotective effects of this compound.
Methodology:
-
Cell Culture:
-
Culture STHdhQ111/Q111 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 400 µg/ml G418.
-
Maintain cells at 33°C in a humidified atmosphere with 5% CO2.
-
Plate cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 1 hour at 33°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamic acid in sterile water.
-
Add glutamate to each well to a final concentration of 5 mM (this concentration may need optimization depending on the cell line). Do not add glutamate to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 33°C.
-
-
Cell Viability Assay (MTT Assay Example):
-
Prepare a 5 mg/ml solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µl of the MTT solution to each well and incubate for 4 hours at 33°C.
-
Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight in the dark at room temperature.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated, no glutamate) cells.
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Western Blot Analysis of Pro-Apoptotic Markers
This protocol is designed to investigate whether this compound can reduce the expression of pro-apoptotic proteins, such as cleaved caspase-3, in a Huntington's disease cell model following an excitotoxic insult.
Methodology:
-
Sample Preparation:
-
Culture and treat STHdhQ111/Q111 cells in 6-well plates as described in the neuroprotection assay protocol.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the cleaved caspase-3 band to the loading control.
-
Compare the levels of cleaved caspase-3 in this compound-treated cells to the glutamate-only treated cells.
-
Electrophysiological Recording of NMDA-Mediated Currents in Primary Striatal Neurons
This protocol outlines the procedure for recording NMDA receptor-mediated currents in primary striatal neurons from a Huntington's disease mouse model (e.g., zQ175) to assess the inhibitory effect of this compound.
Experimental Workflow:
Caption: Workflow for electrophysiological analysis of this compound effects.
Methodology:
-
Slice Preparation:
-
Anesthetize a zQ175 mouse and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at room temperature.
-
Visualize medium spiny neurons in the striatum using DIC microscopy.
-
Obtain whole-cell voltage-clamp recordings using borosilicate glass pipettes filled with a cesium-based internal solution.
-
Hold the neuron at a membrane potential of -70 mV.
-
-
Recording NMDA Currents:
-
To isolate NMDA receptor currents, perfuse the slice with ACSF containing AMPA/kainate receptor antagonists (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin).
-
Evoke synaptic currents by placing a stimulating electrode in the cortex or corpus callosum.
-
To record NMDA-evoked whole-cell currents, locally apply NMDA (e.g., 100 µM) via a puffer pipette.
-
Record the baseline NMDA-evoked current.
-
-
Application of this compound:
-
Bath-apply this compound at a desired concentration (e.g., 100 nM) and allow it to equilibrate for 5-10 minutes.
-
Record the NMDA-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents before and after the application of this compound.
-
Calculate the percentage of inhibition of the NMDA current by this compound.
-
Perform these experiments at various concentrations to determine the IC50 for this compound in this system.
-
Conclusion
This compound serves as a critical tool for dissecting the contribution of GluN2B-containing NMDA receptors to the excitotoxic cascade in Huntington's disease. The protocols provided herein offer a framework for researchers to investigate the neuroprotective potential of targeting this specific receptor subtype. These experimental approaches can be adapted to various cellular and animal models of HD, facilitating the discovery and validation of novel therapeutic strategies for this devastating disease.
References
Ro 04-5595: A Selective GluN2B Antagonist as a Research Tool for Alzheimer's Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological process in AD. Ro 04-5595 is a selective antagonist of the GluN2B subunit of the NMDA receptor. This selectivity makes it a valuable tool for investigating the specific role of GluN2B-containing NMDA receptors in the pathophysiology of Alzheimer's disease and for exploring potential therapeutic strategies aimed at mitigating excitotoxicity and synaptic deficits.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| Ki | 31 nM | Rat | Radioligand Binding Assay | [1] |
| Ki | 2 ± 4 nM | Rat | Autoradiography | [2] |
| IC50 | 186 ± 32 nM | Chicken | Calcium Influx Assay | [3] |
Table 2: In Vivo Administration
| Parameter | Value | Species | Route of Administration | Reference |
| Dose | 10 mg/kg | Rat | Intraperitoneal (i.p.) | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by selectively blocking NMDA receptors containing the GluN2B subunit. In the context of Alzheimer's disease, the overactivation of these receptors by glutamate, a condition exacerbated by the presence of Aβ oligomers, leads to excessive Ca2+ influx, triggering a cascade of neurotoxic events. By antagonizing GluN2B-containing NMDA receptors, this compound can potentially mitigate these downstream effects.
Research suggests that the neuroprotective effects of GluN2B antagonists in the context of Aβ pathology may be mediated, in part, by modulating the inflammatory response. Specifically, studies have shown that the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) plays a role in the Aβ-induced inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. Antagonism of GluN2B has been found to prevent this TNFα-dependent synaptic depression.[5][6]
Mechanism of this compound in Alzheimer's Disease.
Experimental Protocols
The following are detailed protocols for the application of this compound in common experimental models for Alzheimer's disease research.
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol is designed to assess the neuroprotective effects of this compound against Aβ-induced toxicity in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
Aggregated Aβ1-42 oligomers
-
This compound hydrochloride (Tocris, Cat. No. 2005)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT or LDH assay kit for cell viability
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in sterile DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 100 nM, 1 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.
-
-
Cell Culture and Treatment:
-
Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Pre-treat the neurons with varying concentrations of this compound for 1 hour.
-
Following pre-treatment, add aggregated Aβ1-42 oligomers (e.g., 5-10 µM) to the culture medium.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), cells treated with Aβ1-42 alone, and cells treated with this compound alone.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Neurotoxicity:
-
Measure cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.
-
Quantify the results using a microplate reader.
-
In Vitro Neuroprotection Assay Workflow.
Protocol 2: In Vivo Assessment of Cognitive Improvement in an Alzheimer's Disease Mouse Model
This protocol outlines a long-term study to evaluate the efficacy of this compound in improving cognitive deficits in a transgenic mouse model of AD (e.g., 5XFAD or APP/PS1).
Materials:
-
Alzheimer's disease transgenic mice and wild-type littermates
-
This compound hydrochloride
-
Sterile saline
-
DMSO
-
Morris Water Maze (MWM) apparatus
-
Video tracking software
Procedure:
-
Preparation of this compound for Injection:
-
Dissolve this compound hydrochloride in a small amount of DMSO.
-
Bring the solution to the final volume with sterile saline to achieve a final concentration suitable for a 10 mg/kg dose in a low injection volume (e.g., 100 µL). The final DMSO concentration should be below 5%.
-
Prepare fresh on each day of injection.
-
-
Animal Treatment:
-
Begin treatment in AD mice at an age when cognitive deficits are known to emerge (e.g., 4-6 months of age).
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a period of 4-8 weeks.
-
Include four groups: wild-type + vehicle, wild-type + this compound, AD mice + vehicle, and AD mice + this compound.
-
-
Behavioral Testing (Morris Water Maze):
-
Following the treatment period, conduct the MWM test to assess spatial learning and memory.
-
Acquisition Phase (5-7 days): Four trials per day where the mouse must find a hidden platform. Record the escape latency and path length.
-
Probe Trial (1 day after acquisition): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant and the number of platform crossings.
-
-
Tissue Collection and Analysis:
-
After behavioral testing, euthanize the animals and collect brain tissue.
-
Analyze the tissue for Aβ plaque load, neuroinflammation markers, and synaptic protein levels via immunohistochemistry and Western blotting.
-
In Vivo Cognitive Assessment Workflow.
Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is for investigating the ability of this compound to rescue Aβ-induced deficits in LTP in hippocampal slices.
Materials:
-
Hippocampal slices from an AD mouse model or wild-type mice
-
Artificial cerebrospinal fluid (aCSF)
-
Aggregated Aβ1-42 oligomers
-
This compound hydrochloride
-
Electrophysiology rig with perfusion system and recording/stimulating electrodes
Procedure:
-
Slice Preparation and Recovery:
-
Prepare acute hippocampal slices (300-400 µm thick) from the mice.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.
-
Apply Aβ1-42 oligomers (e.g., 200-500 nM) to the perfusion medium and record for 20-30 minutes to observe any depression of synaptic transmission.
-
In a separate set of experiments, co-apply this compound (e.g., 1 µM) with the Aβ oligomers.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Electrophysiology (LTP) Experimental Workflow.
Conclusion
This compound is a potent and selective tool for dissecting the contribution of GluN2B-containing NMDA receptors to the synaptic and cellular deficits observed in Alzheimer's disease. The protocols provided herein offer a framework for utilizing this compound in key in vitro and in vivo models to further elucidate disease mechanisms and to evaluate the therapeutic potential of targeting this specific receptor subtype. As with any experimental tool, appropriate controls and dose-response studies are crucial for the robust interpretation of results.
References
- 1. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. GluN2B subunit-containing NMDA receptor antagonists prevent Aβ-mediated synaptic plasticity disruption in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2B subunit-containing NMDA receptor antagonists prevent Abeta-mediated synaptic plasticity disruption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ro 04-5595 solubility issues and solutions
Welcome to the technical support center for Ro 04-5595. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the use of this compound in a question-and-answer format.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO up to 100 mM.[1] For applications where DMSO may be incompatible, this compound hydrochloride is also soluble in water up to 15 mM and in sterile saline up to 10 mM.[1][2][3]
Q2: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What can I do to prevent this?
A2: Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for many organic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, ideally less than 0.1%.[2] High concentrations of DMSO can cause the compound to crash out of solution.
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the aqueous buffer to the stock solution dropwise while vortexing or stirring vigorously. This gradual change in solvent polarity can help keep the compound in solution.
-
Warming the Solution: Gently warming the aqueous buffer to 37°C before adding the stock solution can increase the solubility of this compound.[1]
-
Sonication: After dilution, placing the solution in an ultrasonic bath for a short period can help to redissolve any precipitate that may have formed.[1][3]
-
Use of Surfactants or Co-solvents: For challenging in vivo formulations, a mixture of solvents may be necessary. A reported formulation includes DMSO, PEG300, Tween 80, and saline or PBS.[3]
Q3: My this compound solution appears cloudy or has visible particles in my cell culture medium. Is this normal and how can I fix it?
A3: Cloudiness or visible particles indicate that the compound has precipitated out of solution, which can lead to inaccurate dosing and potential cytotoxicity. This can be caused by the interaction of the compound with components in the cell culture medium, such as proteins and salts, especially after temperature changes (e.g., removing from a warm incubator). To address this:
-
Prepare Fresh Working Solutions: It is always best to prepare fresh working solutions immediately before use.
-
Filter Sterilization: If you need to sterilize your working solution, use a 0.22 µm syringe filter compatible with your solvent (e.g., a PTFE filter for solutions containing DMSO). Be aware that some of the compound may be lost to filter binding.
-
Check for Media Component Interactions: Some media components can cause precipitation. If you consistently have issues, consider preparing the working solution in a simpler buffer, like sterile saline, if your experimental design allows.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound hydrochloride should be stored at -20°C.[3]
-
Stock Solutions: Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[3] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Maximum Solubility (Molar) | Maximum Solubility (Mass/Volume) | Reference(s) |
| DMSO | 100 mM | <36.83 mg/mL | [1][3] |
| Water | 15 mM | <5.52 mg/mL | [1][3] |
| Sterile Saline | 10 mM | ~3.68 mg/mL | [2] |
Note: The molecular weight of this compound hydrochloride is 368.3 g/mol .
Experimental Protocols
Below are detailed methodologies for preparing and using this compound in common experimental settings.
Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound hydrochloride powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound hydrochloride powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.683 mg of this compound hydrochloride. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.[1] e. Aliquot the stock solution into single-use tubes and store at -80°C.[3]
Preparation of a Working Solution for Electrophysiology
-
Materials: 10 mM this compound in DMSO stock solution, artificial cerebrospinal fluid (aCSF) or desired physiological buffer.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of stock solution needed to achieve the desired final concentration in your physiological buffer. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. c. It is recommended to perform a serial dilution. First, dilute the 10 mM stock to a 1 mM intermediate solution in DMSO. Then, dilute the intermediate solution into the final volume of aCSF. d. Add the calculated volume of the stock solution to the pre-warmed (37°C) physiological buffer while vortexing to ensure rapid and even mixing. e. Ensure the final DMSO concentration is below 0.1% to avoid solvent effects on your preparation.[2] f. Use the working solution immediately after preparation.
In Vivo Formulation
-
Materials: this compound hydrochloride, DMSO, PEG300, Tween 80, sterile saline or PBS.
-
Procedure (Example for a 10 mg/kg dose): a. First, prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL).[3] b. For the final formulation, a common vehicle consists of a mixture of solvents. An example formulation is: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[3] c. To prepare the final injection solution, take the required volume of the DMSO stock solution. d. Add the PEG300 and mix well until the solution is clear. e. Add the Tween 80 and mix. f. Finally, add the saline or PBS to reach the final volume and concentration. g. The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.
Visualizations
NMDA Receptor Signaling Pathway with this compound Inhibition
The following diagram illustrates a simplified signaling cascade of the NMDA receptor containing the GluN2B subunit and the point of inhibition by this compound. Activation of GluN2B-containing NMDA receptors by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to calcium influx, which in turn activates downstream signaling molecules like CaMKII, RasGRF1, and DAPK1, playing crucial roles in synaptic plasticity and cell survival. This compound is a selective antagonist that binds to the GluN2B subunit, preventing channel opening and subsequent calcium influx.
Caption: NMDA Receptor signaling cascade and this compound inhibition.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the logical steps for preparing a working solution of this compound from a solid compound for a typical in vitro experiment.
Caption: Workflow for preparing this compound working solutions.
References
Determining the optimal dosage of Ro 04-5595 for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo use of Ro 04-5595, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist for NMDA receptors that contain the GluN2B subunit (also known as NR2B).[1][2] It binds to the GluN2B subunit, thereby inhibiting the ion channel function of the receptor and preventing the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. This action modulates synaptic plasticity and neuronal excitability.
Q2: What are the typical routes of administration for in vivo studies with this compound?
The most common routes of administration for this compound in animal models are intraperitoneal (i.p.) injection for systemic effects and direct microinfusion into specific brain regions for localized effects.[3][4]
Q3: What are the reported in vivo effects of this compound?
In vivo studies have demonstrated several effects of this compound, including:
-
A dose-dependent decrease in methamphetamine-induced locomotor activity in mice.[3]
-
Normalization of the AMPA to NMDA ratio in the bed nucleus of the stria terminalis (BNST) of cocaine self-administering rats.[3][5]
-
Potentiation of the rewarding properties of opiates when microinjected into the prelimbic cortex of rats.[4]
Troubleshooting Guide
Issue 1: The compound is not dissolving properly for in vivo administration.
-
Solution: this compound hydrochloride has different solubility properties depending on the desired administration route.
-
For intraperitoneal (i.p.) injections , this compound is soluble in sterile saline up to 10 mM.[6]
-
For stock solutions intended for further dilution, dimethyl sulfoxide (B87167) (DMSO) can be used.[6] For final in vivo formulations using DMSO, it is crucial to keep the final DMSO concentration low (typically less than 0.1%) to avoid solvent-induced toxicity.[6][7] Sonication may be recommended to aid dissolution in aqueous solutions.[8]
-
Issue 2: No observable effect after administration of this compound.
-
Potential Cause 1: Inadequate Dosage. The optimal dosage can vary significantly depending on the animal model, the specific research question, and the route of administration.
-
Recommendation: Perform a dose-response study to determine the optimal concentration for your specific experimental paradigm. Refer to the quantitative data in the tables below for reported effective dosages in different models.
-
-
Potential Cause 2: Use-Dependence. As an NMDA receptor antagonist, the action of this compound can be use-dependent, meaning the NMDA receptor channel may need to be activated for the antagonist to exert its full effect.[7]
-
Recommendation: Ensure that the experimental design includes sufficient neuronal activation to allow for the antagonist to interact with the open receptor channels.
-
-
Potential Cause 3: Pharmacokinetics. The timing of administration relative to the behavioral or physiological measurement is critical.
Issue 3: Observing unexpected side effects or toxicity.
-
Potential Cause: High Concentration or Off-Target Effects. While this compound is selective for the GluN2B subunit, high concentrations may lead to off-target effects or neurotoxicity.
-
Recommendation: It is essential to establish a therapeutic window for your specific model through a dose-response curve, starting with lower doses and carefully monitoring for any adverse effects.[7] Some studies have noted that high concentrations of NMDA receptor antagonists can be associated with neuronal vacuolization.[7]
-
Data Presentation
Table 1: Systemic Administration of this compound in Rodents
| Animal Model | Dosage Range | Administration Route | Observed Effect | Reference |
| Mice | 3-30 mg/kg | i.p. | Dose-dependently decreased methamphetamine-induced locomotor activity. | [9][10] |
| Rats | 10 mg/kg | i.p. | Reduced AMPA to NMDA ratio in cocaine self-administering rats. | [3][5] |
Table 2: Intracerebral Administration of this compound in Rats
| Brain Region | Dosage Range | Administration Route | Observed Effect | Reference |
| Prelimbic Cortex (PLC) | 0.1-2.0 μ g/0.5 μl | Microinfusion | Dose-dependently potentiated the rewarding properties of a sub-reward threshold dose of morphine. | [4] |
Experimental Protocols
1. Protocol for Intraperitoneal (i.p.) Injection
-
Drug Preparation:
-
For a 10 mg/kg dose in a 300g rat, weigh out 3 mg of this compound hydrochloride.
-
Dissolve the compound in sterile saline to the desired final concentration. This compound is soluble in sterile saline up to 10 mM.[6] For a typical injection volume of 1 ml/kg, the concentration would be 10 mg/ml.
-
Ensure the solution is clear and free of particulates before administration.
-
-
Administration Procedure:
2. Protocol for Stereotaxic Microinfusion
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with a ketamine/xylazine mixture) and place it in a stereotaxic frame.[4]
-
Implant bilateral guide cannulae (e.g., 22-gauge) into the target brain region using appropriate stereotaxic coordinates. For the prelimbic cortex in rats, coordinates might be AP +2.9 mm, L ±1.9 mm from bregma, and V -3.0 mm from the dural surface, with a 15° angle.[4]
-
Secure the cannulae with dental cement and allow the animal to recover for a sufficient period before the experiment.
-
-
Drug Preparation and Microinfusion:
-
Dissolve this compound hydrochloride in artificial cerebrospinal fluid (aCSF) or sterile saline to the desired concentration (e.g., 0.1-2.0 μ g/0.5 μl).[4]
-
On the day of the experiment, gently restrain the animal and insert the infusion cannulae into the guide cannulae.
-
Infuse the solution bilaterally at a slow and steady rate (e.g., 0.25 μl/min) to allow for proper diffusion and minimize tissue damage.
-
Leave the infusion cannulae in place for a short period after the infusion to prevent backflow.
-
Mandatory Visualizations
Caption: Signaling pathway of the NMDA receptor and the antagonistic action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. GluN2A- and GluN2B-containing pre-synaptic N-methyl-d-aspartate receptors differentially regulate action potential-evoked Ca2+ influx via modulation of SK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | CAS 64047-73-0 | Ro045595 | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound hydrochloride | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Potential off-target effects of Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B (also known as NR2B) subunit.[1][2][3][4][5][6][7] It has a reported binding affinity (Ki) of 31 nM and an EC50 of 186 ± 32 nmol/L.[1][3][6] this compound is predicted to bind to the EVT-101 binding site on the NMDA receptor, which is distinct from the ifenprodil-binding site.[1][3][6]
Q2: What are the known on-target effects of this compound?
As a GluN2B antagonist, this compound inhibits the influx of calcium ions through the NMDA receptor channel, which is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. In vivo studies have shown that this compound can inhibit methamphetamine-induced locomotor stimulation in mice.
Q3: What is the potential for off-target effects with this compound?
A broad-spectrum screening of this compound against a panel of brain receptors, transporters, and ion channels at a concentration of 10 µM revealed no high-affinity binding to any of the tested targets. This suggests a high degree of selectivity for the GluN2B subunit of the NMDA receptor.
Data Presentation: Off-Target Binding Profile
The following table summarizes the results from a comprehensive off-target binding screen of this compound at a concentration of 10 µM. The data is presented as the percentage of inhibition of radioligand binding to the respective targets.
| Target Class | Specific Target | % Inhibition at 10 µM this compound |
| Receptors | Adenosine A1 | < 20% |
| Adrenergic α1 | < 20% | |
| Adrenergic α2 | < 20% | |
| Adrenergic β | < 20% | |
| Cannabinoid CB1 | < 20% | |
| Dopamine D1 | < 20% | |
| Dopamine D2 | < 20% | |
| GABA A | < 20% | |
| Histamine H1 | < 20% | |
| Muscarinic M1 | < 20% | |
| Opioid μ | < 20% | |
| Serotonin 5-HT1A | < 20% | |
| Serotonin 5-HT2A | < 20% | |
| Sigma σ1 | < 20% | |
| Sigma σ2 | < 20% | |
| Transporters | Dopamine Transporter (DAT) | < 20% |
| Norepinephrine Transporter (NET) | < 20% | |
| Serotonin Transporter (SERT) | < 20% | |
| Ion Channels | Ca2+ Channel, L-type | < 20% |
| K+ Channel, hERG | < 20% | |
| Na+ Channel, Site 2 | < 20% |
Data adapted from Jakobsson et al., ACS Omega, 2019.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound concentration | Ensure accurate and consistent preparation of this compound solutions. Use a calibrated balance and high-purity solvents. Prepare fresh dilutions for each experiment. |
| Cell line or primary culture variability | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. If using primary cultures, be aware of potential variability between preparations. | |
| Lower than expected antagonist activity | Suboptimal compound concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Presence of competing ligands | Be aware of the concentrations of glutamate (B1630785) and glycine/D-serine in your assay, as this compound is a competitive antagonist. | |
| Unexpected cellular effects | Potential for low-affinity off-target interactions at high concentrations | While the screening data shows high selectivity, using the lowest effective concentration of this compound is recommended to minimize any potential for off-target effects. |
| Solvent effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cellular function. | |
| Compound precipitation | Poor solubility in aqueous buffers | This compound may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute to the final concentration in your experimental buffer. |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (GluN2B subunit)
This protocol is a general guideline for determining the binding affinity of this compound to the GluN2B subunit of the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [³H]Ro 25-6981.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation expressing GluN2B)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]Ro 25-6981 (or other suitable GluN2B-selective radioligand)
-
Non-labeled this compound
-
Non-specific binding control: A high concentration of a non-radiolabeled GluN2B antagonist (e.g., 10 µM Ifenprodil)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or other appropriate source. Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer
-
Non-specific Binding: Non-specific binding control
-
Competitive Binding: Serial dilutions of this compound
-
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Add the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: On-target signaling pathway of this compound at the NMDA receptor.
Caption: General experimental workflow for a competitive radioligand binding assay.
References
- 1. Synthesis and Characterization in Rodent Brain of the Subtype-Selective NR2B NMDA Receptor Ligand [11C]Ro04-5595 as a Potential Radiotracer for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. NMR-publications since January 1. 2015 - Department of Chemistry [mn.uio.no]
- 4. NMDA antagonists produce site-selective impairment of accuracy in a delayed nonmatch-to-sample task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ocular adverse effects of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ro 04-5595 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ro 04-5595.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound powder upon receipt?
A1: this compound hydrochloride powder should be stored in a sealed container in a cool, dry place.[1][2] For long-term storage, it is recommended to keep it desiccated at +4°C or frozen at -20°C.[3][4][5]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound hydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] It is soluble up to 100 mM in DMSO and up to 15 mM in water.[1]
Q3: I'm having trouble dissolving this compound. What can I do?
A3: To improve the solubility of this compound, you can gently warm the solution to 37°C and use an ultrasonic bath.[1][2]
Q4: How should I store my this compound stock solutions?
A4: Stock solutions of this compound can be stored at -20°C for several months.[1] Some suppliers recommend storing solutions in solvent at -80°C for up to one year. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable in aqueous solutions for my experiments?
A5: While specific data on the long-term stability in aqueous solutions at room temperature is limited, it is generally recommended to prepare fresh dilutions in your aqueous experimental buffer from a frozen stock solution on the day of the experiment.
Q6: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A6: This can occur if the concentration of this compound in the final aqueous solution exceeds its solubility limit. To troubleshoot this:
-
Lower the final concentration: Ensure your final experimental concentration is within the aqueous solubility limits.
-
Optimize the dilution: Add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and thorough mixing.
-
Consider a different solvent: If your experiment allows, you could explore the use of other solvents, though DMSO and water are the most commonly cited.
Q7: Are there any known degradation pathways for this compound that I should be aware of?
A7: Specific degradation pathways are not extensively documented in readily available literature. However, as with many organic molecules, exposure to strong light, extreme pH, and high temperatures should be avoided to minimize potential degradation. Storing the compound and its solutions as recommended is the best practice to ensure stability.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound hydrochloride.
| Parameter | Value | Source(s) |
| Molecular Weight | 368.3 g/mol | [1][2][6] |
| Purity | >98% | [1][2][3] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Solubility in Water | Up to 15 mM | [1] |
| Ki for GluN2B | 31 nM | [3][7] |
Experimental Protocols & Workflows
General Protocol for In Vitro Cell-Based Assays
This workflow outlines the typical steps for using this compound in a cell-based assay to study NMDA receptor antagonism.
Signaling Pathway
This compound Mechanism of Action
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. The following diagram illustrates its point of intervention in the NMDA receptor signaling pathway.
References
- 1. Blockade of ventral midbrain NMDA receptors enhances brain stimulation reward: a preferential role for GluN2A subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20210186943A1 - Otic formulations for drug-induced ototoxicity - Google Patents [patents.google.com]
- 6. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride | TargetMol [targetmol.com]
Technical Support Center: Ro 04-5595 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ro 04-5595 in electrophysiology experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution and interpretation of their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.[1] It acts as a non-competitive antagonist, binding to a site at the interface of the GluN1 and GluN2B subunits, which is distinct from the glutamate (B1630785) or co-agonist binding sites.[2][3] This binding allosterically modulates the receptor, preventing ion channel opening and the subsequent influx of calcium and sodium ions.[4]
Q2: How should I prepare and store this compound for my experiments?
This compound hydrochloride is soluble in water (up to 15 mM) and dimethyl sulfoxide (B87167) (DMSO) (up to 100 mM).[5] For stock solutions, using DMSO is common. It is crucial to ensure the final concentration of DMSO in your experimental solution is low (typically <0.1%) to avoid solvent-induced artifacts.[4] For long-term storage, the solid form should be stored at -20°C. Once in solution, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] Always refer to the manufacturer's datasheet for specific storage instructions.
Q3: What are the potential off-target effects of this compound?
While this compound is known for its selectivity for GluN2B-containing NMDA receptors, it is good practice to be aware of potential off-target effects. Some studies have noted that structurally similar compounds can interact with other receptors, such as sigma opioid receptors and monoamine transporters.[2] A broad-spectrum screening of this compound at a concentration of 10 μM showed no high-affinity binding to a wide range of other brain receptors, transporters, and ion channels.[7] However, at high concentrations, the possibility of off-target effects increases. It is always advisable to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound on NMDA receptor currents.
-
Possible Cause: Problems with the drug solution.
-
Solution: Ensure that this compound is fully dissolved in the vehicle before further dilution into your external solution. Visually inspect for any precipitation. Prepare fresh dilutions from a stable stock solution for each experiment to avoid degradation.[6]
-
-
Possible Cause: Incomplete perfusion or drug application.
-
Solution: Verify that your perfusion system allows for a complete and rapid exchange of the bath solution. Check for air bubbles in the perfusion lines, which can disrupt flow. Ensure the perfusion outflow is positioned correctly to maintain a stable bath level.[8]
-
-
Possible Cause: Incorrect experimental conditions for observing GluN2B-mediated currents.
-
Solution: The expression of GluN2B subunits can vary between different brain regions, developmental stages, and cell types.[9] Ensure that the cells you are studying express GluN2B-containing NMDA receptors. The effect of this compound will be minimal in cells that predominantly express other GluN2 subunits.
-
Issue 2: The recording becomes noisy after applying this compound.
-
Possible Cause: Electrical interference.
-
Solution: A noisy recording is often due to grounding issues. Ensure all components of your electrophysiology rig are connected to a common ground. Switch off any unnecessary electrical equipment nearby.[8]
-
-
Possible Cause: Instability of the perfusion system.
-
Solution: Air bubbles or an unstable flow rate in the perfusion system can introduce mechanical and electrical noise. De-gas your solutions and ensure a smooth, continuous flow.[8]
-
-
Possible Cause: Compound precipitation.
-
Solution: If this compound precipitates out of solution, the particles can cause electrical artifacts as they pass by the recording electrode. Ensure the drug is fully dissolved and the final concentration is within its solubility limit in your recording solution.[8]
-
Issue 3: The whole-cell recording is unstable or lost after drug application.
-
Possible Cause: High concentration of the drug or vehicle.
-
Solution: High concentrations of this compound or the vehicle (e.g., DMSO) can be detrimental to cell health and seal stability. Perform a dose-response curve to find the lowest effective concentration. Keep the final DMSO concentration below 0.1%.[4]
-
-
Possible Cause: Osmolarity mismatch.
-
Solution: Ensure that the osmolarity of your drug-containing solution is the same as your control external solution. A significant change in osmolarity can cause cells to swell or shrink, leading to the loss of the gigaohm seal.[8]
-
Quantitative Data
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Preparation | Reference |
| Ki | 31 nM | Rat | Brain membranes | [10] |
| Kd | 20 ± 3 nM | Rat | Brain membranes | [7] |
| IC50 | 5 ± 10 nM | Rat | Brain sections ([3H]ifenprodil displacement) | [7] |
| EC50 | 186 ± 32 nM | Chicken | Embryonic forebrain culture (Calcium influx) | [2] |
Table 2: Experimental Concentrations of this compound
| Concentration | Application | Experimental Model | Observed Effect | Reference |
| 10 µM | Nonspecific binding determination | Rat brain sections | Used to define nonspecific binding of [3H]Ro 25-6981 | [11] |
| 1-10 µM | In vitro electrophysiology | Not specified | Typical range for in vitro studies | [1] |
Experimental Protocols
Detailed Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
This protocol provides a general framework for recording NMDA receptor-mediated currents and testing the effect of this compound.
-
Cell Preparation:
-
Prepare acute brain slices or cultured neurons from the region of interest known to express GluN2B-containing NMDA receptors.
-
Transfer the slice or coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Continuously bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.3 with CsOH and osmolarity to ~290 mOsm.
-
NMDA/Glycine Solution: aCSF containing 100 µM NMDA and 10 µM glycine. To isolate NMDA currents, include blockers for AMPA/kainate receptors (e.g., 20 µM CNQX) and GABAA receptors (e.g., 10 µM picrotoxin). To relieve the magnesium block, either use a Mg2+-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV).
-
This compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute to the final desired concentration in the NMDA/Glycine solution immediately before use. Ensure the final DMSO concentration is <0.1%.
-
-
Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Establish a whole-cell patch-clamp recording from a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV (in Mg2+-free aCSF) or +40 mV (in standard aCSF).
-
Obtain a stable baseline recording in aCSF.
-
Apply the NMDA/Glycine solution to evoke an NMDA receptor-mediated current.
-
Once a stable current is achieved, co-apply the this compound solution and observe the inhibition of the current.
-
Perform a washout with the NMDA/Glycine solution to assess the reversibility of the block.
-
Visualizations
References
- 1. NMDA receptor review [hellobio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Functional Consequences of Reduction in NMDA Receptor Glycine Affinity in Mice Carrying Targeted Point Mutations in the Glycine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro 04-5595 Concentration for Cell Culture
Welcome to the technical support center for Ro 04-5595. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a non-competitive antagonist, meaning it does not compete with glutamate (B1630785) for its binding site.[3] By binding to the GluN2B subunit, this compound allosterically inhibits the ion channel function of the NMDA receptor, preventing the influx of calcium ions (Ca²⁺) into the cell.[4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
For neuronal cell culture, a starting concentration in the range of the EC50 (approximately 186 nM) is a reasonable starting point for functional assays.[5][6][7] For non-neuronal cells, where the expression and function of GluN2B may vary, it is crucial to perform a dose-response experiment. A broad range of concentrations, for example, from 100 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound hydrochloride is soluble in DMSO.[8] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be cytotoxic to non-neuronal cells?
While specific cytotoxicity data for this compound in a wide range of non-neuronal cells is limited in publicly available literature, other selective GluN2B antagonists like ifenprodil (B1662929) and Ro 25-6981 have been shown to reduce cell viability and promote apoptosis in non-small cell lung cancer cell lines (A549 and H460). This suggests that this compound may also exhibit cytotoxic effects in certain cancer cell lines. It is essential to perform a cell viability assay (e.g., MTT or WST-1) to determine the cytotoxic IC50 of this compound in your specific cell line of interest.
Q5: How can I be sure the observed effects are due to GluN2B inhibition?
To confirm that the observed cellular effects are specifically due to the inhibition of GluN2B-containing NMDA receptors, consider the following control experiments:
-
Use a structurally different GluN2B antagonist: If another selective GluN2B antagonist produces a similar phenotype, it strengthens the evidence for on-target effects.
-
Rescue experiment: If possible, in a system where you can manipulate protein expression, overexpressing a form of GluN2B that is less sensitive to this compound should reverse the observed effect.
-
Control cell line: Use a cell line that is known to not express the GluN2B subunit to see if the effect is absent.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and related compounds. Note that the data for ifenprodil and Ro 25-6981 in non-neuronal cells is provided as a reference to guide starting concentrations in similar cell types.
| Compound | Parameter | Value | Cell System/Assay |
| This compound | Ki | 31 nM | Rat brain membranes |
| This compound | EC50 | 186 ± 32 nM | Chicken embryo forebrain cell culture (Calcium influx)[5][6][7] |
| Ifenprodil | IC50 | Not specified | A549 & H460 (Non-small cell lung cancer) cell viability |
| Ro 25-6981 | IC50 | Not specified | A549 & H460 (Non-small cell lung cancer) cell viability |
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell culture experiments.
| Issue | Possible Cause | Solution |
| No observable effect at expected concentrations | 1. Suboptimal concentration: The effective concentration for your cell line and assay may be different from published values. 2. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. 3. Low or no GluN2B expression: The target cell line may not express GluN2B-containing NMDA receptors. 4. Precipitation of the compound: The compound may have precipitated out of the solution when diluted in the aqueous culture medium. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 10 nM to 50 µM). 2. Assess compound stability: Incubate this compound in your media for the duration of your experiment and measure its concentration at different time points using an appropriate analytical method (e.g., HPLC). Consider refreshing the media with a fresh compound for long-term experiments. 3. Confirm target expression: Use techniques like Western blot or qPCR to verify the expression of the GluN2B subunit in your cells. 4. Check for precipitation: Visually inspect the working solution for any precipitate. When diluting the DMSO stock, add it to the pre-warmed media while gently vortexing to ensure proper mixing. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in serial dilutions can lead to inconsistent final concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. Use a cell counter to ensure accurate cell numbers. 2. Use calibrated pipettes: Ensure your pipettes are properly calibrated and use fresh tips for each dilution. 3. Minimize edge effects: Fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Significant cytotoxicity observed | 1. Concentration is too high: The concentration of this compound may be above the cytotoxic threshold for your cells. 2. Solvent toxicity: The final concentration of DMSO may be too high. 3. On-target toxicity: Inhibition of GluN2B signaling may be detrimental to the survival of your specific cell type. | 1. Perform a cell viability assay: Determine the IC50 for cytotoxicity and use concentrations below this threshold for functional assays. 2. Maintain low DMSO concentration: Ensure the final DMSO concentration is typically below 0.1%. Include a vehicle control (media with the same concentration of DMSO) in all experiments. 3. Titrate to the lowest effective concentration: Use the lowest concentration of this compound that gives the desired functional effect to minimize toxicity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the amount of this compound hydrochloride powder needed to make a 10 mM stock solution in DMSO. The molecular weight of this compound hydrochloride is 368.3 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of this compound in the appropriate volume of sterile DMSO.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store Stock Solution:
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When diluting, add the DMSO stock solution to the pre-warmed (37°C) cell culture medium and mix immediately to prevent precipitation. Ensure the final DMSO concentration does not exceed 0.1%.
-
Protocol 2: Determining the Cytotoxic IC50 of this compound using an MTT Assay
Materials:
-
Your adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound working solutions (prepared as in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the wells and add 100 µL of the 2x working solutions to the corresponding wells. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
NMDA Receptor Signaling Pathway
Caption: Signaling pathway of the NMDA receptor and the inhibitory action of this compound.
Troubleshooting Workflow for Optimizing this compound Concentration
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of GluN2B-Containing NMDA receptor antagonist for antitumor and antidepressant therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Ro 04-5595
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing challenges related to the blood-brain barrier (BBB) penetration of Ro 04-5595, a selective antagonist for GluN2B-containing NMDA receptors.[1][2] The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in optimizing experimental design and achieving desired central nervous system (CNS) concentrations of this compound.
Troubleshooting Guide: Enhancing CNS Delivery of this compound
Researchers may encounter challenges in achieving sufficient brain concentrations of this compound for in vivo studies. This guide offers potential solutions and optimization strategies.
| Issue | Potential Cause | Suggested Solution | Experimental Considerations |
| Suboptimal therapeutic effect in vivo despite systemic administration. | Insufficient BBB penetration. | 1. Optimize Administration Route: While intraperitoneal (IP) injections have been used, consider intravenous (IV) administration for more direct and rapid systemic circulation, potentially leading to higher initial brain concentrations.[3][4] 2. Co-administration with BBB Permeabilizers: Transiently increase BBB permeability using agents like mannitol (B672) or bradykinin (B550075) analogs.[5][6] This should be done with caution as it can be non-selective. 3. Focused Ultrasound (FUS): In a preclinical setting, FUS in combination with microbubbles can transiently and locally open the BBB to enhance drug delivery.[5] | Compare the efficacy of this compound following IP versus IV administration in a pilot study. When using permeabilizers, include control groups to assess the effects of the permeabilizer alone. FUS requires specialized equipment and expertise. |
| Rapid clearance from the brain, leading to a short duration of action. | Efflux transporter activity (e.g., P-glycoprotein) or rapid metabolism. | 1. Inhibition of Efflux Pumps: Co-administer with known P-glycoprotein inhibitors to reduce the efflux of this compound from the brain. 2. Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can protect it from metabolism and efflux, and can be targeted to the brain.[3][7][8] 3. Chemical Modification (Prodrug Approach): While not commercially available, a medicinal chemistry approach could involve creating a more lipophilic prodrug of this compound to enhance passive diffusion across the BBB.[6][8] | Screen for potential drug-drug interactions when using efflux pump inhibitors. Nanoparticle formulation requires expertise in drug delivery systems and thorough characterization. The prodrug approach is a long-term strategy requiring significant synthetic chemistry efforts. |
| Variability in experimental results between animals. | Differences in individual BBB permeability, metabolism, or administration accuracy. | 1. Standardize Administration Procedures: Ensure consistent injection volumes, sites, and timing. For IP injections, be mindful of potential injection into the gut or other organs.[3] 2. Use of a Carrier Vehicle: Dissolving this compound in a well-characterized vehicle like sterile saline, as has been previously reported, can ensure consistent dosing.[9] 3. Monitor Plasma and Brain Concentrations: If feasible, perform pharmacokinetic studies to correlate plasma levels with brain concentrations and behavioral or physiological outcomes. | Implement rigorous training for all personnel performing animal injections. Prepare fresh solutions of this compound for each experiment to ensure stability and concentration. Pharmacokinetic analysis can be resource-intensive but provides invaluable data. |
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, studies involving positron emission tomography (PET) with radiolabeled [11C]this compound in rodents have shown that the compound does cross the BBB, exhibiting rapid uptake into the brain followed by a washout period.[10][11] However, the efficiency of this penetration and the achievement of sustained therapeutic concentrations for specific in vivo effects may need to be optimized.
Q2: What is the recommended administration route for in vivo CNS studies with this compound?
A2: Several studies have successfully used intraperitoneal (IP) injection of this compound dissolved in sterile saline for in vivo experiments in rodents.[12] While IP administration is a common and relatively simple method, intravenous (IV) injection may provide a more direct and potentially higher initial concentration in the CNS.[4] The choice of administration route may depend on the specific experimental goals and should be validated for your model.
Q3: Are there any known formulations of this compound designed to enhance BBB penetration?
A3: Currently, there are no commercially available formulations of this compound specifically designed for enhanced BBB penetration. However, general strategies for improving CNS delivery of small molecules, such as encapsulation in nanoparticles or the development of prodrugs, could be explored as research endeavors.[6][8]
Q4: How can I assess the BBB penetration of this compound in my own experiments?
A4: To quantitatively assess BBB penetration, you can determine the brain-to-plasma concentration ratio (Kp).[13][14] This involves measuring the concentration of this compound in both brain tissue homogenate and plasma at a steady state. More advanced techniques include in situ brain perfusion studies or the use of radiolabeled compounds to track their distribution.
Q5: What are some general strategies to improve the delivery of drugs like this compound to the brain?
A5: General strategies to enhance CNS drug delivery can be broadly categorized as invasive and non-invasive. Non-invasive methods include chemical modifications of the drug (e.g., increasing lipophilicity), the use of nanocarriers (e.g., liposomes, nanoparticles), and transient disruption of the BBB using techniques like focused ultrasound.[5][10][15] Invasive methods, typically used in preclinical research, involve direct administration into the CNS, such as intracerebroventricular (ICV) injection.[16]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Intraperitoneal (IP) Injection in Rodents
This protocol is based on methods described in the literature for in vivo studies with this compound.[12]
-
Preparation of Dosing Solution:
-
This compound hydrochloride is soluble in sterile saline.[9]
-
Prepare a stock solution of this compound in sterile, pyrogen-free saline (0.9% NaCl). The concentration of the stock solution should be determined based on the desired final dose and the injection volume.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration. Ensure the solution is at room temperature before injection.
-
-
Dosing and Administration:
-
The dosage of this compound should be determined based on previous studies or a dose-response pilot study. Doses in the range of 1-10 mg/kg have been used in some behavioral studies.[12]
-
Accurately weigh the animal to calculate the correct injection volume.
-
Administer the this compound solution via IP injection. The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
-
Controls:
-
Administer a vehicle control (sterile saline) to a separate group of animals. The volume of the vehicle injection should be equivalent to the volume of the drug injection.
-
Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Strategies to enhance blood-brain barrier penetration of this compound.
References
- 1. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies for Brain Drug Delivery [thno.org]
- 7. Quantitative measurement of blood-brain barrier permeability in human using dynamic contrast-enhanced MRI with fast T1 mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative imaging assessment of blood-brain barrier permeability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Amphetamine and Methamphetamine Increase NMDAR-GluN2B Synaptic Currents in Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brain-to-Plasma Concentration Ratio and Unbound Partition Coefficient [ri.conicet.gov.ar]
- 14. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Quantitative Water Permeability Mapping of Blood-Brain-Barrier Dysfunction in Aging [frontiersin.org]
- 16. medrxiv.org [medrxiv.org]
Technical Support Center: Interpreting Behavioral Data After Ro 04-5595 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 04-5595 in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the interpretation of behavioral data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] Its primary mechanism of action is to block the function of NMDA receptors that contain the GluN2B subunit, thereby modulating glutamatergic neurotransmission. This selectivity makes it a valuable tool for investigating the specific roles of GluN2B-containing NMDA receptors in various physiological and pathological processes.
Q2: What are the expected behavioral effects of this compound administration in rodents?
The behavioral effects of this compound are context-dependent. In studies on addiction, it has been shown to potentiate the rewarding effects of morphine in a conditioned place preference (CPP) paradigm, without producing motivational effects on its own.[2] It has also been found to dose-dependently decrease methamphetamine-induced locomotor activity.[3][4] Compared to other NMDA receptor antagonists, selective GluN2B antagonists like this compound are reported to be less likely to impair locomotion.[1]
Q3: What is the recommended vehicle for dissolving this compound for in vivo administration?
This compound hydrochloride is soluble in sterile saline.[1] For stock solutions, dimethyl sulfoxide (B87167) (DMSO) can be used, but the final concentration of DMSO in the administered solution should be minimized to avoid solvent-induced behavioral effects.
Q4: What are the typical doses of this compound used in rats and mice?
For intraperitoneal (i.p.) injections in rats, a common dose is 10 mg/kg.[1][3] In mice, i.p. doses ranging from 5 to 20 mg/kg have been used to inhibit methamphetamine-induced locomotor stimulation.[3] For intracerebral microinfusions into the prelimbic cortex of rats, doses in the range of 0.1–2.0 μ g/0.5 μl have been shown to be effective.[2]
Q5: When should this compound be administered relative to behavioral testing?
Typically, this compound is administered 30 minutes before the start of the behavioral test when given via intraperitoneal injection.[1][3][4]
Troubleshooting Guides
Issue 1: No significant behavioral effect is observed after this compound administration.
-
Possible Cause 1: Inadequate Dose. The effective dose can vary depending on the animal species, strain, age, and the specific behavioral paradigm.
-
Troubleshooting Step: Conduct a dose-response study to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Improper Drug Preparation or Administration. The compound may not have been fully dissolved, or the injection may have been administered incorrectly (e.g., subcutaneous instead of intraperitoneal).
-
Troubleshooting Step: Ensure the compound is completely dissolved in the appropriate vehicle. For i.p. injections, confirm proper technique to ensure delivery into the peritoneal cavity.
-
-
Possible Cause 3: Timing of Administration. The time between drug administration and behavioral testing may not be optimal for achieving peak brain concentration.
-
Troubleshooting Step: While 30 minutes is a common pre-treatment time for i.p. injections, consider testing a different time point (e.g., 60 minutes) based on the pharmacokinetic profile of the compound if available.
-
-
Possible Cause 4: Context-Dependent Effects. The behavioral effects of GluN2B antagonists can be highly dependent on the specific task and the underlying neural circuits being engaged.
-
Troubleshooting Step: Re-evaluate the chosen behavioral paradigm. Consider if the behavior being measured is indeed sensitive to GluN2B modulation. Review literature for the effects of other GluN2B antagonists in your specific assay.
-
Issue 2: Unexpected or contradictory behavioral results are observed.
-
Possible Cause 1: Off-Target Effects. While this compound is highly selective for the GluN2B subunit, very high doses could potentially lead to off-target effects.[1] A screening study showed no significant binding to a wide range of other receptors, transporters, and ion channels at a concentration of 10 µM.[1]
-
Troubleshooting Step: If using a dose significantly higher than those reported in the literature, consider the possibility of off-target effects. If possible, test a lower dose to see if the unexpected effect persists.
-
-
Possible Cause 2: Effects on Interneurons. GluN2B antagonists can preferentially affect GABAergic interneurons, leading to a disinhibition of pyramidal neurons.[5] This can result in complex and sometimes counterintuitive network effects.
-
Troubleshooting Step: Interpret your data in the context of potential circuit-level effects. Consider incorporating neurochemical or electrophysiological measurements to understand the underlying changes in neuronal activity.
-
-
Possible Cause 3: Disease Model-Specific Effects. The effects of GluN2B antagonists can differ between healthy animals and disease models. In some cases, these antagonists can have restorative effects on cognitive function in disease models, whereas they might impair cognition in healthy animals.[6]
-
Troubleshooting Step: Carefully consider the baseline neurobiology of your animal model. The effect of this compound may be to normalize pathological changes rather than producing a unidirectional effect.
-
-
Possible Cause 4: Behavioral Compensation. Animals may develop compensatory strategies to overcome the effects of the drug in certain tasks.
-
Troubleshooting Step: Analyze the behavior in more detail. For example, in a maze task, look at changes in strategy rather than just overall performance. Video tracking and analysis of movement patterns can be particularly insightful.
-
Data Presentation
Table 1: Summary of this compound Effects on Locomotor Activity
| Species | Dose (Route) | Behavioral Test | Key Findings | Reference |
| Mouse | 5-20 mg/kg (i.p.) | Open Field Test | Dose-dependently decreased methamphetamine-induced hyperlocomotion. | [3][4] |
| Rat | - | - | Selective GluN2B antagonists are reported to be less likely to impair locomotion compared to other NMDA antagonists. | [1] |
Table 2: Summary of this compound Effects in Reward-Related Behavior
| Species | Dose (Route) | Behavioral Test | Key Findings | Reference |
| Rat | 1.0-2.0 µ g/0.5 µl (intra-PLC) | Conditioned Place Preference (Morphine) | Potentiated the rewarding effects of a sub-threshold dose of morphine. | [2] |
| Rat | 2.0 µ g/0.5 µl (intra-PLC) | Conditioned Place Preference (Saline) | Did not produce conditioned place preference or aversion on its own. | [2] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound hydrochloride.
-
Dissolve in sterile 0.9% saline to the desired final concentration (e.g., for a 10 mg/kg dose in a 300g rat, you would need 3 mg of the compound). The volume of injection should be kept consistent, typically 1 ml/kg. This compound is soluble in sterile saline.[1]
-
-
Animal Handling and Injection:
-
Gently restrain the rat.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a 25-27 gauge needle at a 45-degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is in the peritoneal cavity.
-
Inject the solution slowly and steadily.
-
Return the animal to its home cage and monitor for any adverse reactions.
-
-
Timing:
Protocol 2: Conditioned Place Preference (CPP) with this compound
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Phases:
-
Pre-Conditioning (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-5):
-
On days 2 and 4, administer the drug of interest (e.g., morphine) and confine the animal to one of the outer chambers (typically the initially non-preferred chamber) for 30 minutes.
-
On days 3 and 5, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
To test the effect of this compound, administer it (e.g., via i.p. injection or intra-PLC microinfusion) prior to the morphine administration on conditioning days.
-
-
Test (Day 6): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.
Mandatory Visualization
Caption: Signaling pathway of this compound action at a glutamatergic synapse.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Distinct modes of AMPA receptor suppression at developing synapses by GluN2A and GluN2B: analysis of single-cell GluN2 subunit deletion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze | Institute for Brain and Neuroscience Research [ibnr.njit.edu]
- 4. Amphetamine and Methamphetamine Increase NMDAR-GluN2B Synaptic Currents in Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A GluN2B-Selective NMDAR Antagonist Reverses Synapse Loss and Cognitive Impairment Produced by the HIV-1 Protein Tat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Metabolite Analysis of Ro 04-5595
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vivo metabolite analysis of Ro 04-5595.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolic pathways for this compound based on its chemical structure?
A1: this compound has a 1,2,3,4-tetrahydroisoquinoline (B50084) core structure. Based on known biotransformation of similar compounds, the expected metabolic pathways include both Phase I and Phase II reactions.[1][2]
-
Phase I Metabolism:
-
N-demethylation: Removal of the methyl group from the nitrogen atom of the tetrahydroisoquinoline ring.
-
O-demethylation: Removal of the methyl group from the methoxy (B1213986) group.
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or other parts of the molecule.
-
N-oxidation: Oxidation of the nitrogen atom.
-
Ring Cleavage: Opening of the tetrahydroisoquinoline ring structure.
-
-
Phase II Metabolism:
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups, which is a common pathway for phenolic compounds.[1]
-
Sulfation: Conjugation of a sulfate (B86663) group to hydroxyl groups.
-
Q2: What are the primary analytical techniques for identifying and quantifying this compound and its metabolites in vivo?
A2: The most common and powerful technique for in vivo metabolite analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high sensitivity and selectivity, which is crucial for detecting trace levels of metabolites in complex biological matrices like plasma, urine, and tissue homogenates.[3] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, particularly for quantifying the parent drug if sensitivity is sufficient.
Q3: How can I distinguish between the parent compound (this compound) and its metabolites in my analytical run?
A3: In an LC-MS/MS analysis, metabolites will typically have different retention times and mass-to-charge ratios (m/z) compared to the parent drug. Metabolites are generally more polar than the parent compound, leading to earlier elution times in reversed-phase HPLC. Mass spectrometry will show an increase or decrease in mass corresponding to the specific metabolic transformation (e.g., +16 for hydroxylation, -14 for N-demethylation).
Q4: Are there any known safety concerns related to the metabolites of this compound?
A4: There is currently no publicly available information detailing specific safety concerns associated with the metabolites of this compound. However, a crucial aspect of drug development is metabolite safety testing (MIST). This involves assessing whether any metabolites are unique to humans or are present at disproportionately higher concentrations in humans compared to preclinical toxicology species.[4] If such metabolites are identified, they may require separate safety testing.
Troubleshooting Guides
HPLC & LC-MS/MS Common Issues
| Issue | Potential Causes | Troubleshooting Steps |
| Retention Time Shifts | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Air bubbles in the pump. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it's old or has been subjected to harsh conditions.- Degas the mobile phase and purge the pump.[5] |
| Peak Broadening or Tailing | - Column contamination or degradation.- Mismatched mobile phase pH and analyte pKa.- Extra-column volume (e.g., long tubing).- Sample overload. | - Use a guard column and flush the column regularly.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Minimize the length and diameter of tubing between the injector, column, and detector.- Dilute the sample or inject a smaller volume. |
| High System Backpressure | - Clogged column frit or guard column.- Particulate matter from the sample.- Precipitated buffer in the system. | - Replace the guard column or column inlet frit.- Filter all samples before injection.- Flush the system with a solvent that can dissolve the precipitate. Ensure mobile phase components are miscible. |
| No or Low Signal Intensity | - Incorrect mass spectrometer settings (e.g., ion source parameters).- Sample degradation.- Ion suppression from matrix components.- Leaks in the LC system. | - Optimize ion source parameters (e.g., temperature, gas flow, voltage).- Prepare fresh samples and standards.- Improve sample preparation to remove interfering matrix components. Consider a dilution series.- Check all fittings for leaks. |
| Ghost Peaks | - Carryover from a previous injection.- Contaminated mobile phase or wash solvent.- Dirty injector needle or loop. | - Implement a rigorous needle and column wash between injections.- Use high-purity solvents for the mobile phase.- Clean the injector components according to the manufacturer's instructions.[6] |
Quantitative Data Summary
As there is no publicly available quantitative data on the in vivo metabolites of this compound, the following tables are provided as templates for researchers to populate with their experimental data.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolites in Rat Plasma
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| This compound | ||||
| Metabolite 1 | ||||
| Metabolite 2 | ||||
| ... |
Table 2: Excretion Profile of this compound and its Metabolites in Rat Urine and Feces (% of Administered Dose)
| Analyte | % Dose in Urine (0-24h) | % Dose in Feces (0-48h) |
| This compound | ||
| Metabolite 1 | ||
| Metabolite 2 | ||
| ... |
Experimental Protocols
Protocol 1: In Vivo Sample Collection from Rodents
-
Administer this compound to the study animals (e.g., Sprague-Dawley rats) at the desired dose and route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via a cannulated vessel or terminal bleed.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
For excretion studies, house the animals in metabolic cages and collect urine and feces at specified intervals.
-
Homogenize fecal samples in an appropriate solvent (e.g., methanol/water mixture).
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile (B52724) containing an internal standard to the plasma sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Method for Metabolite Identification
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with a low percentage of B and ramp up).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial metabolite screening, followed by product ion scans (MS/MS) for structural elucidation.
-
Data Analysis: Use metabolite identification software to search for expected mass shifts corresponding to common metabolic transformations.
-
Visualizations
Caption: General workflow for in vivo metabolite analysis of this compound.
Caption: Predicted metabolic pathways for this compound.
References
- 1. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel and neurotoxic tetrahydroisoquinoline derivative in vivo: formation of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a condensation product of amphetamines, in brains of rats under chronic ethanol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. technewslit.com [technewslit.com]
Minimizing non-specific binding in Ro 04-5595 autoradiography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 04-5595 in autoradiography experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist for the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6][7] It binds to this subunit with a high affinity, having a Ki value of approximately 31 nM.[1][2][3][6]
Q2: How is non-specific binding typically determined in [3H]this compound autoradiography?
Non-specific binding is determined by incubating adjacent tissue sections in the presence of a high concentration of unlabeled this compound (typically 10 µM) or another suitable non-radioactive ligand that binds to the same site.[1][8][9] This allows for the saturation of specific binding sites, so that any remaining signal can be attributed to non-specific binding.
Q3: What are some key considerations for a successful [3H]this compound autoradiography experiment?
Key considerations include proper tissue preparation (snap-freezing and cryostat sectioning), optimization of incubation conditions (time, temperature, and buffer composition), thorough washing to remove unbound radioligand, and appropriate film exposure times.
Q4: What is the expected distribution of [3H]this compound binding in the brain?
[3H]this compound exhibits strong binding in brain regions rich in GluN2B subunits, such as the cerebral cortex and hippocampus.[1][10] Conversely, regions with low concentrations of GluN2B, like the cerebellum, show low levels of binding.[1][7][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background/ High Non-Specific Binding | Inadequate washing | Increase the duration and/or number of wash steps. Use ice-cold buffer for washing to reduce the dissociation of specifically bound ligand while removing non-specifically bound ligand. A final quick rinse in ice-cold deionized water can help remove buffer salts. |
| Improper blocking | While not always necessary for radioligand binding studies, if high background persists, consider a pre-incubation step with a buffer containing a blocking agent like bovine serum albumin (BSA) to reduce non-specific tissue binding. | |
| Suboptimal buffer composition | The pH and ionic strength of the buffer can influence non-specific binding. Ensure the buffer pH is stable and appropriate for the receptor (typically pH 7.4 for Tris-HCl). The addition of certain ions may be necessary for optimal specific binding, but high concentrations can increase non-specific binding. | |
| Radioligand concentration too high | Using an excessively high concentration of [3H]this compound can lead to increased non-specific binding. Perform a saturation binding experiment to determine the optimal concentration that saturates specific sites without causing high background. | |
| Tissue drying out during incubation | Ensure tissue sections remain hydrated throughout the incubation process. Use a humidified chamber for incubation. | |
| Weak or No Signal | Low receptor density in the tissue | Confirm that the tissue being used expresses a sufficient level of the GluN2B subunit. Use a positive control tissue known to have high expression. |
| Inactive radioligand | Ensure the [3H]this compound has not degraded. Check the expiration date and store it properly according to the manufacturer's instructions. | |
| Insufficient incubation time | Ensure the incubation time is sufficient to reach equilibrium. A typical incubation time for [3H]this compound is 90 minutes.[6][11] | |
| Incorrect buffer components | The absence of necessary co-factors or the presence of inhibitors in the buffer can prevent ligand binding. Review the buffer composition to ensure it is optimal for NMDA receptor binding. | |
| Overly stringent washing | Excessively long or harsh washing conditions can cause dissociation of the specifically bound radioligand. Optimize the wash time and temperature. | |
| Inconsistent Results | Variability in tissue section thickness | Ensure that tissue sections are of a consistent thickness to allow for uniform radioligand penetration and binding. |
| Inconsistent incubation and washing times | Use a timer to ensure all sections are treated identically throughout the experiment. | |
| Temperature fluctuations | Maintain a constant and appropriate temperature during incubation and washing steps. |
Detailed Experimental Protocol: [3H]this compound Autoradiography
This protocol is a synthesis of methodologies described in the literature.[6][8][11]
1. Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the brain and snap-freeze it in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C until the day of the experiment.
2. Pre-incubation:
-
On the day of the experiment, allow the slides to thaw at room temperature for 15 minutes.[6][11]
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[6][11]
3. Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding, add [3H]this compound to the incubation buffer at the desired concentration (e.g., a concentration close to the Kd value).
-
For non-specific binding, prepare a separate incubation buffer containing [3H]this compound at the same concentration as for total binding, plus a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate the slides in the appropriate incubation buffer for 90 minutes at room temperature.[6][11]
4. Washing:
-
After incubation, wash the slides to remove unbound radioligand. A typical washing procedure is as follows:
5. Drying and Exposure:
-
Thoroughly dry the slides, for example, under a stream of cool, dry air.
-
Appose the dried slides to a tritium-sensitive film or phosphor imaging plate in a light-tight cassette.
-
Include tritium (B154650) standards for later quantification.
-
Expose the film at an appropriate temperature (e.g., -80°C) for a duration determined by the specific activity of the radioligand and the density of the receptors (typically several weeks for tritium).
6. Image Development and Analysis:
-
Develop the film according to the manufacturer's instructions.
-
Digitize the resulting autoradiograms.
-
Quantify the signal intensity in different brain regions using image analysis software, referencing the tritium standards.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.
Quantitative Data Summary
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Binding Affinity (Ki) | Target | Reference |
| This compound | 31 nM | GluN2B-containing NMDA receptors | [1][2][3][6] |
| Ro 25-6981 | 3 nM | GluN2B-containing NMDA receptors | [12] |
| Ifenprodil | ~39-100 nM (IC50) | GluN2B-containing NMDA receptors | [6] |
Table 2: Recommended Concentrations for Autoradiography
| Component | Concentration | Purpose | Reference |
| [3H]this compound | 1-5 x Kd (e.g., 20 nM) | To label specific binding sites | [1] |
| Unlabeled this compound | 10 µM | To determine non-specific binding | [1][8][9] |
Visualizations
Experimental Workflow for [3H]this compound Autoradiography
Caption: Workflow for [3H]this compound autoradiography.
Signaling Pathway of the NMDA Receptor GluN2B Subunit
Caption: Simplified signaling cascade of the GluN2B-containing NMDA receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction Between αCaMKII and GluN2B Controls ERK-Dependent Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 11. researchgate.net [researchgate.net]
- 12. CaMKII-mediated phosphorylation of GluN2B regulates recombinant NMDA receptor currents in a chloride-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ro 04-5595 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo injection of Ro 04-5595.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo injection of this compound?
A common and effective vehicle for this compound hydrochloride for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] A typical formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.[1]
Q2: What is the solubility of this compound hydrochloride?
The solubility of this compound hydrochloride can vary depending on the solvent. It is soluble up to 15 mM in water and up to 100 mM in DMSO.[2] For aqueous solutions, sonication is recommended to aid dissolution.[1]
Q3: How should I prepare a stock solution of this compound?
Stock solutions can be prepared in DMSO.[3][4] For example, a 10 mM stock solution can be prepared in 100% DMSO.[3][4] These stock solutions can be stored at -20°C for several months.[2]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[5]
Troubleshooting Guide
Issue: My this compound solution is cloudy or has precipitated.
-
Cause: This may be due to the compound's limited solubility in aqueous solutions.
-
Solution:
-
Sonication: For aqueous solutions, sonication is recommended to aid dissolution.[1]
-
Warming: Gently warm the solution to 37°C and shake it in an ultrasonic bath for a short period.[2]
-
Vehicle Composition: Ensure the vehicle composition is appropriate. A co-solvent system like the one described in the FAQs (DMSO, PEG300, Tween 80) is often necessary for maintaining solubility for in vivo injections.[1]
-
pH Adjustment: The pH of the final formulation can influence the solubility of some compounds. While specific data for this compound is limited, ensuring the final solution is at a physiologically compatible pH is good practice.
-
Issue: I am observing adverse effects in my animal models after injection.
-
Cause: This could be due to the vehicle, the concentration of the compound, or the injection procedure itself.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of the compound and the vehicle.
-
Concentration of DMSO: High concentrations of DMSO can be toxic. The recommended formulation uses a low percentage (5%) of DMSO.[1]
-
Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose with minimal side effects. Reported in vivo dosages for intraperitoneal injection in mice range from 3 mg/kg to 30 mg/kg.[6][7]
-
Injection Technique: Ensure proper injection technique to minimize stress and potential injury to the animals.
-
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | < 5.52 mg/mL[1] / Soluble to 15 mM[2] | Sonication is recommended[1] |
| DMSO | < 36.83 mg/mL[1] / Soluble to 100 mM[2] | - |
Table 2: Example In Vivo Formulation
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
| Source:[1] |
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle mixture:
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween 80 according to the percentages in Table 2.
-
For example, to prepare 1 mL of the final vehicle, you would mix 50 µL of DMSO, 300 µL of PEG300, and 50 µL of Tween 80.
-
-
Dissolve this compound:
-
Add the calculated mass of this compound powder to the vehicle mixture.
-
Vortex or sonicate briefly to dissolve the compound completely.
-
-
Add Saline/PBS:
-
Add the required volume of sterile saline or PBS to reach the final desired concentration and volume.
-
For the 1 mL example, you would add 600 µL of saline.
-
-
Final Mixing:
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear and free of precipitation before injection.
-
Visualizations
Caption: Workflow for the preparation and administration of this compound.
Caption: Simplified signaling pathway of this compound as a GluN2B antagonist.
References
- 1. This compound hydrochloride | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ro 04-5595 in Rodent Research
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the selective GluN2B antagonist, Ro 04-5595, in rodent models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the pharmacokinetic profile of radiolabeled [11C]this compound in rats. It is important to note that while pharmacokinetic data provides information on the presence of the compound in the brain, it does not directly equate to the duration of the pharmacological effect of the non-radiolabeled compound.
| Parameter | Species | Route of Administration | Value | Reference |
| Time to Peak Brain Concentration | Rat | Intravenous | ~5 minutes | [1] |
| Half-Maximal Brain Concentration | Rat | Intravenous | 30 minutes post-injection | [1] |
| Washout Duration from Brain | Rat | Intravenous | Over 65 minutes | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below to facilitate experimental design and replication.
In Vivo Electrophysiology and Behavioral Assessment in Rats
-
Objective: To assess the role of GluN2B-containing NMDA receptors in synaptic plasticity and behavior.
-
Animal Model: Adult male Long-Evans rats.
-
Drug Administration:
-
Procedure:
-
For chronic systemic studies, animals receive daily i.p. injections.
-
For acute intracerebral studies, animals are surgically implanted with guide cannulae targeting the desired brain region.
-
Behavioral testing or electrophysiological recordings are performed at specified time points following drug administration. In one study, electrophysiological recordings were conducted 20 hours after the final of six daily injections.
-
-
Key Insight: This protocol has been used to demonstrate that chronic blockade of GluN2B receptors can induce long-lasting changes in synaptic function.
Positron Emission Tomography (PET) Imaging in Rats
-
Objective: To determine the pharmacokinetic profile of [11C]this compound in the brain.
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Radiotracer Administration: Intravenous (i.v.) injection of [11C]this compound.[1]
-
Procedure:
-
Key Insight: This method provides a non-invasive way to measure the uptake, distribution, and clearance of the compound from the brain, offering a window into its bioavailability at the target organ.
Troubleshooting Guides and FAQs
Question: What is the expected onset and duration of action of this compound after systemic administration in rodents?
Answer: Direct and comprehensive studies detailing the time course of behavioral effects after a single systemic dose of this compound are limited. However, pharmacokinetic data from PET imaging studies using [11C]this compound in rats can provide some guidance. Brain concentrations of the radiolabeled compound peak approximately 5 minutes after intravenous injection and are largely washed out over the following 65 minutes, with a half-maximal concentration observed at 30 minutes post-injection.[1]
For experimental design, it is reasonable to hypothesize that the peak pharmacological effects would occur within the first hour after systemic administration. However, one study involving repeated intraperitoneal injections in rats observed changes in synaptic plasticity 20 hours after the last dose, suggesting that the downstream effects of GluN2B blockade may be long-lasting. Researchers should conduct pilot studies to determine the optimal pre-treatment time for their specific behavioral or physiological endpoint.
Question: I am not observing a significant behavioral effect with this compound. What are some potential reasons?
Answer:
-
Dosage: The effective dose of this compound can vary depending on the animal species, strain, route of administration, and the specific behavioral paradigm. Doses ranging from 0.1-2.0 μg for intracerebral microinfusions and 10 mg/kg for intraperitoneal injections have been reported in rats.[2][3] It is crucial to perform a dose-response study to determine the optimal dose for your experiment.
-
Timing of Behavioral Testing: As the peak effect and duration of action are not definitively established, the timing of your behavioral test relative to drug administration is critical. Based on available pharmacokinetic data, the window of direct receptor antagonism may be relatively short.[1] Consider testing at multiple time points post-injection.
-
Route of Administration: The bioavailability and brain penetration of this compound will differ between systemic (i.p., s.c.) and direct intracerebral administration. Ensure the chosen route is appropriate for your research question.
-
Behavioral Assay Sensitivity: The chosen behavioral test may not be sensitive to the effects of GluN2B antagonism. Consider using paradigms known to be modulated by NMDA receptor function, such as tests of learning and memory, anxiety, or sensorimotor gating.
Question: Are there any known off-target effects of this compound?
Answer: this compound is described as a selective antagonist for GluN2B-containing NMDA receptors. However, as with any pharmacological agent, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate control experiments, such as comparing the effects of this compound with other selective GluN2B antagonists or using knockout animals if available.
Question: What is the mechanism of action of this compound?
Answer: this compound is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, and memory. By selectively blocking the GluN2B subunit, this compound can be used to investigate the specific functions of this subunit in various physiological and pathological processes.
Visualizations
Caption: General experimental workflow for using this compound in rodents.
Caption: Simplified signaling pathway showing the antagonistic action of this compound.
References
Ro 04-5595 toxicity and adverse effects in animal models
Technical Support Center: Ro 04-5595
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] This document provides guidance based on its known pharmacological action as a GluN2B-selective NMDA receptor antagonist and information on structurally similar compounds. Researchers should exercise caution and conduct thorough risk assessments before use.
Frequently Asked Questions (FAQs)
Q1: Is there any quantitative toxicity data available for this compound, such as an LD50?
A1: Currently, there is no publicly available, comprehensive toxicology data for this compound, including LD50 (median lethal dose) values. Safety Data Sheets (SDS) for this compound typically state that its chemical, physical, and toxicological properties have not been fully investigated.[1] It is primarily intended for laboratory research use only.[2][3][4][5]
Q2: What are the known or potential adverse effects of this compound in animal models?
A2: Specific adverse effects for this compound are not well-documented. However, as a GluN2B-selective NMDA receptor antagonist, potential adverse effects can be inferred from its mechanism of action and from studies on other compounds in this class. These may include behavioral changes, cognitive disruption, and sedative effects at higher doses.[6][7][8] A structurally similar compound, Versidyne (Methofoline), was withdrawn from the market due to ophthalmic side effects, suggesting that ocular toxicity could be a potential concern for this compound.[9]
Q3: How does the mechanism of action of this compound relate to its potential toxicity?
A3: this compound is a selective antagonist of the GluN2B subunit of the NMDA receptor.[4][10] NMDA receptors are crucial for synaptic plasticity, learning, and memory.[6] While blocking these receptors can be neuroprotective in some pathological conditions like stroke, it can also disrupt normal cognitive functions.[6][11] Over-inhibition of NMDA receptors can lead to undesirable psychotomimetic side effects.[7]
Q4: Are there any known drug interactions to be aware of when using this compound?
A4: While specific drug interaction studies for this compound are not available, it is plausible that it could interact with other centrally acting drugs. For example, it has been shown to potentiate the effects of opioids like morphine in animal models.[12] Caution should be exercised when co-administering this compound with other psychoactive compounds.
Troubleshooting Guide for Animal Experiments
This guide addresses potential issues researchers might encounter when using this compound in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Immobility | High dose of this compound. GluN2B antagonists can have sedative effects.[7][8] | Perform a dose-response study to determine the optimal dose for the desired effect without significant sedation. Start with lower doses and gradually increase. |
| Cognitive Impairment in Behavioral Tasks | Disruption of normal NMDA receptor function, which is essential for learning and memory.[6] | Consider the timing of administration relative to the behavioral task. If possible, assess cognitive function at different time points after administration to see if the effect is transient. |
| Lack of Expected Pharmacological Effect | Issues with drug formulation, administration route, or dose. | Ensure the compound is properly dissolved and the administration protocol is correct. Verify the dose and consider using a different route of administration if appropriate. |
| Unusual or Stereotyped Behaviors | Non-specific effects on the central nervous system. | Carefully observe and document all behaviors. A control group receiving only the vehicle is crucial to differentiate compound-specific effects from other experimental factors. |
| Potential Ocular Abnormalities | Structural similarity to Versidyne, which caused ophthalmic side effects.[9] | For long-term studies, it may be prudent to include ophthalmic examinations as part of the safety monitoring, although this is a theoretical risk. |
Data on Potential Adverse Effects of GluN2B Antagonists
As specific quantitative data for this compound is unavailable, the following table summarizes potential adverse effects associated with GluN2B antagonists in general, based on the available literature.
| Adverse Effect Category | Potential Manifestation in Animal Models | Reference |
| Neurological | Sedation, ataxia, motor impairment. | [7][8] |
| Cognitive | Deficits in learning and memory tasks. | [6] |
| Behavioral | Alterations in locomotor activity, potential for stereotyped behaviors. | [4] |
| Ocular (Theoretical) | Based on the structural analog Versidyne, potential for ophthalmic issues in chronic studies. | [9] |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the NMDA receptor and the antagonistic action of this compound.
Experimental Workflow
Caption: General experimental workflow for an in vivo study with this compound in an animal model.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. biolinkk.com [biolinkk.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel GluN2B-Selective NMDA Receptor Negative Allosteric Modulator Possesses Intrinsic Analgesic Properties and Enhances Analgesia of Morphine in a Rodent Tail Flick Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. medkoo.com [medkoo.com]
- 11. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Ro 04-5595 Hydrochloride Purity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 04-5595 hydrochloride. Our aim is to help you navigate common challenges encountered during purity analysis and other experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound hydrochloride?
A1: Commercially available this compound hydrochloride is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2] For specific batch data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[2]
Q2: What is the recommended storage condition for this compound hydrochloride?
A2: It is recommended to store this compound hydrochloride in a sealed container under cool, dry, and dark conditions.[2][3] For short-term storage (days to weeks), 0-4°C is suitable, while for long-term storage (months to years), -20°C is recommended.[3] Some suppliers also suggest desiccating the compound at +4°C.[1]
Q3: How can I dissolve this compound hydrochloride?
A3: this compound hydrochloride has limited solubility in water.[4] To achieve higher solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.[2] The compound is also soluble in DMSO.[4]
Q4: What are the primary analytical methods for determining the purity of this compound hydrochloride?
A4: The primary method for purity analysis of this compound hydrochloride is HPLC.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of the compound.[2]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues that may arise during the HPLC analysis of this compound hydrochloride.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Incorrect injection volume or concentration. | Prepare a fresh sample at a higher concentration. Ensure the injection volume is appropriate for the column and detector sensitivity. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector is on and set to the correct wavelength for UV absorbance of the compound. | |
| Flow path blockage. | Check for blockages in the tubing, injector, or column. | |
| Ghost Peaks | Contaminated mobile phase or injection of air. | Prepare fresh mobile phase using HPLC-grade solvents.[5] Ensure the sample is fully dissolved and degassed. |
| Carryover from a previous injection. | Run a blank injection of the mobile phase to check for carryover. Clean the injector and autosampler needle if necessary. | |
| Peak Tailing | Column degradation or contamination. | Use a guard column to protect the analytical column.[6] If the column is old, replace it. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For silica-based columns, operate between pH 2 and 8.[7] | |
| Column overload. | Reduce the injection volume or sample concentration.[7] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[5] |
| Column collapse or channeling. | This may indicate a severely degraded column that needs replacement. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump.[6] |
| Contaminated detector cell. | Flush the detector cell with a strong, appropriate solvent.[6] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[6][8] | |
| Variable Retention Times | Inconsistent mobile phase composition. | Prepare the mobile phase carefully and consistently.[6] |
| Leaks in the system. | Check all fittings for leaks. | |
| Poor column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before each injection.[6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general protocol and may require optimization based on the specific HPLC system and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid or formic acid) is commonly used for small molecule analysis.
-
Solvent A: 0.1% TFA or Formic Acid in Water
-
Solvent B: 0.1% TFA or Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound hydrochloride. A diode array detector can be used to determine the optimal wavelength.
-
Injection Volume: 5-20 µL.
-
Sample Preparation: Dissolve this compound hydrochloride in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC analysis issues.
This compound hydrochloride is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][9] The following diagram illustrates its mechanism of action within a simplified signaling pathway.
Caption: Simplified signaling pathway showing this compound as a GluN2B antagonist.
References
- 1. This compound hydrochloride | CAS 64047-73-0 | Ro045595 | Tocris Bioscience [tocris.com]
- 2. biocrick.com [biocrick.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound hydrochloride | TargetMol [targetmol.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. hplc.eu [hplc.eu]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ro 04-5595 Enantiomer-Specific Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the enantiomers of Ro 04-5595. This resource includes quantitative data, detailed experimental protocols, troubleshooting guides, and visualizations to facilitate successful and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.[1][2] It acts as a non-competitive antagonist, binding to a site distinct from the glutamate (B1630785) or glycine (B1666218) binding sites.[3] This antagonism prevents the influx of calcium ions through the receptor channel, thereby inhibiting its downstream signaling.[3]
Q2: Is there a difference in activity between the enantiomers of this compound?
Yes, there is a significant difference in the biological activity of the enantiomers of this compound. The (R)-enantiomer is the pharmacologically active form, exhibiting high affinity for the GluN2B subunit.[4] The (S)-enantiomer is considerably less potent.[4]
Q3: How should this compound be prepared and stored?
This compound hydrochloride is soluble in water (up to 15 mM) and DMSO (up to 100 mM).[5] For long-term storage, it is recommended to store the solid compound desiccated at +4°C.[1] Stock solutions can be stored at -20°C for several months.[5] It is advisable to prepare fresh dilutions for each experiment to ensure stability and potency.
Q4: What are the potential off-target effects of this compound?
While this compound is a selective GluN2B antagonist, researchers should be aware of potential off-target binding. One study noted that at a high concentration (10 μM), this compound did not show significant binding to a wide panel of other brain receptors, transporters, and ion channels, with the exception of the mu-opioid receptor (MOR) for which a Ki of 66 nM was determined.[4] However, co-incubation with the MOR antagonist naloxone (B1662785) did not inhibit the binding of [3H]this compound, suggesting this interaction may not be functionally relevant in all experimental contexts.[4]
Data Presentation
The following table summarizes the quantitative data on the enantiomer-specific activity of this compound.
| Enantiomer | Target | Assay Type | Key Parameter | Value | Reference |
| (R)-Ro 04-5595 | GluN2B-containing NMDA Receptor | Radioligand Displacement Assay ([3H]this compound) | Ki | 2 nM | [4] |
| (S)-Ro 04-5595 | GluN2B-containing NMDA Receptor | Radioligand Displacement Assay ([3H]this compound) | Ki | Not determinable due to low potency | [4] |
Experimental Protocols
Radioligand Binding Assay for this compound Enantiomers
This protocol describes a competitive displacement assay to determine the binding affinity of the (R) and (S) enantiomers of this compound to GluN2B-containing NMDA receptors in rat brain tissue. The assay is based on the methodology described by Jakobsson et al. (2019).[4]
Materials:
-
Rat brain tissue (regions rich in GluN2B, e.g., cortex or hippocampus)
-
[3H]this compound (Radioligand)
-
(R)-Ro 04-5595 and (S)-Ro 04-5595 (unlabeled enantiomers)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, add a constant concentration of [3H]this compound (e.g., 4 nM).[4]
-
Add increasing concentrations of either unlabeled (R)-Ro 04-5595 or (S)-Ro 04-5595 (e.g., from 10-11 M to 10-5 M).
-
To determine non-specific binding, add a high concentration of a potent unlabeled NMDA antagonist (e.g., 10 µM ifenprodil).
-
Add the prepared membrane suspension to each tube to initiate the binding reaction.
-
Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled enantiomer.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: GluN2B-containing NMDA receptor signaling pathway and the inhibitory action of (R)-Ro 04-5595.
Caption: Experimental workflow for the radioligand binding assay.
Troubleshooting Guide
Issue 1: High non-specific binding in the radioligand assay.
-
Possible Cause:
-
Suboptimal blocking agent: The compound used to define non-specific binding may not be effective or used at a suboptimal concentration.
-
Radioligand concentration too high: Using a concentration of [3H]this compound significantly above its Kd can increase non-specific binding.
-
Insufficient washing: Inadequate washing of the filters after filtration can leave unbound radioligand, contributing to high background.
-
Filter binding: The radioligand may be binding to the filter material itself.
-
-
Solution:
-
Ensure the blocking agent (e.g., a high concentration of unlabeled ifenprodil (B1662929) or this compound) is used at a concentration at least 100-fold higher than the Ki of the radioligand.
-
Perform a saturation binding experiment to determine the Kd of [3H]this compound and use a concentration close to this value in competitive binding assays.
-
Increase the volume and/or number of washes with ice-cold wash buffer.
-
Pre-soak the filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause:
-
Inconsistent membrane preparation: Variability in the quality and concentration of the membrane preparation can lead to inconsistent results.
-
Degradation of compounds: The radioligand or unlabeled enantiomers may have degraded over time or due to improper storage.
-
Pipetting errors: Inaccurate pipetting, especially of small volumes of concentrated solutions, can introduce significant variability.
-
Incubation time and temperature: Variations in incubation time and temperature can affect the binding equilibrium.
-
-
Solution:
-
Prepare a large batch of membrane homogenate, aliquot it, and store it at -80°C to ensure consistency across multiple experiments. Always determine the protein concentration of each batch.
-
Aliquot stock solutions of the radioligand and unlabeled compounds and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Use calibrated pipettes and ensure proper pipetting technique.
-
Strictly control the incubation time and temperature for all samples within and between experiments.
-
Issue 3: The (S)-enantiomer shows some displacement at high concentrations, making it difficult to determine if it is truly inactive.
-
Possible Cause:
-
Low-level specific binding: The (S)-enantiomer may have very weak, but measurable, affinity for the GluN2B receptor.
-
Contamination: The (S)-enantiomer sample may be contaminated with a small amount of the highly potent (R)-enantiomer.
-
Non-specific effects: At high concentrations, the compound may be causing non-specific displacement of the radioligand through mechanisms other than direct competition for the binding site (e.g., disruption of the membrane).
-
-
Solution:
-
If possible, use a functional assay (e.g., calcium imaging or electrophysiology) to determine if the (S)-enantiomer has any antagonist activity at high concentrations.
-
Ensure the enantiomeric purity of the (S)-Ro 04-5595 sample using appropriate analytical techniques (e.g., chiral HPLC).
-
In the data analysis, carefully examine the slope of the competition curve for the (S)-enantiomer. A shallow slope may indicate non-specific effects rather than competitive binding. Report the findings as a percentage of inhibition at the highest tested concentration rather than attempting to fit a curve and calculate a Ki.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway [frontiersin.org]
- 5. A Review of Molecular Imaging of Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of Ro 04-5595 and Ro 25-6981 for NMDA Receptor Subunits
For researchers in neuroscience and drug development, the precise pharmacological dissection of N-methyl-D-aspartate (NMDA) receptor function is critical. This guide provides a detailed, data-driven comparison of two selective antagonists for the GluN2B subunit: Ro 04-5595 and Ro 25-6981. Both compounds are invaluable tools for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors, which are implicated in synaptic plasticity, learning, memory, and various neurological disorders.
Quantitative Comparison of Selectivity
The selectivity of a pharmacological agent is paramount for its utility as a research tool. The following table summarizes the available quantitative data on the inhibitory activity of this compound and Ro 25-6981 against different NMDA receptor subunit compositions. The data highlights the potent and selective nature of Ro 25-6981 for the GluN2B subunit. While this compound is also a selective antagonist for GluN2B-containing NMDA receptors, a complete inhibitory profile across all GluN2 subunits is not as extensively documented in publicly available literature.
| Compound | Target Subunit | IC50 / Ki | Selectivity | Reference |
| This compound | GluN2B | Ki: 31 nM | Selective for GluN2B | [1] |
| Ro 25-6981 | GluN1C/GluN2B | IC50: 0.009 µM (9 nM) | >5000-fold vs. GluN2A | [2] |
| GluN1C/GluN2A | IC50: 52 µM | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of a compound's potency. Lower values indicate higher potency. The selectivity is often expressed as a ratio of the IC50 or Ki values for different receptor subtypes.
Mechanism of Action and Binding Sites
Both this compound and Ro 25-6981 are non-competitive, activity-dependent antagonists of NMDA receptors.[2] They exert their inhibitory effect by binding to an allosteric site on the receptor complex, rather than competing with the glutamate (B1630785) or glycine (B1666218) binding sites.
Interestingly, while both compounds target the interface of the GluN1 and GluN2B N-terminal domains, they are suggested to bind to distinct but overlapping pockets.[3] This subtle difference in binding may account for potential variations in their pharmacological profiles and off-target effects.
Experimental Protocols
The determination of the selectivity and potency of these compounds relies on robust electrophysiological and binding assays. Below are detailed methodologies for key experiments cited in the literature.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is a standard method for characterizing the pharmacology of ion channels expressed in a heterologous system.
Objective: To determine the IC50 values of this compound and Ro 25-6981 for different NMDA receptor subunit combinations.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard bath solution (e.g., ND96).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential of -70 mV.
-
NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
-
After establishing a stable baseline current, the antagonist (this compound or Ro 25-6981) is co-applied with the agonists at increasing concentrations.
-
The inhibition of the current at each antagonist concentration is measured.
-
-
Data Analysis: The concentration-response data is fitted to a logistic equation to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Ki) of a compound to its target receptor.
Objective: To determine the Ki of this compound for the GluN2B subunit.
Methodology:
-
Membrane Preparation: Membranes are prepared from rat forebrain, a region rich in GluN2B subunits.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to the GluN2B subunit (e.g., [3H]Ro 25-6981) and varying concentrations of the unlabeled competitor compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the competitor, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
To provide a broader context, the following diagrams illustrate the NMDA receptor signaling pathway and a general experimental workflow for characterizing NMDA receptor antagonists.
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for NMDA Antagonist Characterization.
References
A Comparative Guide to NMDA Receptor Blockade: Ro 04-5595 vs. MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 04-5595 and MK-801. The following sections detail their distinct mechanisms of action, pharmacological properties, and applications in research, supported by experimental data.
Introduction
The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological and psychiatric disorders. This compound and MK-801 are invaluable pharmacological tools for investigating the physiological and pathological functions of the NMDA receptor, yet they operate through fundamentally different mechanisms, leading to distinct experimental outcomes.
Mechanism of Action and Binding Sites
MK-801 (Dizocilpine) is a potent, non-competitive, open-channel blocker of the NMDA receptor.[1] It enters the ion channel pore when the receptor is activated by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and physically occludes the channel, preventing the influx of Ca²⁺.[1] This "use-dependent" or "activity-dependent" blockade means that MK-801 is more effective at inhibiting receptors that are frequently activated. Its binding site is located deep within the ion channel vestibule.[1]
This compound , in contrast, is a selective, non-competitive antagonist that acts at an allosteric site on the GluN2B subunit of the NMDA receptor.[2] It does not directly block the ion channel but rather modulates the receptor's function, leading to a reduction in channel opening probability. Its binding site is distinct from the agonist binding sites and the channel pore, located at the interface between the GluN1 and GluN2B N-terminal domains.[3]
Quantitative Comparison of Pharmacological Properties
The following table summarizes key quantitative data for this compound and MK-801 from in vitro studies.
| Parameter | This compound | MK-801 | Assay Type | Cell/Tissue Type | Reference |
| Ki | 31 nM | 37.2 nM | Radioligand Binding | Rat Brain Membranes | [] |
| IC50 | 186 ± 32 nM | ~10 µM (to reduce influx by 90%) | Calcium Influx | Chicken Embryo Forebrain Cultures | [5] |
| Kd | 20 ± 3 nM | 6.3 nM | [³H]ifenprodil displacement | Rat Brain Membranes | [6] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized method for determining the binding affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Rat brain membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
This compound or unlabeled MK-801 (competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]MK-801 and varying concentrations of the competitor drug (this compound or unlabeled MK-801).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Influx Assay (for IC50 Determination)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration following NMDA receptor activation.
Materials:
-
Primary neuronal cultures (e.g., from chicken embryo forebrain) or cell lines expressing NMDA receptors
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
NMDA and glycine (B1666218) (agonists)
-
This compound or MK-801
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Plate neurons or transfected cells on coverslips or in multi-well plates.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Application: Pre-incubate the cells with varying concentrations of the antagonist (this compound or MK-801).
-
Agonist Stimulation: Add NMDA and glycine to the cells to activate the NMDA receptors.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each antagonist concentration. Plot the data and fit to a dose-response curve to determine the IC₅₀.[5]
In Vivo Effects and Applications
MK-801 is widely used in preclinical research to model psychosis and cognitive deficits associated with schizophrenia.[7][8][9] Acute administration in rodents induces hyperlocomotion, stereotyped behaviors, and impairs performance in various cognitive tasks, such as the Morris water maze and T-maze alternation.[10][11] Its potent and long-lasting channel-blocking properties also make it a valuable tool for studying the role of NMDA receptors in excitotoxicity and neuroprotection in models of stroke and traumatic brain injury.[12]
This compound , with its selectivity for the GluN2B subunit, is instrumental in dissecting the specific roles of this subunit in physiological and pathological processes. It has been used to investigate the involvement of GluN2B-containing NMDA receptors in drug addiction and reward pathways, such as in studies of cocaine self-administration and opiate reward learning.[8][13] Its more subtle, modulatory effect compared to the complete channel block by MK-801 may offer a different therapeutic window in certain conditions.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling cascade and a typical experimental workflow for comparing NMDA receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction between MK-801 and receptors for N-methyl-D-aspartate: functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 12. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Ro 04-5595: A Comparative Guide to its Selectivity for NR2B over NR2A-Containing NMDA Receptors
For researchers, scientists, and drug development professionals, understanding the subtype selectivity of N-methyl-D-aspartate (NMDA) receptor antagonists is paramount for designing targeted therapeutic strategies and elucidating the roles of specific receptor subunits in neurological function and disease. This guide provides a comprehensive comparison of the selectivity of Ro 04-5595 for the NR2B subunit over the NR2A subunit of the NMDA receptor, supported by experimental data and detailed protocols.
This compound is a well-established antagonist of NMDA receptors with a pronounced selectivity for those containing the GluN2B (NR2B) subunit.[1][2] This selectivity is crucial for dissecting the physiological and pathological roles of NR2B-containing NMDA receptors, which are implicated in synaptic plasticity, learning, and memory, as well as in various neurological disorders.
Quantitative Analysis of Selectivity
Key quantitative data for this compound's interaction with NR2B-containing receptors are summarized in the table below. The lack of reported affinity for NR2A in many studies is itself indicative of its low potency at this subtype.
| Parameter | Value | Receptor Subtype | Species/Tissue | Reference |
| Ki | 31 nM | GluN2B | - | Tocris Bioscience |
| Kd estimate | 20 ± 3 nM | NR2B | - | [2] |
| EC50 | 186 ± 32 nM | Native GluN2B-containing | Chicken Embryo Forebrain | Fjelldal et al., 2019 |
Notably, in a foundational study characterizing the binding of the NR2B-selective radioligand [³H]Ro 25-6981, a high concentration of 10 µM this compound was used to define non-specific binding, signifying that at this concentration, it effectively displaces the NR2B-selective ligand without significantly interacting with other sites.[1] Furthermore, electrophysiological studies have utilized this compound at a concentration of 10 µM to specifically block NR2B-mediated excitatory postsynaptic currents (EPSCs), further validating its selectivity in a functional context.[3]
Experimental Methodologies
The determination of NMDA receptor subtype selectivity relies on precise experimental protocols. The following sections detail the methodologies for two key experimental approaches: radioligand binding assays and electrophysiology.
Radioligand Binding Assay
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor. The protocol outlined below is based on the methodology used for characterizing NR2B-selective antagonists.
Objective: To determine the binding affinity (Ki) of this compound for NR2B-containing NMDA receptors.
Materials:
-
Rat forebrain membranes (rich in NR2B subunits)
-
[³H]Ro 25-6981 (a selective NR2B radioligand)
-
This compound (as the competing non-labeled ligand)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold incubation buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of [³H]Ro 25-6981 (typically at or below its Kd value), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]Ro 25-6981 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Electrophysiology
Whole-cell patch-clamp electrophysiology on cells expressing specific NMDA receptor subtypes allows for the functional characterization of antagonists.
Objective: To determine the inhibitory effect of this compound on NMDA receptor-mediated currents in cells expressing either NR1/NR2A or NR1/NR2B receptors.
Materials:
-
HEK293 cells or Xenopus oocytes transfected with cDNAs for NR1 and either NR2A or NR2B subunits.
-
External solution (e.g., containing NaCl, KCl, CaCl₂, HEPES, glucose).
-
Internal solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, BAPTA, HEPES, ATP, GTP).
-
NMDA and glycine (B1666218) (co-agonists).
-
This compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with the appropriate NMDA receptor subunit cDNAs.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a transfected cell.
-
Elicit NMDA Currents: Perfuse the cell with an external solution containing NMDA and glycine to evoke an inward current.
-
Application of Antagonist: After obtaining a stable baseline current, co-apply this compound with the agonists.
-
Measurement of Inhibition: Measure the reduction in the amplitude of the NMDA-evoked current in the presence of this compound.
-
Dose-Response Curve: Repeat steps 3-5 with a range of this compound concentrations to construct a dose-response curve and determine the IC50 value for each receptor subtype.
Signaling Pathway Context
NMDA receptors are ionotropic glutamate (B1630785) receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow the influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that activates a multitude of downstream signaling cascades involved in synaptic plasticity. This compound, by selectively blocking NR2B-containing receptors, allows researchers to investigate the specific contribution of this subunit to these signaling pathways.
References
- 1. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dopamine decreases NMDA currents in the oval bed nucleus of the stria terminalis of cocaine self-administering rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing Ro 04-5595 as a Negative Control in NMDA Receptor Experiments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ro 04-5595 and Alternative Tools for Delineating NMDA Receptor Subunit-Specific Effects.
This guide provides a comprehensive overview of this compound, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. While primarily known for its inhibitory activity at GluN2B-containing receptors, its high selectivity makes it an invaluable tool as a negative control to demonstrate the specificity of pharmacological effects on other NMDA receptor subunits. This guide will objectively compare the performance of this compound with alternative compounds and provide detailed experimental protocols to support the design and interpretation of rigorous NMDA receptor research.
The Role of a Selective Antagonist as a Negative Control
In NMDA receptor research, which involves a heterotetrameric complex with multiple subunits (GluN1, GluN2A-D), delineating the specific subunit responsible for a physiological or pathological effect is a significant challenge. A highly selective antagonist, such as this compound for the GluN2B subunit, can be employed as a "negative control" to isolate and identify the contributions of other subunits.
The underlying logic is that if a pharmacological agent's effect persists in the presence of a saturating concentration of a selective antagonist for a specific subunit, it indicates that the observed effect is not mediated by that subunit. For instance, if a novel compound is hypothesized to act on GluN2A-containing NMDA receptors, the application of this compound to block GluN2B subunits can help confirm this hypothesis. If the compound's effect remains unchanged, it strengthens the evidence for its specificity towards non-GluN2B subunits.
Figure 1: Logical workflow for using this compound as a negative control.
Comparative Analysis of this compound and Alternatives
This compound exhibits high affinity and selectivity for the GluN2B subunit. However, a variety of other NMDA receptor antagonists with differing subunit selectivities are available and can be used as negative or positive controls depending on the experimental question. The choice of the appropriate control is critical for the unambiguous interpretation of results.
| Compound | Primary Target | Ki (nM) | IC50 (nM) | Key Characteristics & Notes |
| This compound | GluN2B | ~31 | 186 | High selectivity for GluN2B. Ideal as a negative control for effects mediated by other GluN2 subunits. |
| Ifenprodil | GluN2B | ~50 | 100-400 | Another widely used GluN2B-selective antagonist. May have off-target effects at higher concentrations. |
| CP-101,606 | GluN2B | ~10 | - | A potent and selective GluN2B antagonist. |
| NVP-AAM077 | GluN2A-preferring | ~10 (for GluN2A) | 52 (for GluN2A) vs 782 (for GluN2B) | A competitive antagonist with preference for GluN2A over GluN2B. Useful as a positive control for GluN2A-mediated effects. |
| TCN-201 | GluN2A | - | ~1,200 | A negative allosteric modulator (NAM) of GluN2A-containing receptors. |
| UBP141 | GluN2D-selective | ~100 | - | A competitive antagonist with selectivity for GluN2D subunits. Can be used to isolate GluN2D-mediated activities. |
| D-AP5 | Non-selective | ~1,000 | - | A competitive antagonist at the glutamate (B1630785) binding site of all GluN2 subunits. Used as a general NMDA receptor blocker. |
| MK-801 | Non-selective | ~5 | - | A non-competitive, open-channel blocker. Binds within the ion channel pore of all NMDA receptors. |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., radioligand used, tissue preparation, and specific receptor subunit composition).
Experimental Protocols
To facilitate the effective use of this compound as a negative control, detailed protocols for key experimental techniques are provided below.
Whole-Cell Patch-Clamp Electrophysiology for Recording NMDA Receptor Currents
This protocol allows for the direct measurement of NMDA receptor-mediated currents and the assessment of antagonist effects.
Figure 2: Experimental workflow for a patch-clamp experiment.
Materials:
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (aCSF), recording and internal solutions
-
This compound and other pharmacological agents
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest and maintain them in oxygenated aCSF.
-
Establish Whole-Cell Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass pipette filled with internal solution to form a gigaohm seal. Rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: Clamp the neuron at a holding potential of +40 mV to relieve the magnesium block of the NMDA receptor channel. Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers. In the presence of an AMPA receptor antagonist (e.g., CNQX), the remaining current will be mediated by NMDA receptors.
-
Apply this compound: Bath apply this compound (e.g., 10 µM) to the slice. Allow sufficient time for the drug to equilibrate.
-
Record in the Presence of this compound: Record NMDA-EPSCs again to confirm the block of GluN2B-containing receptors.
-
Apply Test Compound: In the continued presence of this compound, apply the test compound.
-
Record Final Currents: Record the NMDA-EPSCs to determine if the test compound has an effect on the remaining (presumably non-GluN2B) NMDA receptor currents.
-
Data Analysis: Analyze the amplitude and kinetics of the NMDA-EPSCs before and after drug applications. A lack of effect of the test compound in the presence of this compound would suggest its action is primarily on GluN2B-containing receptors. Conversely, a persistent effect would indicate action on other subunits.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Materials:
-
Brain tissue homogenates or cell lines expressing specific NMDA receptor subunits
-
Radiolabeled ligand (e.g., [³H]Ro 25-6981 for GluN2B)
-
This compound and other unlabeled competitor compounds
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the tissue or cells.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Fit the data to a sigmoidal curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Imaging Assay
This technique measures changes in intracellular calcium concentration in response to NMDA receptor activation.
Materials:
-
Cultured neurons or brain slices
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorescence microscope with an imaging system
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound and other antagonists
Procedure:
-
Cell Loading: Load the cells with a calcium indicator by incubating them in a solution containing the dye.
-
Baseline Measurement: Acquire baseline fluorescence images before stimulating the cells.
-
Stimulation: Apply NMDA and glycine to activate the NMDA receptors.
-
Image Acquisition: Continuously acquire fluorescence images to monitor the change in intracellular calcium.
-
Antagonist Application: In a separate experiment or after a washout period, pre-incubate the cells with this compound before applying NMDA and glycine.
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the calcium response. Compare the response in the absence and presence of this compound to determine the contribution of GluN2B-containing receptors to the calcium influx.
Figure 3: Simplified NMDA receptor signaling pathway.
Conclusion
This compound is a powerful and selective tool for investigating the role of GluN2B-containing NMDA receptors. Its high specificity also makes it an excellent negative control for demonstrating that an observed pharmacological effect is mediated by other NMDA receptor subunits. By carefully designing experiments with appropriate controls, such as this compound, researchers can achieve a more precise understanding of the complex pharmacology of the NMDA receptor system. This guide provides the necessary comparative data and detailed protocols to aid in the rigorous design and execution of such experiments.
A Comparative Analysis of Ro 04-5595 and Other GluN2B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the GluN2B antagonist Ro 04-5595 with other selective NMDA receptor subunit antagonists. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive experimental protocols for their evaluation.
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The diverse functions of NMDA receptors are largely determined by their subunit composition, with the GluN2B subunit being a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound is a selective antagonist of NMDA receptors containing the GluN2B subunit.[1] This guide will compare this compound to other prominent GluN2B antagonists, providing a quantitative analysis of their binding affinities, selectivity, and functional potencies.
Quantitative Comparison of GluN2B Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and other well-characterized GluN2B-selective antagonists. These values are critical for comparing the relative potency and potential therapeutic utility of these compounds.
| Compound | Kᵢ (nM) | EC₅₀/IC₅₀ (nM) | Method | Species | Reference |
| This compound | 31 | 186 ± 32 | Calcium Influx | Chicken Embryo | [2] |
| 2 ± 4 | Autoradiography | Rat | [3] | ||
| Ifenprodil | 100 ± 40 | Calcium Influx | Chicken Embryo | [2] | |
| Ro 25-6981 | 60 ± 30 | Calcium Influx | Chicken Embryo | [2] | |
| EVT-101 | 22 ± 8 | Calcium Influx | Chicken Embryo | [2] | |
| CP-101,606 | |||||
| Eliprodil | 1300 ± 700 | Calcium Influx | Chicken Embryo | [2] |
Kᵢ represents the inhibition constant, a measure of binding affinity. EC₅₀/IC₅₀ represents the half-maximal effective or inhibitory concentration in functional assays.
Selectivity Profile
The therapeutic potential of a GluN2B antagonist is also dependent on its selectivity for the GluN2B subunit over other NMDA receptor subunits (e.g., GluN2A, GluN2C, GluN2D) and other neurotransmitter receptors. High selectivity is crucial for minimizing off-target effects.
| Compound | Selectivity for GluN2B over GluN2A | Reference |
| Ifenprodil | >400-fold | [4] |
| Ro 25-6981 | >5000-fold | [4] |
Data for this compound selectivity is not as extensively reported in direct comparative studies but it is characterized as a selective GluN2B antagonist.[1]
Pharmacokinetic Properties
Signaling Pathways and Experimental Workflows
To understand the functional consequences of GluN2B antagonism, it is essential to consider the downstream signaling pathways and the experimental workflows used to characterize these compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the GluN2B receptor.
Materials:
-
Receptor Source: Rat brain cortical membranes or cell lines expressing recombinant human GluN2B-containing NMDA receptors.
-
Radioligand: A high-affinity GluN2B-selective radioligand, such as [³H]Ro 25-6981 or [³H]ifenprodil.
-
Test Compound: this compound or other unlabeled antagonists at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known non-radiolabeled GluN2B ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[6]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional inhibition of NMDA receptor currents by antagonists in live cells.
Materials:
-
Cell Preparation: Cultured neurons or a cell line (e.g., HEK293) expressing recombinant GluN1/GluN2B receptors.
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES), and NMDA receptor co-agonists (glycine or D-serine). Mg²⁺ is often omitted to prevent voltage-dependent block.
-
Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., CsCl or K-gluconate, HEPES, EGTA).
-
NMDA Receptor Agonist: NMDA or glutamate.
-
Test Compound: this compound or other antagonists.
-
Patch-Clamp Setup: Including a microscope, micromanipulators, an amplifier, and data acquisition software.
Procedure:
-
Cell Culture: Plate cells on coverslips for recording.
-
Recording: Place a coverslip in the recording chamber and perfuse with external solution. Pull glass micropipettes and fill with internal solution.
-
Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal). Rupture the cell membrane to achieve the whole-cell configuration, allowing electrical access to the cell's interior.[8]
-
Current Measurement: Clamp the cell at a negative holding potential (e.g., -60 or -70 mV). Apply the NMDA receptor agonist to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response, co-apply the agonist with various concentrations of the antagonist.
-
Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration. Plot the concentration-response data and fit to a logistic function to determine the IC₅₀ value.[9]
Morris Water Maze
This behavioral test is widely used to assess spatial learning and memory in rodents, processes that are critically dependent on NMDA receptor function.
Materials:
-
Apparatus: A large circular pool filled with opaque water. A hidden escape platform submerged just below the water surface. Visual cues are placed around the room.
-
Animals: Typically rats or mice.
-
Test Compound: this compound or other antagonists, and a vehicle control.
-
Video Tracking System: To record and analyze the animal's swim path, latency to find the platform, and other behavioral parameters.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room.
-
Pre-training (optional): A visible platform trial can be conducted to ensure animals are not visually impaired and can swim.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the training trials.
-
Acquisition Phase: Over several consecutive days, conduct multiple training trials per day. For each trial, place the animal in the water at one of several predetermined start locations, facing the pool wall. Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform. Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).[10][11]
-
Probe Trial: 24 hours after the last training trial, remove the platform from the pool. Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Data Analysis: During the acquisition phase, analyze the latency to find the platform, swim path length, and swim speed. A decrease in latency and path length over days indicates learning. In the probe trial, analyze the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location. A preference for the target quadrant indicates memory retention.[10][11] Compare the performance of the drug-treated group to the vehicle-treated group to assess the compound's effect on learning and memory.
Conclusion
The selective antagonism of the GluN2B subunit of the NMDA receptor represents a promising therapeutic strategy for a variety of CNS disorders. This compound is a potent and selective antagonist at this target. This guide provides a framework for the comparative analysis of this compound and other GluN2B antagonists, emphasizing the importance of quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways. The provided methodologies and data will aid researchers in the rational selection and evaluation of GluN2B antagonists for further preclinical and clinical development.
References
- 1. GluN2B-Containing NMDA Receptors Regulate AMPA Receptor Traffic through Anchoring of the Synaptic Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. UC Davis - Morris Water Maze [protocols.io]
- 11. researchgate.net [researchgate.net]
Ro 04-5595: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding profile of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B, with its known cross-reactivity with other receptors. The information presented herein is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.
Executive Summary
This compound is a high-affinity antagonist for the GluN2B subunit of the NMDA receptor. While demonstrating high selectivity for its primary target, comprehensive screening has revealed a notable cross-reactivity with the mu-opioid receptor (MOR). This guide summarizes the quantitative binding data for these interactions, provides detailed experimental methodologies for receptor binding assays, and illustrates the relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the binding affinity of this compound for its primary target and identified off-target receptor.
Table 1: Binding Affinity of this compound for the NMDA Receptor Subunit GluN2B
| Parameter | Value | Species | Assay Type | Reference |
| Kᵢ | 2 nM | Rat | Autoradiography with [³H]ifenprodil displacement | [1] |
| Kᵢ | 31 nM | Rat | In vitro binding assay | |
| EC₅₀ | 186 ± 32 nM | Chicken | Calcium influx assay |
Table 2: Off-Target Binding Affinity of this compound
| Receptor | Kᵢ (nM) | Species | Assay Type | Reference |
| Mu-Opioid Receptor (MOR) | 66 | Not Specified | Radioligand Binding Assay | [1] |
A broad-spectrum screening of this compound against a panel of other brain receptors, transporters, and ion channels at a concentration of 10 µM did not reveal any other high-affinity interactions.[1]
Comparative Analysis
This compound exhibits high affinity for its intended target, the GluN2B subunit of the NMDA receptor, with reported Kᵢ values in the low nanomolar range. Its selectivity is a key feature, as off-target effects are a common concern in drug development.
The most significant identified off-target interaction is with the mu-opioid receptor (MOR), with a Kᵢ of 66 nM.[1] This affinity is approximately 33-fold lower than its highest reported affinity for GluN2B.
Interestingly, a study by Jakobsson et al. (2019) reported that while a screening assay indicated this affinity for MOR, a subsequent experiment showed that the MOR antagonist naloxone (B1662785) (at 1 µM) did not displace the binding of [³H]this compound.[1] This suggests a complex interaction that may not be a simple competitive binding at the naloxone binding site.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for a target receptor, based on standard methodologies.
Competitive Radioligand Binding Assay
1. Objective:
To determine the inhibition constant (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
2. Materials:
-
Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex for GluN2B) or cultured cells expressing the target receptor.
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]ifenprodil for the GluN2B receptor).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled ifenprodil).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
3. Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.
-
Competition: Receptor membranes + radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways of the NMDA receptor and the mu-opioid receptor.
NMDA Receptor Signaling Pathway
Mu-Opioid Receptor Signaling Pathway
Experimental Workflow
Competitive Radioligand Binding Assay Workflow
References
A Comparative Efficacy Analysis of Ro 04-5595 and Novel NMDA Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ro 04-5595, a selective GluN2B negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, with a selection of novel NMDA inhibitors. This document synthesizes preclinical and in vitro data to offer an objective analysis of their performance, supported by experimental data and detailed methodologies.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a key player in synaptic plasticity and neuronal function, is a heterotetrameric ion channel. Its overactivation is implicated in a variety of neurological and psychiatric disorders, making it a critical target for therapeutic intervention. Subunit-selective antagonists, particularly those targeting the GluN2B subunit, have garnered significant interest due to their potential for improved therapeutic windows compared to non-selective NMDA receptor blockers. This compound is one such compound, and this guide evaluates its efficacy relative to other notable GluN2B-selective antagonists: ifenprodil, traxoprodil (B148271) (CP-101,606), and CERC-301 (MK-0657).
Quantitative Efficacy Comparison
The following table summarizes the in vitro binding affinities and functional potencies of this compound and selected novel NMDA inhibitors. These values are critical for understanding the relative potency and selectivity of these compounds.
| Compound | Target | Assay Type | Ki (nM) | IC50/EC50 (nM) | Source |
| This compound | GluN2B | Radioligand Binding | 31[1][2] | 186 ± 32 (EC50)[1] | MedKoo Biosciences, Tocris Bioscience |
| Ifenprodil | GluN2B | Radioligand Binding | ~2-20 | ~100 (EC50) | Various Sources |
| Traxoprodil (CP-101,606) | GluN2B | Radioligand Binding | - | - | Various Sources |
| CERC-301 (MK-0657) | GluN2B | Radioligand Binding | 8.1[3][4] | 3.6 (IC50)[3][4] | Li et al., 2016 |
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions. Ki values represent the binding affinity, while IC50/EC50 values indicate the functional inhibitory/effective concentration.
Signaling Pathways and Experimental Workflows
To contextualize the data, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Detailed Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the GluN2B subunit using a competitive binding assay with a radiolabeled ligand, such as [3H]ifenprodil.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
Assays are performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ifenprodil), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GluN2B ligand.
-
The plate is incubated to allow binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Whole-Cell Patch-Clamp Electrophysiology (for IC50 Determination)
This protocol outlines the measurement of NMDA receptor currents in cultured neurons or heterologous expression systems to determine the functional inhibitory potency of a compound.
1. Cell Preparation:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines (e.g., HEK293) expressing recombinant GluN1/GluN2B receptors are used.
-
Cells are plated on coverslips for recording.
2. Recording Setup:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains NMDA, glycine, and is typically magnesium-free to prevent voltage-dependent block. The intracellular solution contains a Cs-based solution to block potassium channels.
3. Data Acquisition:
-
A stable whole-cell recording is established, and the cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
After establishing a stable baseline current, the test compound is applied at various concentrations, and the resulting inhibition of the NMDA current is recorded.
4. Data Analysis:
-
The peak or steady-state current amplitude is measured before and after the application of the test compound.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the antagonist concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Forced Swim Test (for in vivo Efficacy)
The forced swim test is a common behavioral assay used to assess antidepressant-like activity in rodents.
1. Apparatus:
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
2. Procedure:
-
Animals are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
The test compound or vehicle is administered at a specified time before the test.
3. Data Analysis:
-
The immobility time for the drug-treated group is compared to the vehicle-treated group.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound demonstrates high affinity and selectivity for the GluN2B subunit of the NMDA receptor. When compared to other novel GluN2B antagonists, its binding affinity is in a similar nanomolar range. CERC-301, for instance, exhibits a slightly higher reported affinity. It is important to note that direct, head-to-head comparative studies are limited, and variations in experimental protocols can influence the outcomes. The provided data and methodologies offer a foundation for researchers to critically evaluate the efficacy of this compound in the context of other emerging NMDA receptor inhibitors. Further research with standardized assays is necessary for a definitive comparative assessment.
References
A Comparative Guide to the In Vitro and In Vivo Activity of Ro 04-5595, a Selective GluN2B Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological properties of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The performance of this compound is objectively compared with other notable GluN2B antagonists, supported by experimental data.
Introduction to this compound and the GluN2B Receptor
The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is a heterotetrameric ion channel. The subunit composition, particularly the type of GluN2 subunit (A-D), dictates the receptor's physiological and pharmacological properties. The GluN2B subunit is of significant interest in neuroscience research due to its role in synaptic plasticity, learning, and memory, and its implication in various neurological and psychiatric disorders.
This compound is a potent and selective antagonist for NMDA receptors containing the GluN2B subunit.[1] Its selectivity offers a valuable tool for dissecting the specific roles of GluN2B-containing NMDA receptors in neuronal function and pathology. This guide summarizes its activity in comparison to other well-characterized GluN2B antagonists: Ro 25-6981, ifenprodil (B1662929), and CP-101,606.
Data Presentation: Quantitative Comparison
In Vitro Activity of GluN2B Antagonists
The following table summarizes the in vitro binding affinities and potencies of this compound and its comparators for the GluN2B subunit of the NMDA receptor.
| Compound | Target | Assay Type | Ki (nM) | IC50/EC50 (nM) | Reference |
| This compound | GluN2B | Radioligand Binding | 31 | - | [2] |
| GluN2B | Calcium Influx | - | 186 | [2] | |
| Ro 25-6981 | GluN2B | Radioligand Binding | - | 9 | [3] |
| GluN2A | Radioligand Binding | - | 52,000 | [3] | |
| Ifenprodil | GluN2B | Radioligand Binding | 5.8 | - | [4] |
| CP-101,606 | GluN2B | Radioligand Binding | - | - | [5] |
Note: Ki (inhibitor constant) is a measure of binding affinity. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of the functional potency of a compound. Lower values indicate higher affinity/potency.
In Vivo Activity of GluN2B Antagonists
The in vivo effects of this compound have been demonstrated in rodent models of psychostimulant-induced behaviors. The following table summarizes key findings. Due to the limited availability of direct comparative dose-response studies for all compounds in the same model, the data is presented to highlight the types of effects observed.
| Compound | Animal Model | Behavioral/Physiological Effect | Dose Range | Route of Administration | Reference |
| This compound | Methamphetamine-treated mice | Dose-dependently decreased locomotor activity | 5-20 mg/kg | i.p. | [6] |
| Cocaine self-administering rats | Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis | 10 mg/kg (for 6 days) | i.p. | [7] | |
| Ro 25-6981 | Rats | Potentiated nicotine-stimulated locomotor activity | 3 and 10 mg/kg | i.p. | [8] |
| Rats with zinc deficiency | Reversed deficits in sucrose (B13894) preference and dendritic spine density | 10 mg/kg | i.p. | ||
| Ifenprodil | Mice | Anxiolytic-like effects in the plus-maze, accompanied by increased locomotion | Not specified | i.p. | [9] |
| CP-101,606 | Parkinson's disease patients | Reduced levodopa-induced dyskinesia | 0.25-0.75 mg/kg/hr | i.v. infusion | [5] |
| Mice | No significant effect on spontaneous locomotor activity | 5-40 mg/kg | i.p. | [10] |
Note: i.p. = intraperitoneal; i.v. = intravenous.
Mandatory Visualization
Caption: NMDA Receptor Signaling and Antagonism.
Caption: Workflow for Locomotor Activity Assay.
Experimental Protocols
In Vitro NMDA Receptor Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
1. Membrane Preparation:
-
Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A known concentration of a radiolabeled ligand that binds to the GluN2B subunit (e.g., [³H]Ro 25-6981).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Locomotor Activity Measurement
This protocol describes a standard open-field test to assess the effect of a compound on spontaneous locomotor activity in mice.
1. Apparatus:
-
An open-field arena (e.g., a square 50 cm x 50 cm box with high walls) is used.
-
The arena is placed in a sound-attenuated and evenly lit room.
-
A video camera is mounted above the arena to record the animal's movement, which is analyzed by a video-tracking software.
2. Procedure:
-
Mice are habituated to the testing room for at least 30-60 minutes before the experiment.
-
The test compound (e.g., this compound) or vehicle is administered to the mice via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, a single mouse is gently placed in the center of the open-field arena.
-
The animal's activity is recorded for a set duration, typically 30 to 60 minutes.
-
The arena is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.
3. Data Analysis:
-
The video-tracking software automatically analyzes various parameters, including:
-
Total distance traveled.
-
Time spent in different zones of the arena (e.g., center vs. periphery).
-
Rearing frequency (an exploratory behavior).
-
-
The data from the different treatment groups are then compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the effect of the compound on locomotor activity.
Ex Vivo Electrophysiology for AMPA/NMDA Ratio
This protocol outlines the whole-cell patch-clamp technique to measure the ratio of AMPA receptor- to NMDA receptor-mediated currents in brain slices, which can be altered by drug treatment.
1. Brain Slice Preparation:
-
Anesthetized rodents are decapitated, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal or sagittal brain slices containing the region of interest (e.g., the bed nucleus of the stria terminalis) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Electrophysiological Recording:
-
A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a target neuron.
-
The whole-cell configuration is established by applying gentle suction to rupture the cell membrane.
-
Excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers.
3. AMPA/NMDA Ratio Calculation:
-
To measure the AMPA receptor-mediated component, the neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) where the NMDA receptor channel is blocked by magnesium ions. The peak current is measured.
-
To measure the NMDA receptor-mediated component, the neuron is depolarized to a positive holding potential (e.g., +40 mV) to relieve the magnesium block. The current is measured at a time point after the AMPA receptor-mediated current has decayed (e.g., 50 ms (B15284909) post-stimulation).
-
The AMPA/NMDA ratio is calculated as the peak amplitude of the AMPA current divided by the amplitude of the NMDA current.
-
The ratios from animals treated with the test compound (e.g., this compound) are compared to those from vehicle-treated animals.
References
- 1. benchchem.com [benchchem.com]
- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ketamine and Ro 25-6981 Reverse Behavioral Abnormalities in Rats Subjected to Dietary Zinc Restriction | MDPI [mdpi.com]
- 7. Interactions between ifenprodil and dizocilpine on mouse behaviour in models of anxiety and working memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PET Tracers for the Metabotropic Glutamate Receptor 4 (mGluR4)
A Note on Tracer Specificity: This guide provides a comparative analysis of Positron Emission Tomography (PET) tracers for the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It is important to clarify that the tracer [11C]Ro 04-5595 is not a ligand for mGluR4. Instead, it is a PET radiotracer developed for imaging the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide will therefore focus on a head-to-head comparison of two prominent PET tracers developed for mGluR4: [11C]PXT012253 and [11C]ML128 .
Metabotropic glutamate receptor 4 (mGluR4) is a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease. PET imaging of mGluR4 can provide invaluable insights into its role in these conditions and aid in the development of novel therapeutics. This guide offers a detailed comparison of the performance of [11C]PXT012253 and [11C]ML128 based on available preclinical and clinical data.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for [11C]PXT012253 and [11C]ML128. It is important to note that while human data is available for [11C]PXT012253, the data for [11C]ML128 is primarily from preclinical studies in rats.
Table 1: General Properties and In Vitro Data
| Property | [11C]PXT012253 | [11C]ML128 |
| Target | Metabotropic Glutamate Receptor 4 (mGluR4) | Metabotropic Glutamate Receptor 4 (mGluR4) |
| Binding Site | Allosteric | Positive Allosteric Modulator (PAM) |
| Affinity (Ki) | 3.4 nM (to an allosteric site)[1] | IC50 = 5.1 nM |
| LogD (pH 7.4) | Not explicitly stated | 3.09 ± 0.14[2] |
Table 2: Radiosynthesis and Dosimetry
| Parameter | [11C]PXT012253 | [11C]ML128 |
| Radiochemical Yield | Not explicitly stated | 27.7 ± 5.3% (decay corrected)[2] |
| Molar Activity (Am) | 100–340 GBq/μmol | 188.7 ± 88.8 GBq/μmol (at end of synthesis)[2] |
| Radiochemical Purity | >99.5% | >99%[2] |
| Human Effective Dose | 0.0042 mSv/MBq (estimated from non-human primates) | Not available |
Table 3: In Vivo Performance
| Parameter | [11C]PXT012253 | [11C]ML128 |
| Species Studied | Rodents, Non-human primates, Humans[1] | Rats[2] |
| Brain Uptake (Peak SUV) | 4.3–6.3 (in human whole brain)[1] | ~1.0-1.6 (in mouse whole brain)[3] |
| Kinetics | Rapid uptake and washout[1] | Fast accumulation (peak 1-3 min) and fast washout[2] |
| Metabolism | Rapid; 10-20% parent compound at 20 min in humans[1] | Fast metabolism supported by biodistribution and blood analysis in rats[2] |
| Specific Binding | High specific binding demonstrated by blocking studies[2] | 22-28% decrease in accumulation with an mGluR4 modulator[2] |
| Test-Retest Variability (VT) | <7% in humans | Not available |
Signaling Pathway and Experimental Workflow
mGluR4 Signaling Pathway
The metabotropic glutamate receptor 4 (mGluR4) is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to the Gαi/o subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway ultimately modulates ion channel activity and neurotransmitter release.
Caption: Simplified mGluR4 signaling cascade.
General PET Imaging Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging study using a radiotracer like [11C]PXT012253 or [11C]ML128.
Caption: A typical experimental workflow for PET imaging.
Experimental Protocols
Radiosynthesis of [11C]ML128
The radiosynthesis of [11C]ML128 is performed via methylation of the precursor, N-(4-chloro-3-hydroxyphenyl)-2-picolinamide, using [11C]CH3I.[2] The total synthesis time from the end of bombardment to formulation is approximately 38 minutes.[2] The final product is purified by HPLC, and quality control is performed to ensure high radiochemical purity (>99%).[2] The specific activity is determined by analytical HPLC.[2]
PET Imaging Protocol (General)
The following is a generalized protocol applicable to both preclinical and clinical PET imaging with 11C-labeled mGluR4 tracers, with specific details adapted from studies with [11C]PXT012253.
-
Subject Preparation: Subjects are typically fasted for a minimum of 4 hours prior to the scan. For animal studies, anesthesia is administered and maintained throughout the imaging session.
-
Tracer Administration: The radiotracer is administered as an intravenous bolus injection.
-
PET Data Acquisition: A dynamic PET scan is initiated simultaneously with the tracer injection and typically lasts for 90-120 minutes.
-
Arterial Blood Sampling: To generate a metabolite-corrected arterial input function, arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points.
-
Metabolite Analysis: Plasma from the blood samples is analyzed using techniques like HPLC to determine the fraction of the parent radiotracer over time.
-
Image Reconstruction: The acquired PET data is corrected for attenuation, scatter, and decay, and then reconstructed into a series of 3D images over time.
-
Kinetic Modeling: Regional time-activity curves are generated by applying regions of interest (ROIs) to the dynamic PET images. These curves, along with the metabolite-corrected arterial input function, are then fitted to a kinetic model (e.g., a two-tissue compartment model) to estimate parameters such as the total distribution volume (VT), which reflects the density of the target receptors.[4][5]
Head-to-Head Comparison Summary
Both [11C]PXT012253 and [11C]ML128 have demonstrated promise as PET tracers for imaging mGluR4.
-
[11C]PXT012253 has progressed to human studies and has shown excellent properties, including high brain uptake, rapid kinetics, and good test-retest reliability, making it a suitable candidate for clinical research.[1]
-
[11C]ML128 was the first PET ligand developed for mGluR4 and has been characterized in preclinical rat studies.[2] It shows good brain penetration and specific binding, though its fast washout might present challenges for quantification.[2] Further studies, particularly in higher species and humans, are needed to fully evaluate its potential.
References
- 1. e-century.us [e-century.us]
- 2. Radiosynthesis of N-(4-chloro-3-[11C]methoxyphenyl)-2-picolinamide ([11C]ML128) as a PET radiotracer for metabotropic glutamate receptor subtype 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic modeling without accounting for the vascular component impairs the quantification of [11C]PBR28 brain PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Ro 04-5595 in Wild-Type vs. 5XFAD Transgenic Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective N-methyl-D-aspartate (NMDA) receptor antagonist Ro 04-5595 in wild-type and the 5XFAD transgenic mouse model of Alzheimer's disease. This document synthesizes experimental data to highlight the differential effects of targeting the GluN2B subunit in a healthy versus a neurodegenerative context.
Introduction to this compound and the 5XFAD Mouse Model
This compound is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit (Ki = 31 nM)[1]. These receptors are critically involved in synaptic plasticity, learning, and memory. The 5XFAD transgenic mouse model is a widely used model for Alzheimer's disease, expressing five human familial Alzheimer's disease mutations, leading to early and aggressive amyloid-beta (Aβ) plaque pathology, neuroinflammation, and cognitive deficits. Notably, studies have shown that 5XFAD mice exhibit a trend towards reduced expression of the GluN2B subunit (Grin2b) in the hippocampus compared to wild-type mice, which may alter the response to GluN2B-specific antagonists[2].
Comparative Efficacy of this compound
While direct head-to-head studies of this compound in 5XFAD versus wild-type mice are limited, we can infer its comparative effects based on its mechanism of action and studies with similar GluN2B antagonists in the context of Alzheimer's-like pathology.
Synaptic Plasticity (Long-Term Potentiation - LTP)
Long-term potentiation (LTP), a cellular correlate of learning and memory, is known to be impaired in 5XFAD mice. The effects of this compound on LTP are expected to differ between wild-type and 5XFAD mice.
| Parameter | Wild-Type Mice | 5XFAD Transgenic Mice | Supporting Evidence |
| Baseline LTP | Robust LTP induction at hippocampal CA1 synapses. | Impaired LTP induction at hippocampal CA1 synapses. | Studies consistently show LTP deficits in 5XFAD mice. |
| Effect of this compound on LTP | High doses may impair LTP by blocking necessary GluN2B-mediated calcium influx. Chronic administration has been shown to impair synaptic plasticity. | May prevent Aβ-induced inhibition of LTP at appropriate doses. However, some studies with other GluN2B antagonists in different AD models show a reduction in LTP, suggesting a complex interaction. | Studies with other GluN2B antagonists like Ro 25-6981 show prevention of Aβ-mediated LTP inhibition. Conversely, in PS2APP mice, a GluN2B antagonist reduced LTP. |
Cognitive Function
Cognitive decline is a hallmark of the 5XFAD model. The impact of this compound on learning and memory is anticipated to be context-dependent.
| Parameter | Wild-Type Mice | 5XFAD Transgenic Mice | Supporting Evidence |
| Baseline Cognitive Performance | Normal spatial learning and memory in tasks like the Morris water maze. | Deficits in spatial learning and memory. | 5XFAD mice consistently show cognitive impairments in various behavioral paradigms. |
| Effect of this compound on Cognition | Chronic administration may lead to cognitive impairments, potentially due to the essential role of GluN2B in physiological learning and memory. | Acutely, it may offer neuroprotective effects against Aβ-induced cognitive deficits. However, chronic treatment with a similar GluN2B antagonist failed to rescue memory deficits in AD mouse models. | Chronic treatment with another GluN2B antagonist impaired cognition in wild-type mice and did not rescue deficits in AD models. |
Experimental Protocols
In Vivo Administration of this compound for Behavioral Studies
Objective: To assess the effects of this compound on cognitive function in wild-type and 5XFAD mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9%)
-
Animal balance
-
1 mL syringes with 27-gauge needles
Procedure:
-
Preparation of this compound solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight. A common dosage for behavioral studies is 10 mg/kg.
-
For acute studies, administer the injection 30-60 minutes before the behavioral test.
-
For chronic studies, administer daily injections for the desired period (e.g., 6 days).
-
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial.
-
Y-Maze: To evaluate short-term spatial working memory. The test relies on the innate tendency of rodents to explore novel arms of a maze.
-
In Vitro Electrophysiology in Brain Slices
Objective: To measure the effect of this compound on synaptic plasticity (LTP) in hippocampal slices from wild-type and 5XFAD mice.
Materials:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Electrophysiology rig with perfusion system and recording electrodes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
LTP Induction and Drug Application:
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration (e.g., 10 µM) and record for another 20 minutes.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Signaling Pathways and Experimental Workflow
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for Behavioral Analysis
Caption: Workflow for In Vivo Behavioral Assessment of this compound.
Experimental Workflow for Electrophysiology
Caption: Workflow for In Vitro Electrophysiological Analysis of this compound.
Conclusion
The available evidence suggests that this compound, as a selective GluN2B antagonist, will likely exhibit differential effects in wild-type versus 5XFAD transgenic mice. In wild-type mice, while it may have limited impact at low doses, higher or chronic doses are likely to impair synaptic plasticity and cognitive function due to the crucial role of GluN2B-containing NMDA receptors in these processes. In the 5XFAD model, this compound holds the potential to be neuroprotective by counteracting the detrimental effects of Aβ on synaptic plasticity. However, the trend of reduced GluN2B expression in these mice and conflicting results from studies with similar antagonists in other Alzheimer's models suggest that the therapeutic window and efficacy may be complex. Further direct comparative studies are warranted to fully elucidate the therapeutic potential and liabilities of this compound in the context of Alzheimer's disease.
References
Replicating Published Findings: A Comparative Guide to the GluN2B Antagonist Ro 04-5595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other commonly used GluN2B antagonists. The information presented is collated from published scientific literature to facilitate the replication of experimental findings and to offer a clear perspective on the compound's performance relative to alternatives.
Comparative Analysis of In Vitro Potency and Affinity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound in comparison to other well-characterized GluN2B antagonists: ifenprodil, Ro 25-6981, and CP-101,606. These data are essential for selecting the appropriate compound and concentration for in vitro and in vivo studies.
Table 1: Comparative Binding Affinities (Ki) for the GluN2B Receptor
| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |
| This compound | 31 | Rat Brain | [3H]Ro 25-6981 | [1] |
| Ifenprodil | ~31 (equal to this compound) | Rat Brain | [3H]Ro 25-6981 | [1] |
| Ro 25-6981 | < 31 | Rat Brain | [3H]Ro 25-6981 | [1] |
| CP-101,606 | < 31 | Rat Brain | [3H]Ro 25-6981 | [1] |
Note: A direct head-to-head Ki comparison from a single study was not available. The table reflects the rank order of affinity reported in Mutel et al. (1998), with a specific Ki for this compound reported elsewhere.
Table 2: Comparative Functional Potency (EC50) in a Calcium Influx Assay
| Compound | EC50 (nM) | Assay System | Reference |
| This compound | 186 ± 32 | Chicken Embryo Forebrain Cultures | [2] |
| Ifenprodil | 100 ± 40 | Chicken Embryo Forebrain Cultures | [2] |
| Ro 25-6981 | 60 ± 30 | Chicken Embryo Forebrain Cultures | [2] |
| Eliprodil | 1300 ± 700 | Chicken Embryo Forebrain Cultures | [2] |
| EVT-101 | 22 ± 8 | Chicken Embryo Forebrain Cultures | [2] |
Experimental Protocols
To aid in the replication of published findings, detailed methodologies for key experiments are provided below.
Electrophysiological Recording of NMDA Receptor Currents
This protocol is adapted from studies investigating the effects of GluN2B antagonists on synaptic plasticity.[3]
Objective: To measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.
Materials:
-
Rat or mouse brain slices (e.g., hippocampus or prefrontal cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording pipette filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
This compound
-
Other pharmacological agents as needed (e.g., AMPA receptor antagonists, GABAa receptor antagonists)
Procedure:
-
Prepare acute brain slices from the region of interest.
-
Maintain slices in oxygenated aCSF.
-
Obtain whole-cell patch-clamp recordings from neurons.
-
Isolate NMDA receptor-mediated EPSCs by holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and by pharmacologically blocking AMPA and GABAa receptors.
-
Establish a stable baseline of evoked or spontaneous NMDA EPSCs.
-
Bath-apply this compound at the desired concentration (e.g., 10 µM as used in Krawczyk et al., 2013).[3]
-
Record the changes in the amplitude and kinetics of the NMDA EPSCs.
-
Wash out the drug to observe any reversal of the effect.
Morris Water Maze for Spatial Learning and Memory
This is a general protocol for the Morris water maze, a widely used task to assess spatial learning and memory, which are processes modulated by NMDA receptor function.
Objective: To assess the effect of this compound on spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Escape platform submerged beneath the water surface
-
Non-toxic substance to make the water opaque (e.g., non-fat milk powder or tempura paint)
-
Video tracking system
-
Rodents (rats or mice)
-
This compound
Procedure:
-
Acquisition Phase:
-
Administer this compound or vehicle to the animals at a specific time point before the trials (e.g., 30-60 minutes).
-
Place the animal into the water at one of four starting positions.
-
Allow the animal to swim and find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day for several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Elevated Plus Maze for Anxiety-Like Behavior
This is a standard protocol for the elevated plus maze, a common behavioral test to assess anxiety in rodents.
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
Elevated plus maze apparatus (+ shaped maze with two open and two enclosed arms)
-
Video tracking system
-
Rodents (rats or mice)
-
This compound
Procedure:
-
Administer this compound or vehicle to the animals at a specific time point before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in the open arms is typically interpreted as an anxiolytic effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by GluN2B antagonism and a typical experimental workflow for its investigation.
Caption: GluN2B-NMDA receptor signaling pathway and antagonism by this compound.
Caption: A typical experimental workflow for comparing GluN2B antagonists.
References
- 1. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GluN2B-Containing NMDA Receptors Blockade Rescues Bidirectional Synaptic Plasticity in the Bed Nucleus of the Stria Terminalis of Cocaine Self-Administering Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 04-5595 and a Panel of NMDA Receptor Antagonists: A Guide for Researchers
This guide provides a comprehensive benchmark of Ro 04-5595 against a selection of prominent N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document presents a detailed comparison of their binding affinities, functional potencies, and selectivity profiles, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a selective antagonist of NMDA receptors containing the GluN2B subunit, with a reported binding affinity (Ki) of 31 nM.[1][2] It acts as a non-competitive antagonist, offering a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. This guide will compare this compound to other NMDA receptor antagonists with varying mechanisms of action and subunit selectivities.
Comparative Efficacy and Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and a panel of other NMDA receptor antagonists. The panel includes:
-
GluN2B-Selective Antagonists: Ifenprodil, Ro 25-6981, and CP-101,606.
-
Competitive Antagonist: (R)-CPP.
-
Uncompetitive Channel Blockers: MK-801 and Memantine (B1676192).
Table 1: Binding Affinity (Ki) of NMDA Receptor Antagonists
| Compound | Subtype | Ki (nM) | Mechanism of Action |
| This compound | GluN2B | 31 | Non-competitive |
| Ifenprodil | GluN2B | 150 | Non-competitive |
| GluN2A | >30,000 | ||
| GluN2C | >30,000 | ||
| GluN2D | >30,000 | ||
| Ro 25-6981 | GluN2B | 9 | Non-competitive |
| GluN2A | 52,000 | ||
| (R)-CPP | GluN2A | 41 | Competitive |
| GluN2B | 270 | ||
| GluN2C | 630 | ||
| GluN2D | 1990 | ||
| (+)-MK-801 | - | 37.2 | Uncompetitive Channel Blocker |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Functional Potency (IC50) of NMDA Receptor Antagonists
| Compound | Subtype | IC50 (µM) |
| This compound | GluN2B | 0.186 [3][4] |
| Ifenprodil | GluN1/GluN2B | 0.15 |
| GluN1/GluN2A | >30 | |
| GluN1/GluN2C | >30 | |
| GluN1/GluN2D | >30 | |
| Ro 25-6981 | GluN1C/GluN2B | 0.009 |
| GluN1C/GluN2A | 52 | |
| Memantine | GluN1/GluN2B | - |
Note: Data is compiled from various sources and experimental conditions may vary.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions at the NMDA receptor and the methodologies to study them is crucial for a comprehensive understanding.
Caption: NMDA receptor antagonist binding sites and mechanism of action.
Caption: A typical workflow for screening and characterizing NMDA receptor antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Radioligand Binding Assay for NMDA Receptor Antagonists
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801 or a competitive antagonist radioligand), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a high concentration of a known NMDA receptor ligand is added to a set of wells.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization
This protocol allows for the functional assessment of NMDA receptor antagonists by measuring their effect on NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant NMDA receptors.
1. Cell Preparation:
-
Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution.
2. Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette tip is ruptured to establish the whole-cell recording configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.
3. Eliciting and Measuring NMDA Receptor Currents:
-
The cell is voltage-clamped at a negative holding potential (e.g., -70 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (glycine or D-serine) to the cell.
-
The amplitude of the evoked current is measured.
4. Antagonist Application and Data Analysis:
-
After establishing a stable baseline of NMDA-evoked currents, the test antagonist is applied at various concentrations along with the agonists.
-
The inhibitory effect of the antagonist on the current amplitude is measured.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a logistic function. This provides a measure of the functional potency of the antagonist.
Conclusion
This compound demonstrates high affinity and selectivity for the GluN2B subunit of the NMDA receptor. This comparative guide provides researchers with the necessary data and protocols to objectively evaluate this compound in the context of other well-characterized NMDA receptor antagonists. The choice of antagonist for a particular study will depend on the specific research question, with considerations for the desired mechanism of action and subunit selectivity. The provided methodologies offer a framework for conducting rigorous and reproducible in vitro characterization of novel NMDA receptor modulators.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Disposal Guidance for Ro 04-5595
For researchers, scientists, and drug development professionals utilizing Ro 04-5595, a selective GluN2B-selective NMDA receptor antagonist, adherence to rigorous safety and disposal protocols is paramount to ensure a secure laboratory environment and responsible environmental stewardship. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound hydrochloride.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound hydrochloride is the first step in safe handling. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | [1] |
| Molecular Formula | C₁₉H₂₃Cl₂NO₂ | [1][2] |
| Molecular Weight | 368.3 g/mol | [1][2] |
| CAS Number | 64047-73-0 | [1][2] |
| Purity | >98% | [1][2] |
| Solubility | Soluble to 15 mM in water and to 100 mM in DMSO | [1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [1] |
| Appearance | White solid | [3] |
Proper Disposal Procedures
As a chlorinated heterocyclic compound, this compound requires disposal as hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks. The following step-by-step guidance outlines the proper disposal procedure.
It is critical to note that this compound, as a chlorinated organic compound, must not be disposed of down the sanitary sewer. [4][5]
Step 1: Waste Segregation and Collection
-
All waste materials contaminated with this compound, including unused solid compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected separately from other waste streams.
-
Use a designated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound hydrochloride," and the primary hazard (e.g., "Toxic," "Irritant").
-
Segregate chlorinated hydrocarbon waste from non-halogenated solvent waste.[6]
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Step 3: Storage of Waste
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is kept closed except when adding waste.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Most hazardous chemical waste is disposed of through high-temperature incineration at a permitted facility.
Experimental Protocols Cited
The information provided herein is based on standard laboratory safety and chemical handling protocols. No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedures are derived from general guidelines for chlorinated and heterocyclic chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ro 04-5595
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Ro 04-5595 hydrochloride, a GluN2B-selective NMDA receptor antagonist. The following procedural guidance is based on available safety data for chemically similar compounds and general best practices for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1] |
| Eyes/Face | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing.[2] |
| Body | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated. | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Area Designation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood to ensure adequate ventilation.[3]
-
Ensure all necessary PPE is readily available and in good condition.[4]
-
Have a copy of the Safety Data Sheet (SDS) accessible in the work area.[3]
-
Keep a chemical spill kit readily available.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don appropriate chemical-resistant gloves.
-
Wear safety glasses with side shields or goggles.[2]
-
-
Compound Handling :
-
Carefully weigh the required amount of this compound on a tared weigh boat within the designated area.
-
If creating a solution, slowly add the compound to the solvent to avoid splashing.
-
Keep containers with this compound closed when not in use.
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and dispose of cleaning materials as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.
-
Wash hands thoroughly with soap and water after handling is complete.[5]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound hydrochloride"), and the primary hazard(s) (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye damage").[1]
-
-
Storage of Waste :
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Final Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. 4.5 Personal Hygiene [ehs.cornell.edu]
- 6. How to Safely Dispose of Hazardous Chemicals [biolein.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
